L-Phenylalanine-13C9
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
174.124 g/mol |
IUPAC Name |
(2S)-2-amino-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI Key |
COLNVLDHVKWLRT-ZNZHEFIISA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
What is L-Phenylalanine-13C9 and its chemical properties
An in-depth technical guide for researchers, scientists, and drug development professionals on the chemical properties and applications of L-Phenylalanine-13C9.
This compound is a stable isotope-labeled version of the essential amino acid L-phenylalanine. In this molecule, all nine carbon atoms have been replaced with the heavy isotope, carbon-13 (¹³C). This isotopic enrichment makes it a powerful tool in a variety of research and drug development applications, particularly in the fields of metabolomics, proteomics, and pharmacokinetic studies. Its near-identical chemical and physical properties to the unlabeled L-phenylalanine allow it to be seamlessly integrated into biological systems, while its distinct mass facilitates its detection and quantification by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Properties
This compound shares the same fundamental chemical structure as its unlabeled counterpart, with the key difference being the mass of its carbon atoms. This seemingly small change is the foundation of its utility in modern analytical techniques.
| Property | Value | References |
| Chemical Formula | ¹³C₉H₁₁NO₂ | [1] |
| Molecular Weight | 175.12 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Melting Point | 270-275 °C (decomposes) | [2] |
| Isotopic Purity | Typically ≥98 atom % ¹³C | [2] |
| Chiral Purity | Typically ≥97% | |
| CAS Number | 439685-11-7 |
Applications in Research and Drug Development
The primary applications of this compound stem from its utility as a tracer and an internal standard in analytical methodologies.
Metabolic Flux Analysis
Stable isotope tracing is a powerful technique used to map and quantify the flow of atoms through metabolic pathways. By introducing this compound into a biological system, researchers can track its incorporation into various downstream metabolites. This allows for the detailed investigation of metabolic reprogramming in diseases such as cancer and inherited metabolic disorders.
Internal Standard for Mass Spectrometry
In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of an analyte. This compound is an ideal internal standard for the analysis of unlabeled L-phenylalanine due to its identical chemical behavior and chromatographic retention time, but distinct mass-to-charge ratio (m/z). This co-elution ensures that any variations in sample preparation or instrument response affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification.
Protein NMR Spectroscopy
Isotopically labeled amino acids are essential for protein structure and dynamics studies using NMR spectroscopy. Incorporating this compound into a protein of interest allows for the selective observation of phenylalanine residues, which can provide crucial information about protein folding, protein-ligand interactions, and conformational changes.
Experimental Protocols
Quantification of L-Phenylalanine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes the quantification of L-phenylalanine in human plasma using a protein precipitation method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Human plasma samples
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of a methanol solution containing a known concentration of this compound (e.g., 100 ng/mL).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: A typical flow rate for analytical LC.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both L-phenylalanine and this compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.
-
Calculate the peak area ratio of L-phenylalanine to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of a series of L-phenylalanine standards.
-
Determine the concentration of L-phenylalanine in the plasma samples by interpolating their peak area ratios on the calibration curve.
-
Stable Isotope Tracing in Cell Culture for Metabolic Flux Analysis
This protocol provides a general framework for a stable isotope tracing experiment using this compound in cultured cells.
Materials:
-
Cultured cells of interest
-
Standard cell culture medium
-
L-Phenylalanine-free medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (80%), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
-
LC-MS or GC-MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard medium.
-
Remove the standard medium and wash the cells twice with warm PBS.
-
Replace the medium with L-phenylalanine-free medium supplemented with a known concentration of this compound.
-
Incubate the cells for a time course determined by the specific metabolic pathway of interest.
-
-
Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells into the methanol and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the cell lysate thoroughly.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a vacuum or a stream of nitrogen.
-
-
Analytical Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.
-
Analyze the samples to determine the isotopic enrichment in downstream metabolites of phenylalanine.
-
-
Data Analysis:
-
Correct the raw data for the natural abundance of ¹³C.
-
Calculate the fractional or molar percent enrichment of ¹³C in the metabolites of interest.
-
Use metabolic flux analysis software to model the data and quantify metabolic pathway fluxes.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
References
L-Phenylalanine-13C9 synthesis and isotopic purity standards
An In-depth Technical Guide to L-Phenylalanine-¹³C₉: Synthesis and Isotopic Purity Standards
Introduction
L-Phenylalanine-¹³C₉ is an isotopically labeled form of the essential amino acid L-phenylalanine, where all nine carbon atoms have been replaced with the heavy isotope carbon-13. This stable, non-radioactive labeling makes it an invaluable tool for researchers, scientists, and drug development professionals. It serves as a tracer for metabolic studies, a standard for protein quantification in proteomics, and an internal standard for highly accurate quantitative analysis by mass spectrometry.[1][2][3][4] The reliability of data generated using L-Phenylalanine-¹³C₉ is directly dependent on its isotopic and chemical purity. This guide provides a technical overview of its synthesis, standards for isotopic purity, and detailed experimental protocols for its analysis.
Synthesis of L-Phenylalanine-¹³C₉
The synthesis of uniformly ¹³C-labeled L-phenylalanine is a complex process that can be achieved through biosynthetic or chemical methods.
Biosynthesis: A common and efficient method involves the use of microorganisms, such as Escherichia coli, cultured in a medium where the sole carbon source is ¹³C-labeled glucose.[2] The bacteria utilize their natural metabolic pathways to synthesize amino acids, incorporating the ¹³C label throughout the carbon skeleton of L-phenylalanine. The primary biosynthetic route is the shikimate pathway.
Isotopic and Chemical Purity Standards
The utility of L-Phenylalanine-¹³C₉ is contingent upon its purity. Three main parameters are critical:
-
Isotopic Enrichment : This refers to the percentage of molecules that are fully labeled with ¹³C at all nine carbon positions. High isotopic enrichment is crucial to minimize interference from unlabeled or partially labeled species in analytical measurements. Commercially available L-Phenylalanine-¹³C₉ typically has an isotopic enrichment of >98%.
-
Chemical Purity : This is the percentage of the material that is L-phenylalanine, irrespective of its isotopic composition. It ensures that there are no significant chemical impurities that could interfere with experiments. The standard for chemical purity is generally ≥95-98%.
-
Chiral Purity (Enantiomeric Excess) : This measures the stereochemical purity, ensuring the sample is predominantly the L-enantiomer. The presence of the D-enantiomer can be a confounding factor in biological systems. A high enantiomeric excess (>99%) is standard.
Data Presentation
The quantitative specifications for high-quality L-Phenylalanine-¹³C₉ are summarized below.
Table 1: Typical Purity Specifications for L-Phenylalanine-¹³C₉
| Parameter | Typical Value | Analytical Technique(s) |
| Isotopic Enrichment | > 98% | Mass Spectrometry, NMR |
| Chemical Purity | ≥ 98% | HPLC, NMR |
| Chiral Purity (ee) | > 99% | Chiral HPLC |
| Unlabeled L-Phenylalanine | < 2% | Mass Spectrometry, NMR |
Table 2: Analytical Techniques for Purity Assessment
| Technique | Information Provided |
| LC-MS/MS | Isotopic enrichment, molecular weight confirmation, chemical purity. |
| NMR Spectroscopy | Structural confirmation, position of labels, qualitative measure of enrichment. |
| Chiral HPLC | Enantiomeric excess (chiral purity). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Isotopic enrichment, particularly after derivatization. |
Experimental Protocols
Detailed methodologies are required for the accurate assessment of L-Phenylalanine-¹³C₉ purity.
Protocol 1: Isotopic Enrichment Analysis by LC-MS
This protocol determines the ratio of the fully labeled isotopologue to all other isotopologues.
-
Sample Preparation :
-
Accurately weigh 1 mg of L-Phenylalanine-¹³C₉ and dissolve in 1 mL of 0.1% formic acid in water to create a 1 mg/mL stock solution.
-
Prepare a working solution by diluting the stock solution to a final concentration of 10 µg/mL with the mobile phase.
-
-
Liquid Chromatography :
-
Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient : A linear gradient from 2% to 95% B over 10 minutes.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry (Positive ESI Mode) :
-
Scan Mode : Full scan from m/z 150 to 200 to identify the molecular ions of unlabeled L-Phenylalanine (m/z 166.08) and L-Phenylalanine-¹³C₉ (m/z 175.11).
-
Data Analysis : Calculate the isotopic enrichment by determining the ratio of the peak area of the ¹³C₉ isotopologue (m/z 175.11) to the sum of the peak areas of all isotopologues.
-
Protocol 2: Structural and Isotopic Confirmation by NMR Spectroscopy
NMR provides confirmation of the carbon skeleton and the position of the ¹³C labels.
-
Sample Preparation :
-
Dissolve 5-10 mg of L-Phenylalanine-¹³C₉ in 0.6 mL of a suitable deuterated solvent (e.g., D₂O).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The spectrum should show signals corresponding to each of the nine carbon atoms in the phenylalanine molecule, confirming their enrichment.
-
-
¹H NMR Acquisition :
-
Acquire a ¹H NMR spectrum.
-
Observe the complex splitting patterns of the proton signals due to one-bond and two-bond couplings with the ¹³C nuclei. This confirms the uniform labeling across the molecule.
-
Protocol 3: Chiral Purity Analysis by Chiral HPLC
This protocol quantifies the enantiomeric excess of the L-isomer.
-
Sample Preparation :
-
Prepare a 100 µg/mL solution of L-Phenylalanine-¹³C₉ in the mobile phase.
-
Prepare a racemic (D/L-Phenylalanine) standard for comparison.
-
-
Chiral HPLC :
-
Column : A suitable chiral stationary phase column (e.g., crown ether or cyclodextrin-based).
-
Mobile Phase : An appropriate mobile phase, often an acidified aqueous solution with an organic modifier, as recommended by the column manufacturer.
-
Detection : UV detection at ~210 nm.
-
-
Data Analysis :
-
Inject the racemic standard to determine the retention times of the D- and L-enantiomers.
-
Analyze the L-Phenylalanine-¹³C₉ sample and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (ee %) using the formula: ee % = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100.
-
Visualization of Analytical Workflow
The logical flow for the comprehensive quality control of L-Phenylalanine-¹³C₉ is depicted below.
References
The Mechanism of L-Phenylalanine-¹³C₉ as a Metabolic Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of L-Phenylalanine-¹³C₉ as a stable isotope tracer in metabolic research. Phenylalanine, an essential amino acid, plays a critical role in protein synthesis and serves as a precursor for numerous vital molecules, including the amino acid tyrosine and various neurotransmitters. By employing L-Phenylalanine-¹³C₉, in which all nine carbon atoms are replaced with the stable isotope ¹³C, researchers can meticulously track the metabolic fate of phenylalanine through intricate biochemical pathways. This powerful technique offers unparalleled insights into the dynamic processes of protein turnover, amino acid metabolism, and the impact of therapeutic interventions on these pathways.
Core Principles of Stable Isotope Tracing with L-Phenylalanine-¹³C₉
The fundamental principle behind using L-Phenylalanine-¹³C₉ as a tracer lies in its chemical identity to the naturally abundant L-Phenylalanine. Biological systems do not differentiate between the isotopically labeled and unlabeled molecules, allowing ¹³C₉-labeled phenylalanine to participate in the same biochemical reactions.[1] The key advantage of using a stable isotope like ¹³C is its non-radioactive nature, making it safe for human studies.
When L-Phenylalanine-¹³C₉ is introduced into a biological system, it mixes with the endogenous pool of unlabeled phenylalanine. As metabolic processes occur, the ¹³C atoms from the tracer are incorporated into various downstream metabolites and proteins. By utilizing sensitive analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the enrichment of ¹³C in these molecules. This isotopic enrichment data allows for the calculation of key metabolic parameters, including the rate of protein synthesis and the flux through specific metabolic pathways.
Data Presentation: Quantitative Insights into Phenylalanine Metabolism
The primary output of studies utilizing L-Phenylalanine-¹³C₉ is quantitative data on the rates of metabolic processes. While specific values can vary depending on the experimental model, physiological state, and analytical methods, the following tables provide representative data on muscle protein synthesis rates and phenylalanine flux, synthesized from studies using stable isotope-labeled phenylalanine tracers.
Table 1: Myofibrillar Protein Fractional Synthetic Rates (FSR) in Human Skeletal Muscle
| Condition | FSR (%/h) | Precursor Pool for Calculation | Reference Isotope |
| Post-absorptive (Fasted) | 0.034 ± 0.003 | Serum L-[ring-¹³C₆]-phenylalanine | L-[ring-¹³C₆]-phenylalanine |
| Post-absorptive (Fasted) | 0.054 ± 0.005 | Tissue-free L-[ring-¹³C₆]-phenylalanine | L-[ring-¹³C₆]-phenylalanine |
| Post-prandial (Fed) - Rested Leg | 0.089 ± 0.008 | Tissue-free L-[ring-¹³C₆]-phenylalanine | L-[ring-¹³C₆]-phenylalanine |
| Post-exercise (Fed) - Exercised Leg | 0.110 ± 0.010 | Muscle tissue fluid [²H₅]-phenylalanine | [²H₅]-phenylalanine |
*Data are presented as mean ± SEM. This table compiles representative data from studies using different stable isotopes of phenylalanine to illustrate typical FSR values.[2][3]
Table 2: Phenylalanine and Tyrosine Kinetics in Healthy Adults in the Post-absorptive State
| Parameter | Rate (μmol·kg⁻¹·h⁻¹) | Tracer Used |
| Phenylalanine Flux | 36.1 ± 5.1 | L-[ring-²H₅]-phenylalanine |
| Tyrosine Flux | 39.8 ± 3.5 | L-[1-¹³C]-tyrosine |
| Conversion of Phenylalanine to Tyrosine | 5.83 ± 0.59 | L-[ring-²H₅]-phenylalanine |
*Data are presented as mean ± SEM. These values represent the rates of appearance of phenylalanine and tyrosine in the plasma and the rate of conversion of phenylalanine to tyrosine.[4]
Experimental Protocols: Methodologies for Tracer Studies
The successful implementation of L-Phenylalanine-¹³C₉ tracer studies requires meticulous planning and execution. The two primary methodologies for in vivo human studies are the primed, continuous infusion and the flooding dose techniques.
Protocol 1: Primed, Continuous Infusion for Measuring Muscle Protein Synthesis
This method is designed to achieve and maintain a steady-state isotopic enrichment in the precursor pool (e.g., plasma or muscle intracellular free amino acids) over several hours.
1. Subject Preparation:
-
Subjects typically fast overnight (8-12 hours) to achieve a post-absorptive metabolic baseline.
-
Intravenous catheters are placed in contralateral arms: one for tracer infusion and one for blood sampling.
2. Tracer Infusion:
-
A priming bolus of L-Phenylalanine-¹³C₉ is administered to rapidly raise the isotopic enrichment of the phenylalanine pool to the expected steady-state level.
-
Immediately following the prime, a continuous infusion of L-Phenylalanine-¹³C₉ is initiated and maintained at a constant rate for the duration of the experiment (typically 3-6 hours).
3. Sample Collection:
-
Baseline blood samples are collected before the start of the infusion.
-
Blood samples are collected at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to confirm isotopic steady state in the plasma.
-
Muscle biopsies are typically obtained from a muscle of interest (e.g., vastus lateralis) at the beginning and end of the steady-state period to measure the incorporation of the tracer into muscle protein.
4. Sample Processing and Analysis:
-
Plasma is separated from blood samples by centrifugation.
-
Muscle tissue is immediately frozen in liquid nitrogen and stored at -80°C.
-
Proteins are precipitated from plasma and muscle homogenates. The supernatant is used to determine the isotopic enrichment of the free amino acid precursor pool.
-
The protein pellet from the muscle biopsy is hydrolyzed to release constituent amino acids.
-
Amino acids are derivatized to make them volatile for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
The isotopic enrichment of L-Phenylalanine-¹³C₉ in the precursor pools and in the protein hydrolysate is determined by GC-MS.
5. Calculation of Fractional Synthetic Rate (FSR):
-
FSR is calculated using the following formula: FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100 Where:
-
E_p1 and E_p2 are the isotopic enrichments of L-Phenylalanine-¹³C₉ in the protein-bound pool at the beginning and end of the incorporation period, respectively.
-
E_precursor is the average isotopic enrichment of L-Phenylalanine-¹³C₉ in the precursor pool (plasma or muscle intracellular fluid) during the steady-state period.
-
t is the duration of the incorporation period in hours.[5]
-
Protocol 2: Flooding Dose Technique
This technique involves administering a large bolus of the labeled amino acid to "flood" the endogenous amino acid pool, thereby rapidly equalizing the isotopic enrichment in all precursor compartments.
1. Tracer Administration:
-
A large, single bolus of L-Phenylalanine-¹³C₉ mixed with unlabeled L-phenylalanine is injected intravenously. This large dose is intended to minimize the contribution of unlabeled phenylalanine from protein breakdown to the precursor pool.
2. Sample Collection:
-
A baseline blood sample is taken before the injection.
-
A muscle biopsy is taken at a defined time point after the injection (e.g., 15-30 minutes) to measure the incorporation of the tracer.
-
Blood samples are taken periodically after the injection to measure the enrichment of the plasma precursor pool.
3. Sample Processing and Analysis:
-
Sample processing and analysis are similar to the continuous infusion method, involving protein precipitation, hydrolysis, derivatization, and GC-MS analysis.
4. Calculation of FSR:
-
The calculation is similar to the continuous infusion method, using the enrichment of the precursor pool (typically plasma, as the flooding dose aims to equalize enrichments) and the enrichment of the protein-bound phenylalanine.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to L-Phenylalanine-¹³C₉ tracer studies.
Caption: Metabolic fate of L-Phenylalanine-¹³C₉ tracer.
Caption: Experimental workflow for a tracer study.
Caption: Phenylalanine hydroxylation pathway.
References
- 1. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basal protein synthesis rates differ between vastus lateralis and rectus abdominis muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state [pubmed.ncbi.nlm.nih.gov]
- 5. An exploration of the methods to determine the protein‐specific synthesis and breakdown rates in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
The Isotopic Lens: A Technical Guide to L-Phenylalanine-¹³C₉ in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the applications of L-Phenylalanine-¹³C₉, a stable, non-radioactive isotopic tracer, in the field of metabolic research. Its utility spans the precise measurement of protein dynamics, the elucidation of metabolic fluxes, and the clinical investigation of metabolic disorders. By tracing the fate of this essential amino acid, researchers can gain a quantitative understanding of complex biological systems, paving the way for novel therapeutic interventions and a deeper knowledge of human physiology.
Core Principles of L-Phenylalanine-¹³C₉ Tracing
L-Phenylalanine-¹³C₉ serves as a powerful tool in metabolic studies due to its chemical identity to endogenous phenylalanine, allowing it to be processed through the same metabolic pathways. The nine ¹³C atoms provide a distinct mass shift that is readily detectable by mass spectrometry (MS), enabling researchers to differentiate the tracer from its naturally abundant ¹²C counterpart. This distinction is the foundation for a variety of quantitative analyses.
The primary metabolic fates of phenylalanine that can be tracked using L-Phenylalanine-¹³C₉ include:
-
Incorporation into Protein: As a proteinogenic amino acid, a significant portion of L-phenylalanine is utilized for protein synthesis.
-
Conversion to L-Tyrosine: The irreversible hydroxylation of L-phenylalanine by the enzyme phenylalanine hydroxylase (PAH) to form L-tyrosine is a major catabolic pathway, primarily occurring in the liver and kidneys.[1]
-
Alternative Catabolism: Transamination of L-phenylalanine can lead to the formation of phenylpyruvic acid.
By administering L-Phenylalanine-¹³C₉ and measuring its incorporation into proteins and conversion to metabolites, researchers can calculate rates of protein synthesis, breakdown, and amino acid oxidation.
Application I: Quantifying Protein Synthesis and Turnover
One of the most widespread applications of labeled phenylalanine is the measurement of whole-body and tissue-specific protein synthesis rates.[2][3] The "precursor-product" principle is fundamental to this application, where the rate of incorporation of the labeled amino acid (precursor) into protein (product) is measured over time.
Key Methodologies
Two common approaches for these studies are the primed, continuous infusion and the flooding dose methods.
-
Primed, Continuous Infusion: This technique aims to achieve a steady-state enrichment of the tracer in the plasma and tissue fluid. A priming dose is administered to rapidly fill the body's free amino acid pool, followed by a continuous intravenous infusion for several hours.[4][5]
-
Flooding Dose: This method involves administering a large bolus injection of the labeled amino acid to rapidly equilibrate the precursor pools and minimize the impact of tracer recycling from protein breakdown.
Experimental Protocol: Measuring Muscle Protein Synthesis (Primed, Continuous Infusion)
This protocol outlines a typical procedure for measuring the fractional synthesis rate (FSR) of muscle protein in human subjects.
-
Subject Preparation: Subjects fast overnight (10-12 hours) to achieve a postabsorptive state. Catheters are inserted for tracer infusion and blood sampling.
-
Tracer Administration: A priming dose of L-Phenylalanine-¹³C₉ is administered intravenously, followed immediately by a continuous infusion for a period of 4-6 hours.
-
Blood Sampling: Venous blood samples are collected at baseline and at regular intervals (e.g., every 30 minutes) throughout the infusion to confirm isotopic steady state in the plasma.
-
Muscle Biopsies: Two muscle biopsies are typically taken from a muscle such as the vastus lateralis. The first biopsy is taken after an initial equilibration period, and the second is taken at the end of the infusion period.
-
Sample Processing:
-
Blood samples are centrifuged to separate plasma, which is then stored for analysis.
-
Muscle tissue is immediately frozen, and later homogenized. Proteins are precipitated and hydrolyzed to release amino acids.
-
-
Analytical Measurement: The isotopic enrichment of L-Phenylalanine-¹³C₉ in both the plasma (precursor pool) and the muscle protein hydrolysate (product) is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Calculation of Fractional Synthesis Rate (FSR): The FSR is calculated using the following formula:
FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100
Where:
-
E_p1 and E_p2 are the ¹³C enrichments in the protein-bound phenylalanine at the time of the first and second biopsies, respectively.
-
E_precursor is the average ¹³C enrichment of phenylalanine in the precursor pool (plasma or muscle tissue fluid) between the two biopsies.
-
t is the time in hours between the biopsies.
-
Quantitative Data: Protein Synthesis Rates
The following table summarizes representative FSR values obtained from studies using labeled phenylalanine tracers.
| Condition | Muscle Group | Fractional Synthesis Rate (%/h) | Reference |
| Resting, Postabsorptive | Vastus Lateralis | 0.080 ± 0.007 | |
| Resting, Postabsorptive | Soleus | 0.086 ± 0.008 | |
| 24h Post-Exercise | Vastus Lateralis | 0.110 ± 0.010 | |
| 24h Post-Exercise | Soleus | 0.123 ± 0.008 | |
| Resting, Older Adults | Quadriceps | 0.051 ± 0.004 | |
| Fed, Older Adults | Quadriceps | 0.066 ± 0.005 | |
| Resting, Postabsorptive | Rectus Abdominis | 0.089 ± 0.008 |
dot
Caption: Experimental workflow for measuring muscle protein synthesis.
Application II: Investigating Phenylketonuria (PKU)
Phenylketonuria (PKU) is an inborn error of metabolism caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH), which leads to the accumulation of phenylalanine in the blood and brain. L-Phenylalanine-¹³C₉ is a critical tool for studying PKU pathophysiology, diagnosing the severity of the disease, and evaluating the efficacy of novel treatments.
By administering a labeled phenylalanine tracer, clinicians and researchers can directly measure the in vivo rate of conversion of phenylalanine to tyrosine. This provides a functional assessment of residual PAH enzyme activity, which is often more informative than genotype alone.
Experimental Protocol: Phenylalanine to Tyrosine Conversion Assay
-
Subject Preparation: Subjects, including PKU patients and healthy controls, fast overnight.
-
Tracer Administration: A primed, continuous intravenous infusion of L-Phenylalanine-¹³C₉ is administered. In some protocols, a second tracer, such as L-[¹³C]Tyrosine, is also infused to determine tyrosine turnover simultaneously.
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals during the infusion.
-
Sample Processing and Analysis: Plasma is separated, and the isotopic enrichments of L-Phenylalanine-¹³C₉ and the newly formed L-Tyrosine-¹³C₉ are measured by GC-MS or LC-MS/MS.
-
Calculation of Conversion Rate: The rate of appearance of L-Tyrosine-¹³C₉ in the plasma, relative to the enrichment of the L-Phenylalanine-¹³C₉ precursor, is used to calculate the rate of hydroxylation.
Quantitative Data: Phenylalanine Hydroxylation
| Subject Group | Phenylalanine to Tyrosine Conversion Rate (μmol/kg/h) | Reference |
| Healthy Adult Volunteers | 5.83 ± 0.59 | |
| Healthy Adult Volunteers | 4.11 and 6.33 (two individuals) | |
| Classical PKU Patients | 0.13 - 0.95 | |
| Healthy Subjects (Splanchnic Bed) | 3.0 ± 0.7 (μmol/min) | |
| Healthy Subjects (Kidney) | 5.2 ± 1.2 (μmol/min) |
dot
References
- 1. The kidney is an important site for in vivo phenylalanine-to-tyrosine conversion in adult humans: A metabolic role of the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid measurement of whole body and forearm protein turnover using a [2H5]phenylalanine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to L-Phenylalanine-¹³C₉ for Studying Protein Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of L-Phenylalanine-¹³C₉, a stable isotope-labeled amino acid, as a powerful tool for investigating protein synthesis, degradation, and turnover. This technique, often employed in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), offers precise and quantitative insights into cellular processes, making it invaluable for basic research and drug development.
Introduction to L-Phenylalanine-¹³C₉ and Metabolic Labeling
L-Phenylalanine-¹³C₉ is a non-radioactive, "heavy" variant of the essential amino acid L-phenylalanine, where all nine carbon atoms are replaced with the ¹³C isotope.[1][2][3] This mass shift allows for the differentiation of newly synthesized proteins from the pre-existing protein pool using mass spectrometry.[4][5] Because L-phenylalanine is an essential amino acid for mammals, it is not synthesized by the cells and must be supplied in the culture medium, ensuring that the labeled version is efficiently incorporated into newly synthesized proteins. This metabolic labeling approach is a cornerstone of quantitative proteomics.
The fundamental principle involves growing cells in a medium where the natural ("light") L-phenylalanine is replaced with L-Phenylalanine-¹³C₉ ("heavy"). Over several cell divisions, the heavy amino acid is incorporated into all newly synthesized proteins. By comparing the abundance of heavy and light peptides in a mass spectrometer, researchers can accurately quantify changes in protein expression, synthesis rates, and degradation rates.
Key Applications in Research and Drug Development
The use of L-Phenylalanine-¹³C₉ provides a versatile platform for a wide range of applications:
-
Quantitative Proteomics: Accurately measuring changes in the proteome in response to various stimuli, such as drug treatment or disease states.
-
Protein Turnover Studies: Determining the synthesis and degradation rates of individual proteins, providing insights into protein homeostasis.
-
Metabolic Flux Analysis: Tracing the metabolic fate of phenylalanine and its contribution to various cellular pathways.
-
Drug Discovery and Development: Assessing the on-target and off-target effects of drugs on protein synthesis and degradation pathways.
-
Biomarker Discovery: Identifying proteins with altered synthesis or degradation rates that can serve as potential biomarkers for disease.
The mTOR Signaling Pathway: A Central Regulator of Protein Synthesis
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and protein synthesis. mTOR is a core component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mTORC1 is particularly important for controlling protein synthesis by integrating signals from growth factors, nutrients (including amino acids), and cellular energy status.
dot
Caption: The mTOR signaling pathway, a key regulator of protein synthesis.
Experimental Workflows
The successful application of L-Phenylalanine-¹³C₉ relies on well-defined experimental workflows. The most common of these is the SILAC method.
dot
Caption: A typical experimental workflow for SILAC-based quantitative proteomics.
A "pulse-chase" variation of SILAC can be used to specifically measure protein turnover.
dot
Caption: Workflow for a pulse-chase SILAC experiment to measure protein turnover.
Quantitative Data Presentation
The primary output of experiments using L-Phenylalanine-¹³C₉ is quantitative data on protein synthesis and turnover. This data is often presented as Fractional Synthesis Rates (FSR) or protein half-lives.
Table 1: Representative Fractional Synthesis Rates (FSR) of Muscle Protein
| Tracer Amino Acid | Condition | FSR (%/h) | Reference |
| L-[ring-¹³C₆]phenylalanine | Fasted | 0.051 ± 0.004 | |
| L-[ring-¹³C₆]phenylalanine | Fed | 0.066 ± 0.005 | |
| L-[¹⁵N]phenylalanine | Basal | 0.029 ± 0.005 | |
| L-[¹⁵N]phenylalanine | Amino Acid Infusion | 0.038 ± 0.006 | |
| L-[ring-²H₅]phenylalanine | Rest | 0.080 ± 0.007 | |
| L-[ring-²H₅]phenylalanine | Post-exercise | 0.110 ± 0.010 |
Table 2: Protein Turnover Rates in Human Cells Determined by Dynamic SILAC
| Protein | Half-life (hours) | Degradation Rate Constant (k_deg, h⁻¹) | Reference |
| Ribosomal protein S6 | ~6 | 0.11 | |
| Ribosomal protein S15a | ~805 | 0.0009 | |
| Average (HeLa cells) | ~20 | - | |
| Average (A549 cells) | - | 0.081 (mean) |
Detailed Experimental Protocols
Protocol 1: Standard SILAC Labeling for Quantitative Proteomics
1. Cell Culture and Labeling:
-
Prepare two types of culture media that are identical except for the type of phenylalanine they contain. "Light" medium contains natural L-phenylalanine, while "heavy" medium contains L-Phenylalanine-¹³C₉.
-
Culture two separate populations of the same cell line in the "light" and "heavy" media.
-
Allow the cells to grow for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid into the proteome of the "heavy" population.
-
Apply the experimental treatment (e.g., drug administration) to the "heavy" cell population, while the "light" population serves as the control.
2. Sample Preparation:
-
Harvest both the "light" and "heavy" cell populations.
-
Accurately count the cells from each population and mix them in a 1:1 ratio.
-
Lyse the combined cell mixture using a suitable lysis buffer.
-
Extract the total protein from the cell lysate.
-
Quantify the total protein concentration.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using a protease such as trypsin.
3. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of either natural phenylalanine or L-Phenylalanine-¹³C₉.
4. Data Analysis:
-
Use specialized software to identify the peptides and proteins present in the sample.
-
Quantify the relative abundance of each protein by comparing the signal intensities of the "heavy" and "light" peptide pairs.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the experimental condition compared to the control.
Protocol 2: Pulse-Chase SILAC for Protein Turnover Analysis
1. Pulse Phase:
-
Culture cells in "heavy" SILAC medium containing L-Phenylalanine-¹³C₉ for a defined period (the "pulse"). This will label all newly synthesized proteins.
2. Chase Phase:
-
After the pulse period, wash the cells and switch them to "light" medium containing natural L-phenylalanine (the "chase").
-
Harvest cell samples at multiple time points during the chase period (e.g., 0, 2, 4, 8, 12, 24 hours).
3. Sample Preparation and Analysis:
-
For each time point, lyse the cells, extract the proteins, and digest them into peptides as described in Protocol 1.
-
Analyze each sample by LC-MS/MS.
4. Data Analysis:
-
For each identified protein, determine the ratio of the "heavy" to "light" peptide signal at each time point.
-
Plot the decay of the "heavy" signal over time.
-
Fit the data to an exponential decay curve to calculate the degradation rate constant (k_deg) and the half-life (t_1/2 = ln(2)/k_deg) for each protein.
Conclusion
L-Phenylalanine-¹³C₉ is a powerful and versatile tool for the quantitative analysis of protein synthesis and turnover. When combined with mass spectrometry-based techniques like SILAC, it provides researchers and drug development professionals with a robust platform to gain deep insights into the dynamic nature of the proteome. The detailed protocols and workflows presented in this guide offer a solid foundation for designing and executing experiments to unravel the complexities of protein metabolism in health and disease.
References
- 1. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of muscle protein fractional synthesis and breakdown rates from a pulse tracer injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
The Role of L-Phenylalanine-¹³C₉ in Unraveling Neurotransmitter Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of L-Phenylalanine-¹³C₉ in the study of neurotransmitter metabolism. Stable isotope labeling with L-Phenylalanine-¹³C₉ has emerged as a powerful technique for elucidating the dynamics of catecholamine biosynthesis, particularly the conversion of phenylalanine to dopamine. This document outlines the core principles, experimental methodologies, and data interpretation strategies for researchers leveraging this advanced tracer technology.
Introduction to L-Phenylalanine-¹³C₉ as a Metabolic Tracer
L-Phenylalanine-¹³C₉ is a non-radioactive, stable isotope-labeled form of the essential amino acid L-phenylalanine. In this molecule, all nine carbon atoms are replaced with the heavier ¹³C isotope. This isotopic enrichment allows for the precise tracking of phenylalanine's metabolic fate as it is converted into tyrosine and subsequently into crucial neurotransmitters like dopamine, norepinephrine, and epinephrine. The use of stable isotopes offers a safe and effective alternative to radioactive tracers for in vivo studies in both preclinical and clinical research.
The primary application of L-Phenylalanine-¹³C₉ in neuroscience research is in metabolic flux analysis (MFA). By introducing the labeled precursor and measuring the incorporation of ¹³C into downstream metabolites over time, researchers can quantify the rates of synthesis and turnover of neurotransmitters. This provides invaluable insights into the regulation of neurotransmitter systems in both healthy and diseased states.
Key Metabolic Pathways and Signaling
The central pathway of interest when using L-Phenylalanine-¹³C₉ for neurotransmitter studies is the catecholamine synthesis pathway. This multi-step enzymatic process begins with the conversion of L-phenylalanine to L-tyrosine.
Figure 1: Catecholamine synthesis pathway from L-Phenylalanine-¹³C₉.
Experimental Design and Protocols
The successful application of L-Phenylalanine-¹³C₉ in neurotransmitter metabolism studies hinges on a meticulously planned experimental design and precisely executed protocols. The following sections detail a general workflow for an in vivo study in a rodent model.
Experimental Workflow
The overall workflow involves the administration of the tracer, collection of biological samples, sample processing, and analysis by mass spectrometry.
Figure 2: General experimental workflow for a tracer study.
Detailed Experimental Protocols
This protocol describes the continuous intravenous infusion of L-Phenylalanine-¹³C₉ and the collection of brain microdialysate from a freely moving rat.
Materials:
-
L-Phenylalanine-¹³C₉ (sterile, pyrogen-free solution)
-
Adult male Sprague-Dawley rat (250-300 g)
-
Surgical instruments for stereotaxic surgery
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Infusion pump and liquid swivel
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
Procedure:
-
Animal Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum). Implant a catheter into the jugular vein for intravenous infusion. Allow the animal to recover for at least 48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Tracer Infusion: Begin a continuous intravenous infusion of L-Phenylalanine-¹³C₉. The infusion rate and concentration should be optimized based on preliminary studies to achieve a steady-state isotopic enrichment in the plasma. A typical starting point is a primed-continuous infusion.
-
Microdialysis Sampling: Perfuse the microdialysis probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing an antioxidant solution (e.g., perchloric acid or a mix of ascorbic acid and EDTA) to prevent neurotransmitter degradation.
-
Sample Storage: Immediately freeze the collected microdialysate samples on dry ice and store them at -80°C until analysis.
This protocol outlines the preparation of microdialysate samples for the quantification of ¹³C-labeled dopamine.
Materials:
-
Collected microdialysate samples
-
Internal standard (e.g., Dopamine-d₄)
-
Solid-phase extraction (SPE) cartridges or reagents for liquid-liquid extraction
-
LC-MS/MS grade solvents (e.g., acetonitrile, methanol, formic acid)
Procedure:
-
Thawing and Internal Standard Spiking: Thaw the microdialysate samples on ice. Add a known amount of the internal standard to each sample, standard, and quality control sample.
-
Extraction:
-
Solid-Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load the sample onto the cartridge. Wash the cartridge to remove interfering substances. Elute the analytes of interest with an appropriate solvent.
-
Liquid-Liquid Extraction: Add an immiscible organic solvent to the sample. Vortex to mix and then centrifuge to separate the layers. Collect the organic layer containing the analytes.
-
-
Drying and Reconstitution: Evaporate the solvent from the extracted samples under a gentle stream of nitrogen. Reconstitute the dried residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of ¹³C-labeled dopamine.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from low to high organic phase concentration.
-
Flow Rate: 0.2-0.5 mL/min
-
Injection Volume: 5-10 µL
MS/MS Parameters (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Unlabeled Dopamine: e.g., m/z 154 -> 137
-
Dopamine-¹³C₉: e.g., m/z 163 -> 146
-
Internal Standard (Dopamine-d₄): e.g., m/z 158 -> 141
-
Data Analysis:
-
Construct calibration curves using standards of known concentrations of both unlabeled and ¹³C-labeled dopamine.
-
Quantify the concentrations of endogenous (¹²C) and newly synthesized (¹³C) dopamine in the samples by comparing their peak areas to those of the internal standard and the calibration curve.
Quantitative Data and Interpretation
The primary output of these studies is the time-course of ¹³C enrichment in dopamine and its precursors. This data can be used to calculate key metabolic parameters.
Data Presentation
The following tables summarize representative quantitative data from rodent studies investigating dopamine metabolism. Note that these values can vary depending on the specific experimental conditions, animal strain, and brain region.
Table 1: Basal Dopamine Concentrations and Turnover Rates in Rat Striatum
| Parameter | Value | Unit | Reference(s) |
| Basal Extracellular Dopamine | 7 - 20 | nM | [1] |
| Dopamine Turnover Rate | 16 - 46 | nmol/g protein/h | [2] |
| DOPAC Turnover Rate | 23.3 | nmol/g/h | [3] |
Table 2: Phenylalanine and Tyrosine Kinetic Parameters in Rodents
| Parameter | Value | Unit | Species | Reference(s) |
| Plasma Phenylalanine Cmax (500 mg/kg APM) | ~500 | nmol/ml | Rat | [4] |
| Plasma Tyrosine Cmax (500 mg/kg APM) | ~300 | nmol/ml | Rat | [4] |
| Brain Phenylalanine Concentration (PKU model) | 142 - 248 | µmol/l | Mouse | |
| Phenylalanine to Tyrosine Conversion | 5.83 ± 0.59 | µmol/kg/h | Human |
Calculation of Metabolic Flux
Metabolic flux, or the rate of a metabolic reaction, can be calculated using mathematical models that incorporate the isotopic enrichment data. The fractional synthesis rate (FSR) of dopamine can be estimated using the following simplified equation:
FSR (%/hr) = (E_dopamine / E_precursor) * (1 / t) * 100
Where:
-
E_dopamine is the isotopic enrichment of dopamine at a given time point.
-
E_precursor is the isotopic enrichment of the immediate precursor (L-Tyrosine-¹³C₉).
-
t is the duration of the tracer infusion.
More sophisticated metabolic flux analysis involves compartmental modeling and specialized software to simultaneously fit the labeling data of multiple metabolites and determine the rates of multiple reactions in the pathway.
Conclusion
L-Phenylalanine-¹³C₉ is an invaluable tool for researchers seeking to quantitatively assess neurotransmitter metabolism in vivo. The combination of stable isotope tracing, in vivo microdialysis, and sensitive LC-MS/MS analysis provides a dynamic and detailed picture of catecholamine synthesis and turnover. The methodologies and data presented in this guide serve as a foundation for designing and implementing robust studies to investigate the role of neurotransmitter dysregulation in neurological and psychiatric disorders and to evaluate the efficacy of novel therapeutic interventions.
References
- 1. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Turnover of dopamine and dopamine metabolites in rat brain: comparison between striatum and substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Turnover of acid dopamine metabolites in striatal and mesolimbic tissue of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
Tracking Tyrosine Synthesis: An In-depth Technical Guide to L-Phenylalanine-13C9 as a Precursor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of L-Phenylalanine-13C9 as a stable isotope tracer for monitoring the synthesis of tyrosine. The methodologies, data interpretation, and analytical procedures detailed herein are intended to equip researchers with the necessary information to design and execute robust metabolic studies.
Introduction
L-Tyrosine, a non-essential amino acid under normal physiological conditions, is endogenously synthesized from the essential amino acid L-phenylalanine. This conversion is catalyzed by the enzyme phenylalanine hydroxylase (PAH), primarily in the liver. The rate of this conversion is a critical parameter in understanding various physiological and pathological states, including inborn errors of metabolism like phenylketonuria (PKU), liver disease, and protein metabolism in response to nutritional or therapeutic interventions.
Stable isotope tracers, particularly L-Phenylalanine fully labeled with Carbon-13 (this compound), offer a powerful and safe method to dynamically track the in vivo conversion of phenylalanine to tyrosine. By introducing this compound into a biological system, researchers can accurately quantify the rate of appearance of 13C9-labeled tyrosine, providing a direct measure of endogenous tyrosine synthesis.
The Phenylalanine to Tyrosine Metabolic Pathway
The metabolic conversion of L-phenylalanine to L-tyrosine is a cornerstone of amino acid metabolism. This hydroxylation reaction is the primary catabolic pathway for phenylalanine. Once synthesized, tyrosine serves as a precursor for the synthesis of several critical biomolecules, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.
Below is a diagram illustrating the core metabolic pathway:
Experimental Design and Protocols
The successful application of this compound as a tracer hinges on a well-designed experimental protocol. The most common approach for in vivo human studies is the primed, continuous intravenous infusion technique, which allows for the achievement of a steady-state isotopic enrichment in the plasma.
In Vivo Tracer Infusion Protocol (Human Studies)
This protocol is a generalized representation and should be adapted and approved by relevant institutional review boards before implementation.
Objective: To determine the whole-body conversion rate of phenylalanine to tyrosine in a post-absorptive state.
Materials:
-
Sterile, pyrogen-free this compound (Cambridge Isotope Laboratories, Inc. or equivalent).
-
Sterile saline for injection.
-
Infusion pump.
-
Catheters for infusion and blood sampling.
-
Blood collection tubes (e.g., EDTA-containing).
-
Centrifuge.
Procedure:
-
Subject Preparation: Subjects should be in a post-absorptive state, typically achieved by an overnight fast (10-12 hours).
-
Catheter Placement: Insert a catheter into a forearm vein for the infusion of the tracer. Insert a second catheter into a contralateral hand or forearm vein for blood sampling. The sampling site can be arterialized by warming the hand to obtain arterialized-venous blood.
-
Priming Dose: To rapidly achieve isotopic steady state, a priming dose of this compound is administered as a bolus injection. The priming dose is calculated based on the subject's body weight and the estimated volume of distribution.
-
Continuous Infusion: Immediately following the priming dose, a continuous infusion of this compound is initiated and maintained at a constant rate for the duration of the study (typically 3-4 hours).
-
Blood Sampling: Collect a baseline blood sample before the start of the infusion. Subsequent blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period to monitor the isotopic enrichment of phenylalanine and tyrosine in the plasma.[1]
-
Sample Processing: Immediately place blood samples on ice. Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
Sample Preparation for Mass Spectrometry Analysis
Accurate quantification of this compound and 13C9-Tyrosine requires the removal of interfering substances, primarily proteins, from the plasma samples.
Materials:
-
Thawed plasma samples.
-
Internal standards (e.g., L-Phenylalanine-d5, L-Tyrosine-d4).
-
Protein precipitation agent (e.g., ice-cold methanol, acetonitrile, or sulfosalicylic acid).
-
Vortex mixer.
-
Microcentrifuge.
Procedure:
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 100 µL), add a known amount of internal standard solution.
-
Add 3-4 volumes of a cold protein precipitation agent (e.g., 300-400 µL of methanol).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis. The supernatant can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS or derivatized for GC-MS analysis.
Analytical Methodologies
The quantification of isotopic enrichment is typically performed using mass spectrometry coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS).
LC-MS/MS Analysis
LC-MS/MS is often preferred for its high sensitivity, specificity, and throughput, and it does not typically require derivatization of the amino acids.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used for the separation of polar analytes like amino acids.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for L-Phenylalanine, this compound, L-Tyrosine, and 13C9-Tyrosine, as well as their respective internal standards, are monitored.
GC-MS Analysis
GC-MS analysis of amino acids requires a derivatization step to increase their volatility.
-
Derivatization: A common method is the formation of N-trifluoroacetyl (TFA) methyl ester derivatives or tert-butyldimethylsilyl (TBDMS) derivatives.[1] For example, to form TFA methyl esters, the dried sample extract is first treated with methanolic HCl followed by trifluoroacetic anhydride.
-
Gas Chromatography: A capillary column with a suitable stationary phase (e.g., DB-5ms) is used for separation.
-
Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to monitor the characteristic ions of the derivatized analytes and their isotopologues.
Data Presentation and Interpretation
The primary outcome of these tracer studies is the calculation of the rate of appearance (Ra) of tyrosine from phenylalanine, which represents the in vivo rate of tyrosine synthesis.
Quantitative Data Summary
The following tables provide representative data from in vivo human studies investigating phenylalanine and tyrosine kinetics. While these studies may have used different isotopes of phenylalanine, the principles and the expected order of magnitude of the results are comparable to studies using this compound.
| Parameter | Mean Value (µmol·kg⁻¹·h⁻¹) | Standard Deviation | Reference |
| Phenylalanine Turnover Rate | 36.1 | 5.1 | --INVALID-LINK--[1] |
| Tyrosine Turnover Rate | 39.8 | 3.5 | --INVALID-LINK--[1] |
| Phenylalanine to Tyrosine Conversion Rate (Fasted) | 5.83 | 0.59 | --INVALID-LINK--[1] |
| Phenylalanine to Tyrosine Conversion Rate (Fasted, 13C-Phe tracer) | 11.1 | 5.6 | --INVALID-LINK-- |
| Phenylalanine to Tyrosine Conversion Rate (Fed, 13C-Phe tracer) | 12.7 | 7.7 | --INVALID-LINK-- |
| Parameter | Condition | Mean Value (µmol·kg⁻¹·h⁻¹) | Reference |
| Phenylalanine Oxidation | Fasted | 9.9 | --INVALID-LINK-- |
| Phenylalanine Oxidation | Fed | 13.5 | --INVALID-LINK-- |
Calculation of Tyrosine Synthesis Rate
The rate of tyrosine synthesis from phenylalanine is calculated using the isotopic enrichments of phenylalanine and tyrosine in the plasma at steady state, along with the known infusion rate of the tracer. The fundamental principle is based on the dilution of the infused tracer by the endogenous appearance of the unlabeled amino acid.
Experimental Workflow Visualization
The following diagram outlines the logical flow of a typical in vivo tracer study using this compound.
Conclusion
This compound is a robust and reliable tracer for the in vivo quantification of endogenous tyrosine synthesis. The methodologies described in this guide, from experimental design to sample analysis and data interpretation, provide a framework for researchers to investigate the dynamics of phenylalanine and tyrosine metabolism. The use of stable isotope tracers, coupled with sensitive mass spectrometric techniques, continues to be an invaluable tool in advancing our understanding of human physiology and disease.
References
An In-Depth Technical Guide to Isotopic Labeling with L-Phenylalanine-¹³C₉
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of L-Phenylalanine-¹³C₉ for stable isotope labeling in biological research. It is designed to serve as a foundational resource for those new to the technique, offering detailed protocols and data interpretation guidelines.
Introduction to Isotopic Labeling with L-Phenylalanine-¹³C₉
L-Phenylalanine is an essential aromatic amino acid, meaning it cannot be synthesized by mammals and must be acquired through their diet.[1] This characteristic makes it an excellent tracer for metabolic studies. By replacing the naturally abundant ¹²C atoms with the heavier, non-radioactive ¹³C isotope, L-Phenylalanine-¹³C₉ becomes a powerful tool for tracking the fate of phenylalanine in various biological processes.
The core principle of this technique lies in the mass difference between the labeled ("heavy") and unlabeled ("light") forms of the amino acid. This mass shift is readily detectable by mass spectrometry (MS), allowing for the precise quantification and differentiation of molecules synthesized before and after the introduction of the label.[2][3] L-Phenylalanine-¹³C₉, where all nine carbon atoms are ¹³C, provides a distinct mass shift, enabling clear and accurate analysis.[4]
Key Applications:
-
Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique to compare protein abundance between different cell populations.[1] One population is grown in "light" media, while the other is grown in "heavy" media containing L-Phenylalanine-¹³C₉. The relative abundance of proteins is then determined by the ratio of heavy to light peptide signals in the mass spectrometer.
-
Metabolic Flux Analysis (MFA): MFA is used to quantify the rates of metabolic reactions within a biological system. By tracing the incorporation of ¹³C from L-Phenylalanine-¹³C₉ into downstream metabolites, researchers can elucidate the dynamics of phenylalanine metabolism and its contribution to various pathways.
-
Drug Discovery and Development: This technique is valuable for understanding a drug's mechanism of action by observing how it alters protein expression profiles or metabolic pathways. It can also aid in biomarker discovery by identifying proteins or metabolites that are differentially expressed in healthy versus diseased states.
Core Principles and Theoretical Background
The foundation of isotopic labeling with L-Phenylalanine-¹³C₉ is the predictable and measurable mass difference it introduces into biomolecules. Phenylalanine is a precursor for the synthesis of proteins and other important molecules like tyrosine and catecholamines. When cells are cultured in a medium where standard L-phenylalanine is replaced by L-Phenylalanine-¹³C₉, this "heavy" amino acid is incorporated into newly synthesized proteins.
Metabolic Fate of L-Phenylalanine
The primary metabolic pathways for L-phenylalanine include:
-
Protein Synthesis: A significant portion of L-phenylalanine is used as a building block for new proteins.
-
Conversion to L-Tyrosine: The enzyme phenylalanine hydroxylase irreversibly converts phenylalanine to tyrosine, another amino acid.
-
Transamination: Phenylalanine can be converted to phenylpyruvic acid through transamination.
By using L-Phenylalanine-¹³C₉, the flow, or "flux," of carbon through these pathways can be traced and quantified.
Figure 1: Metabolic Pathways of L-Phenylalanine-¹³C₉.
Experimental Protocols
The following sections provide detailed methodologies for common applications of L-Phenylalanine-¹³C₉ labeling.
SILAC for Quantitative Proteomics
This protocol outlines the steps for a typical SILAC experiment to compare protein expression between two cell populations (e.g., treated vs. untreated).
Materials:
-
L-Phenylalanine deficient cell culture medium (e.g., DMEM, RPMI 1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Phenylalanine (unlabeled, "light")
-
L-Phenylalanine-¹³C₉ ("heavy")
-
Cell lysis buffer
-
Protease inhibitors
-
Trypsin for protein digestion
-
LC-MS/MS system
Procedure:
-
Media Preparation:
-
Light Medium: Reconstitute the L-Phenylalanine deficient medium according to the manufacturer's instructions. Supplement with dFBS and unlabeled L-Phenylalanine to a final concentration typical for the cell line.
-
Heavy Medium: Reconstitute the L-Phenylalanine deficient medium. Supplement with dFBS and L-Phenylalanine-¹³C₉ to the same final concentration as the light medium.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of the chosen cell line.
-
Grow one population in the "light" medium and the other in the "heavy" medium for at least five to six cell doublings to ensure near-complete incorporation of the respective amino acid.
-
-
Experimental Treatment:
-
Apply the experimental condition (e.g., drug treatment) to one of the cell populations. The other population serves as the control.
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the proteins in the mixed sample.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Identify peptides and proteins using a suitable database search engine.
-
Quantify the relative abundance of proteins by calculating the ratio of the peak intensities of "heavy" and "light" peptide pairs.
-
References
L-Phenylalanine-13C9: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data, handling information, and toxicological considerations for L-Phenylalanine-13C9. This isotopically labeled amino acid is a critical tool in metabolic research, pharmacokinetic studies, and drug development. Understanding its safety profile is paramount for ensuring safe handling and accurate experimental outcomes.
Physicochemical and Safety Data
The following tables summarize the key quantitative data for this compound, compiled from various supplier safety data sheets (SDS).
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | ¹³C₉H₁₁NO₂ | [1](2--INVALID-LINK-- |
| Molecular Weight | ~174.12 g/mol | [3](4) |
| Appearance | White to off-white solid/powder | [5](6--INVALID-LINK-- |
| Melting Point | 270-275 °C (decomposes) | (7) |
| pH | 5.4-6.0 (1% aqueous solution) | (8) |
| Solubility | Soluble in water | (9) |
Table 2: Toxicological Data Summary
| Endpoint | Result | Classification | Reference |
| Acute Oral Toxicity | No data available for ¹³C₉ variant. For L-Phenylalanine: LD50 > 5,287 mg/kg (rat, intraperitoneal). | Not Classified | (10) |
| Acute Dermal Toxicity | Not Classified | Not Classified | (11) |
| Acute Inhalation Toxicity | Harmful if inhaled (H332) | Warning | (12) |
| Skin Corrosion/Irritation | Not Classified | Not Classified | (11) |
| Serious Eye Damage/Irritation | Not Classified | Not Classified | (11) |
| Respiratory or Skin Sensitization | Not Classified | Not Classified | (11) |
| Germ Cell Mutagenicity | Not Classified | Not Classified | (11) |
| Carcinogenicity | Not Classified | Not Classified | (--INVALID-LINK--) |
| Reproductive Toxicity | Not Classified | Not Classified | (11) |
Table 3: Handling and Storage
| Parameter | Recommendation | Reference |
| Storage Conditions | Store at room temperature, away from light and moisture. Keep container tightly closed in a dry and well-ventilated place. | (13) |
| Incompatible Materials | Strong oxidizing agents. | (14) |
| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides (NOx) under fire conditions. | (14) |
General Handling and Personal Protective Equipment (PPE)
Standard laboratory hygiene practices should be followed when handling this compound. This includes washing hands before breaks and at the end of the workday. Engineering controls, such as providing appropriate exhaust ventilation where dust may form, are recommended.
Table 4: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Reference |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | (10) |
| Skin Protection | Protective gloves (e.g., nitrile) and a laboratory coat. | (10) |
| Respiratory Protection | Use a NIOSH/CEN approved respirator when appropriate, especially if dust is generated. | (11) |
Proposed Experimental Protocols for Safety Assessment
The following protocols are adapted from OECD guidelines and represent a thorough approach to evaluating the safety of this compound.
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
Objective: To determine the acute oral toxicity of this compound.
Methodology:
-
Test System: Healthy, young adult rats (8-12 weeks old), fasted overnight before administration.
-
Dosage: A starting dose of 2000 mg/kg body weight is administered to a group of 3 female rats.
-
Administration: The substance is administered orally by gavage in a single dose.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.
-
Endpoint: The study allows for the classification of the substance based on the observed toxicity.
Repeated Dose 28-Day Oral Toxicity Study (Adapted from OECD Guideline 407)
Objective: To evaluate the sub-acute toxicity of this compound after repeated oral administration over 28 days.
Methodology:
-
Test System: At least 3 groups of 10 rodents (5 male, 5 female) each, plus a control group.
-
Dosage: Daily administration of graduated doses to the different groups. The highest dose should induce some toxic effects but not mortality.
-
Administration: Oral gavage or via diet/drinking water for 28 consecutive days.
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.
-
Analysis: At the end of the study, blood samples are collected for hematology and clinical biochemistry. A gross necropsy and histopathological examination of major organs are performed.
Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD Guideline 471)
Objective: To assess the mutagenic potential of this compound.
Methodology:
-
Test System: At least five strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.
-
Procedure: The bacterial strains are exposed to at least five different concentrations of this compound, both with and without a metabolic activation system (S9 mix).
-
Methods: Either the plate incorporation or pre-incubation method can be used.
-
Endpoint: The number of revertant colonies is counted after 2-3 days of incubation and compared to the control. A significant increase in revertant colonies indicates mutagenic potential.
In Vitro Mammalian Cell Micronucleus Test (Adapted from OECD Guideline 487)
Objective: To detect potential chromosomal damage (clastogenicity or aneugenicity) caused by this compound.
Methodology:
-
Test System: Cultured human or rodent cells (e.g., human peripheral blood lymphocytes, CHO, TK6 cells).
-
Procedure: Cells are exposed to at least three concentrations of this compound, with and without metabolic activation (S9 mix).
-
Analysis: The frequency of micronuclei in the cytoplasm of interphase cells that have completed mitosis is determined.
-
Endpoint: A significant increase in the frequency of micronucleated cells indicates genotoxic potential.
Caption: A logical workflow for the safety assessment of this compound.
Biological Effects and Signaling Pathways
At physiological concentrations, L-Phenylalanine is an essential amino acid necessary for protein synthesis. However, at high concentrations, as seen in the genetic disorder phenylketonuria (PKU), it can exhibit neurotoxic effects. The isotopic labeling in this compound is not expected to alter these biological activities.
Interaction with NMDA Receptors
High levels of L-Phenylalanine have been shown to act as a competitive antagonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors in hippocampal neurons. This inhibition of NMDA receptor function can impair synaptic plasticity, which is a cellular mechanism underlying learning and memory.
Caption: L-Phenylalanine antagonism of the NMDA receptor.
Modulation of the mTOR Signaling Pathway
L-Phenylalanine is also known to influence the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. Phenylalanine can enhance the synthesis of proteins, such as casein, by regulating the phosphorylation of key downstream effectors of mTOR, like 4E-binding protein 1 (4EBP1), and by downregulating inhibitory pathways like the general control nonderepressible 2 (GCN2) pathway.
Caption: L-Phenylalanine's role in the mTOR signaling pathway.
Conclusion
This compound is a valuable tool for scientific research with a well-characterized safety profile that is comparable to its unlabeled counterpart. While it is generally considered to have low toxicity, appropriate handling procedures and personal protective equipment are essential to minimize any potential risks, particularly from inhalation of the powder. For novel applications or in sensitive experimental systems, a comprehensive safety assessment following established guidelines is recommended. Understanding the biological effects of high concentrations of L-Phenylalanine on pathways such as NMDA receptor signaling and mTOR is crucial for interpreting experimental data, especially in the context of neurological and metabolic research.
References
- 1. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. westliberty.edu [westliberty.edu]
- 8. westliberty.edu [westliberty.edu]
- 9. fishersci.com [fishersci.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. isotope.com [isotope.com]
- 12. This compound,15N | C9H11NO2 | CID 16217565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. L-Phenylalanine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-575-H-0.1MG [isotope.com]
- 14. westliberty.edu [westliberty.edu]
Commercial Availability and Applications of L-Phenylalanine-¹³C₉: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial sources, availability, and key applications of L-Phenylalanine-¹³C₉, a stable isotope-labeled amino acid crucial for research in metabolic diseases, drug development, and nutritional science. This document details the specifications from major suppliers, provides in-depth experimental protocols for its use, and illustrates relevant biological and experimental workflows.
Commercial Sources and Specifications
L-Phenylalanine-¹³C₉ is available from several reputable suppliers of stable isotopes. The products vary in isotopic enrichment, chemical purity, and available formulations. Below is a summary of offerings from major commercial vendors to facilitate selection for specific research needs.
Table 1: Commercial Suppliers and Product Specifications for L-Phenylalanine-¹³C₉ and Related Isotopologues
| Supplier | Product Description | Catalog Number (Example) | Isotopic Enrichment (%) | Chemical Purity (%) | Available Quantities |
| Cambridge Isotope Laboratories, Inc. | L-Phenylalanine (¹³C₉, 99%; ¹⁵N, 99%) | CNLM-575-H | ¹³C: 99, ¹⁵N: 99 | ≥98 | 0.1 mg, 0.25 G, 0.5 G, 1 G |
| L-Phenylalanine (¹³C₉, 97-99%) | CLM-2250-H | ¹³C: 97-99 | ≥98 | 0.25 G, 0.5 G, 1 G | |
| L-Phenylalanine (¹³C₉, 97%; D₈, 97%; ¹⁵N, 97%) | CDNLM-6811-PK | ¹³C: 97, D: 97, ¹⁵N: 97 | ≥98 | Inquire for bulk | |
| Sigma-Aldrich (Merck) | L-Phenylalanine-¹³C₉,¹⁵N | 608017 | ¹³C: 98, ¹⁵N: 98 | ≥95 (CP), 97 (Chiral) | 25 mg, 250 mg |
| L-Phenylalanine-¹³C₉,¹⁵N,α,β,β,2,3,4,5,6-d₈ | 742133 | ¹³C: 99, D: 98, ¹⁵N: 98 | ≥95 (CP) | Inquire | |
| MedChemExpress | L-Phenylalanine-¹³C₉ | HY-131015S | Not Specified | >98 | 1 mg, 5 mg |
| L-Phenylalanine-¹³C₉,¹⁵N | HY-131015S1 | Not Specified | >98 | 1 mg, 5 mg | |
| Creative Peptides | L-PHENYLALANINE (¹³C₉) | L-Iso-0480 | Not Specified | ≥98 | Inquire |
Key Applications and Experimental Protocols
L-Phenylalanine-¹³C₉ is a powerful tool in metabolic research, primarily used as a tracer to study protein metabolism, amino acid kinetics, and metabolic pathway fluxes in vivo and in vitro.
Phenylalanine Metabolism
Phenylalanine is an essential amino acid that is metabolized primarily in the liver via the phenylalanine hydroxylase (PAH) pathway. This pathway is critical for the synthesis of tyrosine, a precursor for neurotransmitters and hormones.[1][2][3] The use of ¹³C-labeled phenylalanine allows researchers to trace its conversion to tyrosine and other downstream metabolites, providing insights into the regulation and potential dysregulation of this pathway, as seen in genetic disorders like phenylketonuria (PKU).[2][4]
Measurement of Protein Synthesis Rates in Humans
A common application of L-Phenylalanine-¹³C₉ is the in vivo measurement of muscle protein synthesis rates, often using a primed, continuous infusion technique.
Objective: To determine the fractional synthesis rate (FSR) of muscle proteins.
Materials:
-
Sterile, injectable L-Phenylalanine-¹³C₉ (or other isotopic variant like L-[ring-¹³C₆]-phenylalanine)
-
Saline solution for infusion
-
Infusion pump
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Muscle biopsy equipment
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Subject Preparation: Subjects should be in a post-absorptive state (overnight fast).
-
Tracer Infusion:
-
A priming dose of the labeled phenylalanine is administered intravenously to rapidly achieve isotopic steady state in the plasma.
-
This is immediately followed by a continuous infusion of the tracer at a constant rate for several hours (e.g., 4-6 hours).
-
-
Sample Collection:
-
Blood samples are collected at regular intervals throughout the infusion period to monitor plasma tracer enrichment.
-
Muscle biopsies are typically taken from a suitable muscle (e.g., vastus lateralis) at the beginning and end of the infusion period.
-
-
Sample Processing:
-
Plasma is separated from blood samples by centrifugation.
-
Muscle tissue is processed to isolate protein fractions (e.g., myofibrillar proteins).
-
Proteins are hydrolyzed to their constituent amino acids.
-
-
LC-MS/MS Analysis:
-
The isotopic enrichment of phenylalanine in plasma and in the protein hydrolysates is determined using LC-MS/MS.
-
-
Calculation of Fractional Synthesis Rate (FSR):
-
FSR is calculated using the precursor-product principle: FSR (%/hour) = (E_protein_bound / E_precursor) * (1 / t) * 100 Where:
-
E_protein_bound is the change in isotopic enrichment of phenylalanine in the muscle protein between the two biopsies.
-
E_precursor is the average isotopic enrichment of the precursor pool (often represented by plasma phenylalanine enrichment).
-
t is the time in hours between the biopsies.
-
-
Metabolic Flux Analysis in Cell Culture
Stable isotope tracing with L-Phenylalanine-¹³C₉ is also employed in cell culture to investigate metabolic pathway activity.
Objective: To trace the metabolic fate of phenylalanine in cultured cells.
Materials:
-
Cell culture medium deficient in phenylalanine
-
L-Phenylalanine-¹³C₉
-
Dialyzed fetal bovine serum (dFBS) to minimize unlabeled phenylalanine
-
Cell culture plates and incubator
-
Ice-cold phosphate-buffered saline (PBS)
-
Metabolite extraction solvent (e.g., 80% methanol)
-
Cell scraper
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Cell Culture and Labeling:
-
Cells are cultured in a standard medium to the desired confluency.
-
The standard medium is then replaced with the labeling medium containing L-Phenylalanine-¹³C₉ and dFBS.
-
Cells are incubated in the labeling medium for a predetermined time to allow for the incorporation of the tracer into downstream metabolites.
-
-
Metabolite Extraction:
-
The labeling medium is rapidly removed, and the cells are washed with ice-cold PBS to halt metabolic activity.
-
Metabolites are extracted by adding a cold extraction solvent and scraping the cells.
-
The cell lysate is centrifuged to pellet cell debris.
-
-
LC-MS/MS Analysis:
-
The supernatant containing the intracellular metabolites is analyzed by LC-MS/MS to determine the isotopic enrichment in phenylalanine and its metabolites.
-
-
Data Analysis:
-
The fractional labeling of metabolites is calculated to determine the relative contribution of phenylalanine to their synthesis.
-
This data can be used in metabolic flux models to quantify the rates of reactions in the metabolic network.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a stable isotope tracing experiment using L-Phenylalanine-¹³C₉.
References
Methodological & Application
Application Notes and Protocols for L-Phenylalanine-13C9 in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Phenylalanine is an essential amino acid crucial for protein synthesis and a precursor for several important biomolecules, including the amino acid tyrosine and various catecholamines. The accurate and precise quantification of L-phenylalanine in biological matrices is vital for the diagnosis and monitoring of metabolic disorders such as Phenylketonuria (PKU), as well as for metabolic flux analysis in drug development and life science research.[1][2]
This document provides detailed application notes and protocols for the quantitative analysis of L-phenylalanine using a stable isotope-labeled internal standard, L-Phenylalanine-13C9, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, matrix effects, and instrument response.[1]
Principle of the Method: Stable Isotope Dilution
The methodology is based on the principle of stable isotope dilution analysis (SIDA). A known amount of this compound is introduced into the biological sample at the initial stage of sample preparation. This "spiked" internal standard is chemically and physically identical to the endogenous L-phenylalanine, ensuring they behave similarly throughout the extraction, separation, and ionization processes. Any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard equally. By measuring the ratio of the mass spectrometric signal of the endogenous L-phenylalanine to that of the this compound internal standard, a highly accurate and precise quantification of the analyte concentration can be achieved using a calibration curve.
Quantitative Data Summary
The following tables summarize the quantitative performance characteristics of LC-MS/MS methods for the analysis of phenylalanine using a stable isotope-labeled internal standard.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (r²) | >0.99 | [3] |
| Intra-Assay Precision (CV%) | 1.7% - 5.9% | [4] |
| Inter-Assay Precision (CV%) | 3.2% - 10.2% | |
| Recovery | 94.44% - 107.75% | |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/L | |
| Limit of Detection (LOD) | 0.002 µg/L |
Table 2: MRM Transitions for Phenylalanine and its Isotopologues
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| L-Phenylalanine | 166.1 | 120.1 | |
| L-Phenylalanine-d1 | 167.1 | 121.1 | |
| L-Phenylalanine-13C6 | 172.2 | 126.2 | |
| This compound | ~175.1 | ~129.1 | Predicted |
Note: The exact m/z values for this compound may vary slightly based on instrumentation and adduction.
Experimental Protocols
Protocol 1: Quantification of L-Phenylalanine in Human Plasma
This protocol details the steps for the quantitative analysis of L-phenylalanine in human plasma samples.
1. Materials and Reagents:
-
L-Phenylalanine
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma samples
2. Preparation of Solutions:
-
L-Phenylalanine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Phenylalanine and dissolve it in 10 mL of ultrapure water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of ultrapure water.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with a 50:50 mixture of acetonitrile and ultrapure water.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the L-Phenylalanine stock solution into a blank plasma matrix.
3. Sample Preparation (Protein Precipitation):
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Add 10 µL of the 10 µg/mL IS working solution to each tube.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Monitor the transitions specified in Table 2.
5. Data Analysis:
-
Integrate the peak areas for both L-Phenylalanine and this compound.
-
Calculate the peak area ratio (L-Phenylalanine / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of L-Phenylalanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Metabolic Flux Analysis using this compound
This protocol provides a general framework for conducting a metabolic flux analysis experiment using this compound as a tracer in cell culture.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard culture medium.
-
For the labeling experiment, replace the standard medium with a medium containing a known concentration of this compound. The concentration should be the same as the unlabeled L-phenylalanine in the standard medium.
-
Incubate the cells with the labeled medium for a predetermined time course to allow for the incorporation of the labeled amino acid into cellular proteins and metabolites.
2. Quenching and Metabolite Extraction:
-
Rapidly remove the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Quench metabolism by adding a cold solvent, typically 80% methanol, and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex the samples and centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant containing the intracellular metabolites to a new tube.
3. Sample Processing for Protein Hydrolysis (Optional):
-
The cell pellet can be used to determine the incorporation of this compound into proteins.
-
Hydrolyze the protein pellet using 6N HCl at 110°C for 24 hours.
-
Dry the hydrolysate and reconstitute in a suitable solvent for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Analyze the metabolite extract and/or the protein hydrolysate using the LC-MS/MS conditions described in Protocol 1.
-
In addition to the MRM transitions for L-Phenylalanine and this compound, monitor the transitions for key downstream metabolites (e.g., L-Tyrosine and its 13C-labeled isotopologues).
5. Data Analysis and Flux Calculation:
-
Determine the isotopic enrichment (the ratio of labeled to unlabeled species) for L-phenylalanine and its metabolites from the LC-MS/MS data.
-
Calculate metabolic flux rates using established metabolic models and computational software (e.g., INCA, 13CFLUX). These tools use the isotopic enrichment data to estimate the rates of different biochemical reactions within the metabolic network.
Phenylalanine Metabolic Pathway
L-phenylalanine is a precursor for the synthesis of L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase. This is a key step in its catabolism. Phenylalanine can also be transaminated to form phenylpyruvic acid. Understanding these pathways is essential for interpreting data from metabolic flux analysis studies.
References
Step-by-Step Guide for Using L-Phenylalanine-13C9 in SILAC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to SILAC using L-Phenylalanine-13C9
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The technique relies on the in vivo incorporation of stable isotope-labeled amino acids into proteins during cell growth and division. By culturing one cell population in a standard "light" medium and another in a "heavy" medium supplemented with an isotopically labeled amino acid, the proteomes of the two populations can be distinguished by mass spectrometry, allowing for accurate relative quantification of protein abundance.
While arginine and lysine are the most commonly used amino acids in SILAC experiments due to the specificity of trypsin cleavage, other essential amino acids like L-phenylalanine can also be effectively utilized. L-Phenylalanine is an essential amino acid, meaning mammalian cells cannot synthesize it de novo and must acquire it from the culture medium. This makes its isotopically labeled form, this compound, an excellent candidate for metabolic labeling, as its incorporation into newly synthesized proteins is highly efficient. The use of this compound introduces a specific mass shift in peptides containing this amino acid, enabling their differentiation from the "light" counterparts.
This document provides a detailed, step-by-step guide for designing and executing a SILAC experiment using this compound, from media preparation and cell culture to sample processing and data analysis.
Key Considerations for Using this compound
-
Essential Amino Acid: As an essential amino acid, phenylalanine is not synthesized by mammalian cells, ensuring that the labeled form is efficiently incorporated from the culture medium.
-
Mass Shift: this compound introduces a mass shift of +9 Da for each phenylalanine residue in a peptide. This distinct mass difference allows for clear separation and quantification in the mass spectrometer.
-
Alternative to Arginine/Lysine: In cases where arginine or lysine metabolism is altered in the experimental model, or to complement studies using these amino acids, this compound provides a valuable alternative.
-
Metabolic Conversion: While arginine can sometimes be metabolically converted to proline, leading to potential inaccuracies in quantification, phenylalanine is not known to undergo such problematic conversions, simplifying data analysis.
Experimental Protocols
This section provides a comprehensive, step-by-step protocol for a typical SILAC experiment using this compound.
Materials
-
Cell line of interest (e.g., HeLa, HEK293, A549)
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-phenylalanine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Phenylalanine (light)
-
This compound (heavy)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
LC-MS grade solvents (acetonitrile, formic acid)
Phase 1: Adaptation and Labeling
The initial phase of a SILAC experiment involves adapting the cells to grow in the specialized SILAC media and ensuring complete incorporation of the heavy amino acid.
1. Media Preparation:
-
Light Medium: To a 500 mL bottle of L-phenylalanine-deficient medium, add 50 mL of dFBS and the standard concentration of "light" L-phenylalanine. For example, for DMEM, the standard concentration is 32.8 mg/L.
-
Heavy Medium: To a second 500 mL bottle of L-phenylalanine-deficient medium, add 50 mL of dFBS and the same concentration of "heavy" this compound.
-
Supplement both media with penicillin/streptomycin and any other necessary growth factors for your specific cell line.
-
Sterile-filter the prepared media using a 0.22 µm filter.
2. Cell Culture and Adaptation:
-
Split a healthy, logarithmically growing culture of your cells into two separate flasks.
-
Culture one flask with the "light" SILAC medium and the other with the "heavy" SILAC medium.
-
Passage the cells for at least five to six cell doublings to ensure near-complete incorporation (>95%) of the this compound in the "heavy" cell population.[1][2]
-
Note: Cells may exhibit a slightly slower growth rate initially in SILAC medium with dialyzed serum. Monitor the cell health and morphology closely during the adaptation phase.
3. Verification of Incorporation Efficiency:
-
After the adaptation period, harvest a small aliquot of cells from both the "light" and "heavy" populations.
-
Lyse the cells, extract the proteins, and perform a small-scale in-solution or in-gel tryptic digest.
-
Analyze the resulting peptides by LC-MS/MS to determine the incorporation efficiency of this compound.
-
The incorporation efficiency can be calculated for each phenylalanine-containing peptide using the formula: % Incorporation = [Intensity(Heavy) / (Intensity(Heavy) + Intensity(Light))] x 100 .
-
Proceed to the experimental phase only when the incorporation is confirmed to be >95%.
Phase 2: Experimental Treatment and Sample Preparation
Once complete labeling is confirmed, the two cell populations can be subjected to the desired experimental conditions.
1. Experimental Treatment:
-
Apply the experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation) while the other serves as the control. For example, the "heavy" labeled cells could be the treated group and the "light" labeled cells the control group.
2. Cell Harvesting and Lysis:
-
After the treatment period, harvest the cells from both populations. Wash the cells with ice-cold PBS to remove any residual medium.
-
Lyse the cells separately in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA protein assay.
3. Protein Mixing and Digestion:
-
Combine an equal amount of protein from the "light" and "heavy" lysates (typically a 1:1 ratio). This early-stage mixing is a key advantage of SILAC as it minimizes experimental variability from downstream processing.
-
In-solution digestion:
-
Reduce the disulfide bonds in the combined protein lysate by adding DTT and incubating.
-
Alkylate the cysteine residues by adding IAA and incubating in the dark.
-
Dilute the sample to reduce the denaturant concentration and add sequencing-grade trypsin.
-
Incubate overnight at 37°C to digest the proteins into peptides.
-
-
In-gel digestion:
-
Run the combined protein lysate on an SDS-PAGE gel.
-
Stain the gel with a Coomassie-based stain.
-
Excise the entire lane or specific bands of interest.
-
Destain the gel pieces, then perform reduction, alkylation, and tryptic digestion within the gel matrix.
-
4. Peptide Cleanup:
-
Desalt the digested peptide mixture using C18 StageTips or a similar solid-phase extraction method to remove salts and detergents that can interfere with mass spectrometry analysis.
Phase 3: Mass Spectrometry and Data Analysis
The final phase involves analyzing the prepared peptides by LC-MS/MS and processing the data to identify and quantify the proteins.
1. LC-MS/MS Analysis:
-
Resuspend the cleaned peptides in a suitable buffer (e.g., 0.1% formic acid).
-
Analyze the peptides by high-resolution Orbitrap LC-MS/MS. The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass due to the incorporated this compound.
2. Data Analysis:
-
Use a specialized proteomics software package that supports SILAC data analysis (e.g., MaxQuant, Proteome Discoverer).
-
The software will perform peptide and protein identification by searching the MS/MS data against a protein sequence database.
-
The software will then quantify the relative abundance of each protein by calculating the ratio of the intensities of the "heavy" and "light" peptide pairs.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to the experimental treatment.
Data Presentation
Quantitative data from SILAC experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Example of Protein Quantification Data from a SILAC Experiment
| Protein ID | Gene Name | Description | Heavy/Light Ratio | log2(Ratio) | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 1.34 | 0.001 | Up-regulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.03 | 0.95 | Unchanged |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.45 | -1.15 | 0.005 | Down-regulated |
Mandatory Visualizations
Diagrams are essential for illustrating complex workflows and relationships. The following diagrams are generated using the Graphviz DOT language.
SILAC Experimental Workflow with this compound
Caption: Overall workflow for a SILAC experiment using this compound.
Signaling Pathway Analysis using SILAC
Caption: Conceptual diagram of using SILAC to study a signaling pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Incorporation Efficiency | Insufficient number of cell doublings. | Ensure at least 5-6 cell doublings in the SILAC medium. |
| Contamination with "light" amino acids from non-dialyzed serum. | Use high-quality dialyzed FBS. | |
| Cell line has high endogenous amino acid synthesis (unlikely for Phe). | Confirm the cell line is auxotrophic for phenylalanine. | |
| High Variability in Ratios | Inaccurate protein quantification before mixing. | Use a reliable protein assay (e.g., BCA) and perform technical replicates. |
| Incomplete cell lysis. | Optimize the lysis buffer and procedure for your cell type. | |
| Inconsistent trypsin digestion. | Ensure optimal pH, temperature, and enzyme-to-substrate ratio. | |
| Arginine-to-Proline Conversion | (Not applicable to Phenylalanine labeling) | This is a known issue with arginine labeling, not phenylalanine. |
Conclusion
The use of this compound in SILAC experiments offers a robust and reliable method for quantitative proteomics. As an essential amino acid with no known metabolic interconversions that would complicate data analysis, it provides a clean and accurate system for labeling cellular proteomes. By following the detailed protocols and considering the key aspects outlined in these application notes, researchers can successfully implement this technique to gain valuable insights into cellular processes, drug mechanisms of action, and biomarker discovery.
References
Application Notes: Metabolic Flux Analysis Using L-Phenylalanine-13C9
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of reactions within a metabolic network.[1][2] By providing a detailed snapshot of cellular metabolism, MFA offers invaluable insights for systems biology, metabolic engineering, and drug development.[2][3] The use of stable isotope tracers, such as L-Phenylalanine fully labeled with Carbon-13 (L-Phenylalanine-13C9), is central to modern MFA.[1] This method, known as 13C Metabolic Flux Analysis (13C-MFA), involves introducing a 13C-labeled substrate into a biological system and tracking the incorporation of the heavy isotope into downstream metabolites.
L-Phenylalanine is an essential amino acid, serving as a crucial building block for protein synthesis and a precursor for key signaling molecules like tyrosine and catecholamines. Dysregulation of its metabolism is linked to several disorders, notably phenylketonuria (PKU). By using this compound, researchers can precisely trace the fate of phenylalanine's carbon backbone through various metabolic pathways, enabling the quantification of fluxes related to protein synthesis, amino acid catabolism, and neurotransmitter biosynthesis.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on performing 13C-MFA with this compound, from experimental design to data analysis.
Key Metabolic Fates of L-Phenylalanine
The primary metabolic pathways for L-Phenylalanine that can be investigated using this compound are:
-
Protein Synthesis: A significant portion of L-Phenylalanine is incorporated directly into proteins.
-
Conversion to L-Tyrosine: The enzyme phenylalanine hydroxylase catalyzes the irreversible hydroxylation of L-Phenylalanine to form L-Tyrosine, a major catabolic route.
-
Transamination to Phenylpyruvic Acid: L-Phenylalanine can be converted to phenylpyruvic acid via transamination, representing an alternative catabolic pathway.
Caption: Key metabolic pathways of L-Phenylalanine.
Experimental Design and Workflow
A successful 13C-MFA experiment requires careful planning. The general workflow involves designing the tracer experiment, performing the labeling, measuring isotopic enrichment, and finally, estimating the fluxes.
Caption: General workflow for 13C-Metabolic Flux Analysis.
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Culture Labeling
This protocol describes the labeling of cultured mammalian cells with this compound.
-
Cell Culture and Seeding:
-
Culture cells of interest in standard growth medium to the desired confluency (typically 80-90%).
-
Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere overnight.
-
-
Preparation of Labeling Medium:
-
Prepare a custom medium that is identical to the standard growth medium but lacks unlabeled L-Phenylalanine.
-
Supplement this custom medium with a known concentration of this compound (e.g., the same concentration as L-Phenylalanine in the standard medium). Ensure the tracer is fully dissolved.
-
-
Tracer Administration:
-
Aspirate the standard medium from the cells and wash once with pre-warmed, sterile phosphate-buffered saline (PBS).
-
Replace the PBS with the pre-warmed this compound labeling medium.
-
Incubate the cells for a predetermined period. The duration should be sufficient to approach isotopic steady state, which can range from hours to days depending on the cell type and the pathways of interest.
-
-
Quenching and Metabolite Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium.
-
Immediately wash the cells with a large volume of ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution, -80°C) to the plate.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites for analysis.
-
Protocol 2: Sample Preparation for GC-MS Analysis
This protocol details the preparation of samples for analyzing 13C incorporation into protein-bound amino acids.
-
Protein Hydrolysis:
-
For the cell pellet obtained after metabolite extraction, or for whole-cell lysates, perform an acid hydrolysis to liberate individual amino acids from proteins.
-
Add 0.5 - 1.0 mL of 6 M hydrochloric acid (HCl) to the dried sample pellet.
-
Flush the vial with nitrogen gas, seal it tightly with an acid-resistant cap, and heat at a high temperature (e.g., 110-150°C) for a specified time (e.g., 70 minutes to 24 hours).
-
After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen gas.
-
-
Amino Acid Derivatization (for GC-MS):
-
Derivatization is required to make amino acids volatile for Gas Chromatography (GC) analysis. A common method is N-tert-butyldimethylsilyl (TBDMS) derivatization.
-
Re-suspend the dried hydrolysate in a suitable solvent (e.g., pyridine).
-
Add the derivatizing agent, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% TBDMS-Cl.
-
Incubate the reaction at an elevated temperature (e.g., 70°C) for 30-60 minutes.
-
The sample is now ready for injection into the GC-MS.
-
Data Acquisition and Analysis
-
Mass Spectrometry:
-
Use a mass spectrometer (GC-MS or LC-MS/MS) to measure the mass isotopomer distributions (MIDs) of L-Phenylalanine and its downstream metabolites. The instrument will detect the mass shift caused by the incorporation of 13C atoms. For this compound, a fully labeled molecule will have a mass increase of 9 Da compared to its unlabeled counterpart.
-
-
Data Processing:
-
The raw mass spectrometry data must be corrected for the natural abundance of heavy isotopes (e.g., 13C, 15N, 18O) in both the metabolite and the derivatization agent. Specialized software can perform this correction.
-
-
Flux Calculation:
-
The corrected MIDs are used as inputs for computational MFA software (e.g., INCA, Metran, 13CFLUX2).
-
These programs require a metabolic network model detailing the atom transitions for each reaction.
-
The software then estimates the intracellular fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the model.
-
Data Presentation
Quantitative data from 13C-MFA experiments should be summarized for clarity.
Table 1: Typical Experimental Parameters for In Vitro 13C-MFA
| Parameter | Example Value | Description |
|---|---|---|
| Cell Line | HEK293 | Human Embryonic Kidney cells. |
| Tracer | This compound | Fully labeled phenylalanine tracer. |
| Tracer Concentration | 200 µM | Should match physiological levels or standard media. |
| Labeling Duration | 24 hours | Time to reach isotopic steady state. |
| Replicates | n = 3 | Number of biological replicates for statistical power. |
Table 2: Example Mass Isotopomer Distribution (MID) Data for Key Metabolites (Hypothetical data after 24h labeling, corrected for natural abundance)
| Metabolite | Mass Isotopomer | Control Condition (% Abundance) | Drug-Treated Condition (% Abundance) |
|---|---|---|---|
| L-Phenylalanine | M+0 (Unlabeled) | 2.5% | 2.8% |
| M+9 (Fully Labeled) | 97.5% | 97.2% | |
| L-Tyrosine | M+0 (Unlabeled) | 45.2% | 65.7% |
| | M+9 (From Phe-13C9) | 54.8% | 34.3% |
Table 3: Calculated Metabolic Fluxes Under Different Conditions (Hypothetical flux values relative to a total uptake rate of 100 units)
| Metabolic Flux | Control Condition (Relative Flux) | Drug-Treated Condition (Relative Flux) |
|---|---|---|
| Phenylalanine → Tyrosine | 35.2 ± 2.1 | 18.5 ± 1.5 |
| Phenylalanine → Protein | 60.5 ± 3.5 | 75.1 ± 4.2 |
| Phenylalanine → Phenylpyruvate | 4.3 ± 0.8 | 6.4 ± 1.1 |
References
Application Notes and Protocols for Quantitative Proteomics Using L-Phenylalanine-¹³C₉ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate and robust quantitative proteomics.[1][2] This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectrometry (MS) signal intensities of "heavy" labeled proteins with their "light" unlabeled counterparts, SILAC enables precise relative quantification of protein abundance between different cell populations.[3][4]
L-phenylalanine is an essential amino acid, meaning mammalian cells cannot synthesize it de novo and must acquire it from the culture medium. This characteristic makes its stable isotope-labeled analog, L-Phenylalanine-¹³C₉, an excellent choice for metabolic labeling. The complete incorporation of L-Phenylalanine-¹³C₉ into newly synthesized proteins results in a distinct mass shift, allowing for clear differentiation and accurate quantification of proteins from different experimental conditions by mass spectrometry.[5]
These application notes provide a comprehensive guide for utilizing L-Phenylalanine-¹³C₉ as an internal standard in quantitative proteomics workflows. Detailed protocols for cell culture, sample preparation, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis are provided, along with examples of data presentation and visualization of experimental workflows.
Applications in Research and Drug Development
The use of L-Phenylalanine-¹³C₉ in quantitative proteomics has broad applications across various research and development domains:
-
Drug Discovery and Development: Elucidate the mechanism of action of novel drug candidates by monitoring global changes in protein expression profiles following treatment.
-
Biomarker Discovery: Identify differentially expressed proteins between healthy and diseased states to discover potential diagnostic, prognostic, or predictive biomarkers.
-
Cell Signaling Pathway Analysis: Quantify dynamic changes in protein abundance and post-translational modifications within signaling pathways upon stimulation or inhibition.
-
Protein-Protein Interaction Studies: Quantify changes in the composition of protein complexes under different cellular conditions.
Data Presentation: Quantitative Proteomics Analysis
The primary output of a SILAC experiment is a list of quantified proteins with their corresponding abundance ratios between the different experimental conditions. This data is typically presented in a tabular format for clarity and ease of interpretation.
Table 1: Example of Quantitative Proteomic Data from a SILAC Experiment. This table illustrates the typical format for presenting results, showing the protein identifier, gene name, the calculated heavy/light ratio representing the fold change in protein expression, and the corresponding p-value for statistical significance.
| Protein Accession | Gene Name | H/L Ratio | p-value | Regulation |
| P02768 | ALB | 2.54 | 0.001 | Upregulated |
| P60709 | ACTB | 1.02 | 0.95 | Unchanged |
| Q06830 | HSP90B1 | 3.15 | < 0.001 | Upregulated |
| P11021 | HSPD1 | 0.45 | 0.005 | Downregulated |
| P08670 | VIM | 1.10 | 0.88 | Unchanged |
| Q15053 | PRDX2 | 0.33 | < 0.001 | Downregulated |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical SILAC experiment using L-Phenylalanine-¹³C₉.
I. Cell Culture and Metabolic Labeling
The initial and most critical phase of a SILAC experiment is the complete incorporation of the "heavy" labeled amino acid into the cellular proteome.
Materials:
-
SILAC-grade cell culture medium deficient in L-phenylalanine
-
L-Phenylalanine (light)
-
L-Phenylalanine-¹³C₉ (heavy)
-
Dialyzed fetal bovine serum (dFBS)
-
Mammalian cell line of interest
Protocol:
-
Prepare SILAC Media:
-
Light Medium: Reconstitute the L-phenylalanine-deficient medium according to the manufacturer's instructions and supplement with "light" L-Phenylalanine to the normal physiological concentration.
-
Heavy Medium: Reconstitute the L-phenylalanine-deficient medium and supplement with L-Phenylalanine-¹³C₉ to the same final concentration as the light medium.
-
Supplement both media with dFBS and other necessary components (e.g., penicillin-streptomycin, glutamine).
-
-
Cell Adaptation and Labeling:
-
Culture two separate populations of the chosen cell line.
-
Grow one population in the "light" medium and the other in the "heavy" medium.
-
Subculture the cells for at least five to six cell doublings in their respective SILAC media to ensure complete incorporation (>97%) of the labeled amino acid.
-
Verification of Incorporation (Optional but Recommended): After five doublings, harvest a small aliquot of cells from the "heavy" culture, extract proteins, digest them with trypsin, and analyze by LC-MS/MS to confirm complete labeling.
-
II. Experimental Treatment and Sample Harvesting
Once the cells are fully labeled, they can be subjected to the desired experimental treatments.
Protocol:
-
Apply Experimental Treatment: Treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment) and maintain the "light" labeled cells as the control (e.g., vehicle treatment).
-
Cell Harvesting:
-
After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping or trypsinization.
-
Pellet the cells by centrifugation and wash again with PBS.
-
III. Protein Extraction, Quantification, and Digestion
Protocol:
-
Cell Lysis: Resuspend the cell pellets from both the "light" and "heavy" populations in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates. This early-stage mixing is a key advantage of SILAC as it minimizes experimental variability.
-
Protein Digestion:
-
Reduce the disulfide bonds in the mixed protein sample using dithiothreitol (DTT).
-
Alkylate the cysteine residues with iodoacetamide (IAA).
-
Digest the proteins into peptides using a sequence-grade protease, typically trypsin, overnight at 37°C.
-
IV. Peptide Cleanup and LC-MS/MS Analysis
Protocol:
-
Peptide Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants that can interfere with MS analysis.
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from ~2% to 40% mobile phase B over a suitable duration (e.g., 60-120 minutes) is typically used to separate the peptides.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).
-
Full Scan (MS1) Resolution: > 60,000.
-
MS/MS Scan (MS2) Resolution: > 15,000.
-
-
V. Data Analysis
Protocol:
-
Database Searching: Use a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a protein sequence database. The search parameters should include:
-
Enzyme: Trypsin.
-
Variable Modifications: Methionine oxidation, N-terminal acetylation.
-
Fixed Modifications: Cysteine carbamidomethylation.
-
SILAC Labels: Specify L-Phenylalanine-¹³C₉ as the "heavy" label.
-
-
Protein Identification and Quantification: The software will identify peptides and proteins and calculate the heavy-to-light (H/L) ratios based on the extracted ion chromatograms of the peptide pairs.
-
Statistical Analysis: Perform statistical tests (e.g., t-test) to determine the significance of the observed changes in protein expression.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: mTOR signaling pathway impacting protein synthesis.
Experimental Workflow Diagram
Caption: Overview of the SILAC experimental workflow.
Logical Relationship Diagram
Caption: Principle of SILAC quantification by mass spectrometry.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 3. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 4. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for L-Phenylalanine-¹³C₉ Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Phenylalanine-¹³C₉ is a stable isotope-labeled amino acid that serves as a powerful tracer for in vivo studies of protein and amino acid metabolism. Its use allows for the precise measurement of protein synthesis rates and the tracing of phenylalanine metabolic pathways in various animal models. This document provides detailed application notes and experimental protocols for the administration of L-Phenylalanine-¹³C₉ in in vivo animal research, with a focus on rodent models.
Applications
The primary applications of L-Phenylalanine-¹³C₉ in in vivo animal studies include:
-
Measurement of Protein Synthesis Rates: By tracking the incorporation of ¹³C₉-labeled phenylalanine into newly synthesized proteins, researchers can accurately quantify the fractional synthesis rate (FSR) of proteins in various tissues, particularly skeletal muscle. This is crucial for studies on muscle growth and atrophy, the effects of nutrition and exercise, and the efficacy of therapeutic interventions for muscle-wasting diseases.
-
Metabolic Flux Analysis: L-Phenylalanine-¹³C₉ can be used to trace the metabolic fate of phenylalanine, including its conversion to tyrosine by the enzyme phenylalanine hydroxylase. This is valuable for investigating metabolic disorders such as phenylketonuria (PKU).
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: In drug development, this tracer can be used to assess the impact of new chemical entities on protein metabolism and amino acid kinetics.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies using L-phenylalanine tracers in rodents. These values can serve as a reference for expected outcomes in similar experimental settings.
Table 1: Fractional Synthesis Rate (FSR) of Mixed Muscle Protein in Rats
| Experimental Condition | FSR (%/hour) | Animal Model | Tracer Method | Reference |
| Control (Post-absorptive) | 0.059 ± 0.006 | Sprague-Dawley Rat | [²H₅]-phenylalanine continuous infusion | [1] |
| Post-Resistance Exercise | 0.110 ± 0.010 | Sprague-Dawley Rat | [²H₅]-phenylalanine continuous infusion | [1] |
Table 2: Phenylalanine and Tyrosine Plasma Concentrations in Rats After Oral Aspartame (Source of Phenylalanine)
| Aspartame Dose (mg/kg) | Peak Phenylalanine (nmol/ml) | Peak Tyrosine (nmol/ml) | Animal Model |
| 50 | 73.6 | 91.6 | Sprague-Dawley Rat |
| 100 | 145.2 | 135.4 | Sprague-Dawley Rat |
| 200 | 288.9 | 210.1 | Sprague-Dawley Rat |
| 500 | 650.1 | 350.6 | Sprague-Dawley Rat |
| 1000 | 1161 | 502 | Sprague-Dawley Rat |
Data adapted from a study on aspartame administration, which is rapidly metabolized to phenylalanine.
Experimental Protocols
Protocol 1: Measurement of Muscle Protein Synthesis using the Flooding Dose Technique
This protocol is adapted for use with L-Phenylalanine-¹³C₉ in mice or rats to measure the rate of muscle protein synthesis over a short period. The "flooding dose" approach aims to rapidly equilibrate the intracellular and extracellular free amino acid pools with the isotopic tracer.
Materials:
-
L-Phenylalanine-¹³C₉ (isotopic purity >98%)
-
Unlabeled L-Phenylalanine
-
Sterile 0.9% Saline
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Syringes and needles for injection
-
Dissection tools
-
Liquid nitrogen
-
Homogenizer
-
Trichloroacetic acid (TCA) or perchloric acid (PCA)
-
Reagents for protein hydrolysis and amino acid analysis (see Protocol 3)
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental conditions. For studies on the post-absorptive state, fast the animals overnight (12-16 hours) with free access to water.
-
Tracer Preparation: Prepare a sterile injection solution of 150 mM L-phenylalanine containing a 50% molar excess of L-Phenylalanine-¹³C₉ in 0.9% saline. A typical dose is 1.5 mmol of total phenylalanine per kg of body weight.
-
Tracer Administration: Anesthetize the animal. Administer the flooding dose of the L-Phenylalanine-¹³C₉ solution via intravenous (tail vein) or intraperitoneal injection. The volume should be accurately calculated based on the animal's body weight.
-
Timed Tissue Collection: Precisely 10-30 minutes after the injection, collect a blood sample via cardiac puncture. Immediately following blood collection, euthanize the animal and rapidly dissect the muscle tissue of interest (e.g., gastrocnemius, tibialis anterior).
-
Sample Processing:
-
Blood: Centrifuge the blood sample to separate plasma. Store the plasma at -80°C.
-
Tissue: Immediately freeze the muscle tissue in liquid nitrogen and store at -80°C until further processing.
-
-
Analysis: Process the plasma and muscle tissue to determine the enrichment of L-Phenylalanine-¹³C₉ in the free amino acid pool and in the protein-bound fraction, respectively (see Protocol 3).
-
Calculation of Fractional Synthesis Rate (FSR): FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100 Where:
-
E_protein is the enrichment of L-Phenylalanine-¹³C₉ in the protein-bound fraction.
-
E_precursor is the enrichment of L-Phenylalanine-¹³C₉ in the plasma (or intracellular) free amino acid pool.
-
t is the time in hours between tracer administration and tissue collection.
-
Protocol 2: Measurement of Muscle Protein Synthesis using Continuous Infusion
This method involves a primed, continuous intravenous infusion of L-Phenylalanine-¹³C₉ to achieve a steady-state isotopic enrichment in the precursor pool.
Materials:
-
L-Phenylalanine-¹³C₉
-
Sterile 0.9% Saline
-
Infusion pump and catheters
-
Anesthesia
-
Surgical tools for catheter placement
-
Blood collection supplies
-
Dissection tools and liquid nitrogen
Procedure:
-
Animal Preparation and Catheterization: Anesthetize the animal and surgically place catheters in a suitable artery (for blood sampling, e.g., carotid artery) and vein (for infusion, e.g., jugular vein). Allow the animal to recover from surgery as required by the experimental design.
-
Tracer Preparation: Prepare a sterile priming dose solution and a continuous infusion solution of L-Phenylalanine-¹³C₉ in 0.9% saline. The priming dose is a bolus injection to rapidly raise the plasma tracer enrichment to the expected steady-state level.
-
Tracer Administration: Administer the priming dose, followed immediately by the continuous infusion using an infusion pump at a constant rate for a predetermined period (e.g., 2-4 hours).
-
Blood Sampling: Collect blood samples at regular intervals during the infusion to confirm that isotopic steady-state in the plasma has been achieved.
-
Tissue Collection: At the end of the infusion period, collect a final blood sample and then euthanize the animal and rapidly dissect and freeze the muscle tissue of interest.
-
Sample Processing and Analysis: Process the plasma and muscle samples as described in Protocol 1 and analyze for L-Phenylalanine-¹³C₉ enrichment (see Protocol 3).
-
Calculation of Fractional Synthesis Rate (FSR): The calculation is similar to the flooding dose method, using the steady-state plasma enrichment as the precursor enrichment.
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for preparing tissue and plasma samples for the determination of L-Phenylalanine-¹³C₉ enrichment by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
A. Tissue Sample Preparation (Protein-Bound Enrichment):
-
Homogenization: Homogenize the frozen muscle tissue in ice-cold perchloric acid (PCA) or trichloroacetic acid (TCA) to precipitate proteins.
-
Protein Pellet Washing: Centrifuge the homogenate and discard the supernatant (containing the free amino acid pool). Wash the protein pellet multiple times with the acid solution and then with ethanol to remove any remaining free amino acids.
-
Protein Hydrolysis: Hydrolyze the dried protein pellet in 6M HCl at 110°C for 18-24 hours.[2][3] This will break down the proteins into their constituent amino acids.
-
Amino Acid Purification: Remove the HCl from the hydrolysate by evaporation under a stream of nitrogen gas. Purify the amino acids from the hydrolysate using cation-exchange chromatography.[2]
-
Derivatization (for GC-MS): Derivatize the purified amino acids to make them volatile for GC-MS analysis. A common method is to create N-acetyl methyl esters.
-
Mass Spectrometry Analysis: Analyze the derivatized amino acids by GC-MS to determine the ratio of L-Phenylalanine-¹³C₉ to unlabeled L-Phenylalanine.
B. Plasma Sample Preparation (Precursor Enrichment):
-
Protein Precipitation: Precipitate proteins from the plasma sample using PCA or TCA.
-
Supernatant Collection: Centrifuge the sample and collect the supernatant, which contains the free amino acids.
-
Amino Acid Purification and Derivatization: Purify and derivatize the amino acids from the supernatant as described for the tissue samples.
-
Mass Spectrometry Analysis: Analyze the derivatized amino acids by GC-MS or LC-MS to determine the enrichment of L-Phenylalanine-¹³C₉ in the free amino acid pool.
Visualizations
The following diagrams illustrate the experimental workflow and relevant metabolic and signaling pathways.
Caption: Experimental workflow for in vivo protein synthesis measurement.
Caption: Metabolic fate of L-Phenylalanine.
References
- 1. Frontiers | Calcium Sensing Receptors Mediate Local Inhibitory Reflexes Evoked by L-Phenylalanine in Guinea Pig Jejunum [frontiersin.org]
- 2. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 3. alexandraatleephillips.com [alexandraatleephillips.com]
Application Notes and Protocols for Cell Culture Media Preparation with L-Phenylalanine-13C9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. L-Phenylalanine-13C9, a non-radioactive, stable isotope-labeled version of the essential amino acid L-phenylalanine, serves as a crucial tracer in metabolic research, quantitative proteomics, and drug development.[1] By replacing standard L-phenylalanine with its 13C-labeled counterpart in cell culture media, researchers can accurately track its incorporation into proteins and its flux through various metabolic pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This document provides detailed protocols for the preparation of cell culture media containing this compound and its application in metabolic flux analysis and quantitative proteomics.
Core Applications
The use of this compound in cell culture enables a range of applications, including:
-
Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions and elucidating the activity of pathways involving phenylalanine.[1]
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): A quantitative proteomics technique to compare protein abundance between different cell populations.[3]
-
Drug Discovery and Development: Assessing the effect of drug candidates on phenylalanine metabolism and protein synthesis.
-
Biomarker Discovery: Identifying metabolic changes associated with disease states.[3]
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data relevant to the use of this compound in cell culture experiments.
Table 1: Standard L-Phenylalanine Concentrations in Common Cell Culture Media
| Media Type | Standard L-Phenylalanine Concentration (mg/L) |
| DMEM | 66 |
| RPMI-1640 | 15 |
Source: Sigma-Aldrich, Thermo Fisher Scientific
Table 2: L-Phenylalanine-13C6 Incorporation Efficiency in Muscle Protein
| Analytical Method | Intra-assay CV (%) | Inter-assay CV (%) |
| GC/C/IRMS | 13.0 | 9.2 |
| LC/MS/MS | 1.7 | 3.2 |
| GC/MS/MS | 6.3 | 10.2 |
| GC/MS | 13.5 | 25.0 |
This table presents a comparison of different mass spectrometry techniques for measuring the incorporation of L-[ring-13C6]phenylalanine into mixed muscle proteins, demonstrating the high precision achievable with LC/MS/MS.
Table 3: Effect of High L-Phenylalanine Concentration on Cell Growth
| Cell Line | L-Phenylalanine Concentration | Effect on Growth |
| Mouse A9 cells | High concentrations | Inhibition of protein, RNA, and DNA synthesis |
High concentrations of phenylalanine can inhibit cell growth, primarily by affecting protein synthesis.
Experimental Protocols
Protocol 1: Preparation of "Heavy" Cell Culture Medium with this compound
This protocol describes the preparation of 500 mL of DMEM supplemented with this compound. This "heavy" medium is essential for stable isotope tracing studies.
Materials:
-
DMEM powder, deficient in L-phenylalanine (or custom formulation)
-
This compound (purity ≥ 98%)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Sodium Bicarbonate (NaHCO3)
-
1 N HCl and 1 N NaOH for pH adjustment
-
Cell culture grade water
-
Sterile filtration unit (0.22 µm pore size)
-
Sterile storage bottles
Procedure:
-
Reconstitute Base Medium: In a sterile container, dissolve the DMEM powder in 450 mL of cell culture grade water. Stir gently until the powder is completely dissolved. Do not heat the water.
-
Add this compound: Weigh the appropriate amount of this compound to achieve the desired final concentration (e.g., 66 mg/L for DMEM). Dissolve the this compound in a small amount of cell culture grade water before adding it to the medium.
-
Add Sodium Bicarbonate: Add the amount of sodium bicarbonate as specified by the manufacturer's instructions for the DMEM formulation (typically around 3.7 g/L).
-
Adjust pH: Adjust the pH of the medium to 7.2-7.4 using 1 N HCl or 1 N NaOH. Monitor the pH carefully with a calibrated pH meter.
-
Add Serum: Aseptically add 50 mL of dialyzed FBS to the medium for a final concentration of 10%.
-
Final Volume Adjustment: Add cell culture grade water to bring the final volume to 500 mL.
-
Sterile Filtration: Sterilize the complete "heavy" medium by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Storage: Store the prepared medium at 2-8°C, protected from light.
Protocol 2: Metabolic Labeling and Sample Preparation for Metabolic Flux Analysis
This protocol outlines the steps for labeling cells with this compound and preparing samples for mass spectrometry-based metabolic flux analysis.
Materials:
-
"Heavy" cell culture medium containing this compound (from Protocol 1)
-
"Light" (standard) cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Culture and Adaptation: Culture cells in the "light" medium until they reach the desired confluence. For SILAC experiments, culture a parallel set of cells in the "heavy" medium for at least 5-6 cell doublings to ensure >95% incorporation of the labeled amino acid.
-
Metabolic Labeling: For metabolic flux experiments, replace the "light" medium with the "heavy" medium and incubate for a specific period (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of this compound into metabolic pathways.
-
Quenching Metabolism: At the end of the incubation period, rapidly aspirate the medium and wash the cells twice with ice-cold PBS to remove any remaining labeled medium. Immediately add ice-cold 80% methanol to the cells to quench all enzymatic activity.
-
Metabolite Extraction: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Analysis: Transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis by LC-MS/MS or GC-MS.
Mandatory Visualizations
Phenylalanine Metabolism Signaling Pathway
The following diagram illustrates the major metabolic pathways of L-phenylalanine within a cell. L-Phenylalanine is an essential amino acid that is primarily converted to L-tyrosine by the enzyme phenylalanine hydroxylase. Tyrosine then serves as a precursor for the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine). Phenylalanine can also be transaminated to form phenylpyruvic acid.
Caption: Phenylalanine metabolic pathway showing the conversion of this compound.
Experimental Workflow for Metabolic Flux Analysis
The diagram below outlines the key steps in a typical metabolic flux analysis experiment using this compound as a tracer. The workflow begins with the preparation of the labeled media and cell culture, followed by sample collection, metabolite extraction, and finally, data acquisition and analysis.
Caption: Experimental workflow for metabolic flux analysis using this compound.
References
Application Notes and Protocols for L-Phenylalanine-¹³C₉ Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of biological samples for use in L-Phenylalanine-¹³C₉ tracer studies. The methodologies outlined are essential for accurate and reproducible quantification of L-Phenylalanine and its metabolites in various biological matrices, which is critical for metabolic research and pharmacokinetic analysis in drug development.[1][2]
L-Phenylalanine-¹³C₉ is a stable isotope-labeled form of the essential amino acid L-Phenylalanine.[3] It serves as a powerful tool in metabolic studies, allowing researchers to trace the metabolic fate of phenylalanine in vivo and in vitro.[3][4] These studies are crucial for understanding diseases such as phenylketonuria (PKU) and for assessing the impact of new drug candidates on amino acid metabolism.
I. Sample Preparation Techniques: An Overview
The choice of sample preparation technique is critical and depends on the biological matrix, the analytical method (LC-MS/MS or GC-MS), and the specific research question. The primary goal is to remove interfering substances like proteins and lipids while ensuring high recovery of the analyte of interest.
Commonly Used Techniques:
-
Protein Precipitation (PPT): A simple and rapid method for removing the bulk of proteins from biological fluids like plasma and serum. It is often the method of choice for high-throughput analysis.
-
Solid-Phase Extraction (SPE): A more selective technique for isolating analytes from complex matrices, offering cleaner extracts compared to PPT.
-
Derivatization: Required for GC-MS analysis to make the polar amino acids volatile. It can also be used in LC-MS to improve chromatographic properties and sensitivity.
II. Quantitative Data Summary
The following tables summarize key quantitative data associated with various sample preparation and analysis techniques for phenylalanine.
Table 1: Comparison of Protein Precipitation Methods for Plasma Samples
| Precipitating Agent | Analyte Recovery | Coefficient of Variation (CV) | Notes |
| Acetonitrile (ACN) | >80% | <6% | Effective for a wide range of analytes and compatible with LC-MS/MS. |
| Perchloric Acid (PA) | Lower and more variable | Higher | May lead to co-precipitation of analytes. |
| Trichloroacetic Acid (TCA) | Lower and more variable | Higher | May lead to co-precipitation of analytes. |
| Methanol (MeOH) | Variable | Variable | Often used, sometimes in combination with formic acid. |
Table 2: Performance Metrics for GC-MS vs. LC-MS/MS Analysis of L-Phenylalanine
| Performance Metric | GC-MS / GC-MS/MS | LC-MS/MS |
| Intra-Assay Precision (CV%) | 6.3% - 13.5% | 1.7% - 4.1% |
| Inter-Assay Precision (CV%) | 10.2% - 25% | 3.2% |
| Limit of Detection (LOD) | 1.2 µmol/L | ~4.2 µmol/L |
| Derivatization Requirement | Mandatory | Optional |
| Data compiled from studies on isotopically labeled phenylalanine. |
III. Experimental Protocols
Protocol 1: Protein Precipitation for Plasma/Serum Samples (LC-MS/MS Analysis)
This protocol describes a standard protein precipitation method for the extraction of L-Phenylalanine-¹³C₉ from plasma or serum for subsequent LC-MS/MS analysis.
Materials:
-
Plasma or serum samples
-
L-Phenylalanine-¹³C₉ internal standard (IS) working solution
-
Acetonitrile (ACN), ice-cold, containing 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.
-
Add an appropriate amount of L-Phenylalanine-¹³C₉ internal standard.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins. The ratio of solvent to sample is typically 3:1 or 4:1.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation of Tissue Homogenates (LC-MS/MS Analysis)
This protocol is designed for the extraction of L-Phenylalanine-¹³C₉ from tissue samples.
Materials:
-
Tissue sample (~20mg)
-
Ice-cold 14% perchloric acid (PCA)
-
Homogenizer with Teflon-coated pestle
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Weigh approximately 20mg of frozen tissue sample.
-
Add 500 µL of ice-cold 14% perchloric acid.
-
Homogenize the tissue on ice for 1 minute using a Teflon-coated pestle.
-
Centrifuge the homogenate at 21,000 x g for 10 minutes at 4°C.
-
Collect the supernatant which contains the free amino acids for further analysis.
Protocol 3: Derivatization for GC-MS Analysis
This protocol outlines a common derivatization procedure for amino acids prior to GC-MS analysis. Derivatization is necessary to increase the volatility of the amino acids.
Materials:
-
Dried amino acid extract
-
N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA)
-
Acetonitrile
-
Heating block
Procedure:
-
Ensure the amino acid extract is completely dry. This can be achieved by evaporation under a stream of nitrogen.
-
Add 100 µL of MTBSTFA and 100 µL of acetonitrile to the dried extract.
-
Heat the mixture at 100°C for 4 hours to facilitate the derivatization reaction.
-
After cooling, the sample is ready for GC-MS analysis.
IV. Visualizations
Metabolic Pathway of L-Phenylalanine
The following diagram illustrates the primary metabolic fate of L-Phenylalanine, including its conversion to L-Tyrosine and its incorporation into proteins. In tracer studies, the labeled carbon atoms from L-Phenylalanine-¹³C₉ can be tracked through these pathways.
Experimental Workflow for Plasma Sample Analysis
This diagram outlines the key steps in a typical experimental workflow for the analysis of L-Phenylalanine-¹³C₉ in plasma samples using protein precipitation followed by LC-MS/MS.
Logical Relationship of Analytical Techniques
The choice of analytical technique is influenced by the sample preparation method. This diagram illustrates the relationship between sample preparation and the final analytical platform.
References
Application Notes and Protocols: Calculating Protein Synthesis Rates with L-Phenylalanine-¹³C₉
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic process of protein synthesis is a cornerstone of cellular function, and its rate can be indicative of physiological and pathological states. Measuring the rate of protein synthesis is crucial in various research fields, including metabolism, drug development, and physiology. Stable isotope labeling with amino acids, followed by mass spectrometry, is a powerful and safe technique for quantifying protein synthesis rates in vivo. L-Phenylalanine-¹³C₉ is an ideal tracer for these studies due to its essential nature, meaning it is not synthesized de novo in mammals, ensuring that its incorporation into proteins directly reflects synthesis rates.[1][2] This document provides a detailed protocol for using L-Phenylalanine-¹³C₉ to calculate the Fractional Synthetic Rate (FSR) of proteins.
Principle of the Method
The core principle involves introducing a known amount of L-Phenylalanine-¹³C₉ into a biological system. This labeled amino acid acts as a tracer, mixing with the endogenous, unlabeled L-phenylalanine pool. As new proteins are synthesized, they incorporate both labeled and unlabeled phenylalanine. By measuring the ratio of labeled to unlabeled phenylalanine in newly synthesized proteins over a specific time period, the Fractional Synthetic Rate (FSR) can be calculated.[3][4][5] This rate represents the fraction of the protein pool that is newly synthesized per unit of time.
The general formula for calculating FSR is:
FSR (%/hour) = (E_protein / E_precursor) x (1 / t) x 100
Where:
-
E_protein is the enrichment of ¹³C₉-Phenylalanine in the protein-bound pool.
-
E_precursor is the enrichment of ¹³C₉-Phenylalanine in the precursor pool (e.g., plasma or intracellular free amino acids).
-
t is the time of tracer incorporation in hours.
Experimental Workflow
The experimental workflow for determining protein synthesis rates using L-Phenylalanine-¹³C₉ involves several key steps, from tracer administration to data analysis.
Caption: A generalized workflow for measuring protein synthesis rates using a primed, constant infusion of L-Phenylalanine-¹³C₉.
Signaling Pathway Influencing Protein Synthesis
Protein synthesis is tightly regulated by a complex network of signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth and protein synthesis in response to various stimuli such as growth factors and nutrients.
Caption: The PI3K/Akt/mTOR signaling pathway is a key regulator of protein synthesis.
Detailed Experimental Protocol
This protocol outlines the primed, constant infusion method for measuring muscle protein synthesis.
Materials:
-
L-Phenylalanine-¹³C₉ (sterile, pyrogen-free)
-
Saline solution (0.9% NaCl) for infusion
-
Infusion pump
-
Catheters for venous access
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Biopsy needles
-
Liquid nitrogen
-
Homogenization buffer
-
Acids for protein precipitation and hydrolysis (e.g., perchloric acid, hydrochloric acid)
-
Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide)
-
Mass spectrometer (GC-MS or LC-MS/MS)
Procedure:
-
Subject Preparation: Subjects should be fasted overnight (8-12 hours) to achieve a basal metabolic state.
-
Catheter Placement: Insert catheters into a forearm vein for tracer infusion and into a contralateral hand vein (kept in a heated box for arterialized blood sampling) for blood collection.
-
Baseline Sampling: Collect a baseline blood sample and a baseline muscle biopsy from the muscle of interest (e.g., vastus lateralis). Immediately freeze the biopsy in liquid nitrogen.
-
Tracer Administration:
-
Administer a priming bolus of L-Phenylalanine-¹³C₉ to rapidly achieve isotopic equilibrium in the precursor pool.
-
Immediately follow with a constant intravenous infusion of L-Phenylalanine-¹³C₉ for the duration of the experiment (e.g., 3-6 hours).
-
-
Timed Blood Sampling: Collect blood samples at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to monitor plasma phenylalanine enrichment.
-
Final Biopsy: At the end of the infusion period, take a second muscle biopsy from the same muscle, a few centimeters away from the initial biopsy site. Immediately freeze in liquid nitrogen.
-
Sample Processing:
-
Plasma: Centrifuge blood samples to separate plasma. Store plasma at -80°C.
-
Tissue:
-
Grind the frozen muscle tissue to a powder.
-
Homogenize the tissue powder in a suitable buffer and precipitate proteins using an acid (e.g., perchloric acid).
-
Separate the supernatant (intracellular free amino acids) and the protein pellet.
-
Wash the protein pellet to remove any free labeled phenylalanine.
-
Hydrolyze the protein pellet in acid (e.g., 6M HCl at 110°C for 24 hours) to break it down into its constituent amino acids.
-
-
-
Mass Spectrometry Analysis:
-
Purify the amino acids from the plasma, intracellular fluid, and protein hydrolysates.
-
Derivatize the amino acids to make them volatile for GC-MS analysis or suitable for LC-MS/MS.
-
Analyze the samples by mass spectrometry to determine the isotopic enrichment of L-Phenylalanine-¹³C₉.
-
-
Data Analysis: Calculate the FSR using the formula provided above. The precursor enrichment (E_precursor) can be determined from the plasma phenylalanine enrichment or the intracellular free phenylalanine enrichment.
Quantitative Data Summary
The following table provides examples of muscle protein Fractional Synthetic Rates (FSR) in humans under different conditions, as reported in the literature.
| Condition | Muscle | Tracer | FSR (%/hour) | Reference |
| Basal (Fasted) | Vastus Lateralis | [²H₅]-phenylalanine | 0.080 ± 0.007 | |
| Basal (Fasted) | Soleus | [²H₅]-phenylalanine | 0.086 ± 0.008 | |
| Post-Exercise | Vastus Lateralis | [²H₅]-phenylalanine | 0.110 ± 0.010 | |
| Post-Exercise | Soleus | [²H₅]-phenylalanine | 0.123 ± 0.008 | |
| Post-Prandial | Leg Muscle | L-[ring-²H₅]-phenylalanine | 0.044 ± 0.004 |
Note: FSR values can vary depending on the specific tracer used, the precursor pool chosen for calculation, and the analytical method.
Conclusion
The use of L-Phenylalanine-¹³C₉ as a stable isotope tracer provides a robust and reliable method for quantifying protein synthesis rates. This technique is invaluable for understanding the regulation of protein metabolism in health and disease and for evaluating the efficacy of therapeutic interventions. Careful experimental design and precise analytical techniques are essential for obtaining accurate and reproducible results.
References
- 1. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fractional synthetic rate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. An exploration of the methods to determine the protein‐specific synthesis and breakdown rates in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Phenylalanine-13C9-Based Metabolomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to designing and implementing metabolomics experiments using L-Phenylalanine-13C9 as a stable isotope tracer. This powerful technique allows for the precise tracking of phenylalanine metabolism, offering critical insights into cellular physiology, disease mechanisms, and the impact of therapeutic interventions.
Introduction to this compound-Based Metabolomics
Stable isotope tracing is a powerful technique in metabolic research that involves the use of molecules labeled with stable isotopes, such as 13C, to trace their fate through biochemical pathways.[1] this compound is an isotopically labeled form of the essential amino acid L-phenylalanine, where all nine carbon atoms are replaced with the heavy isotope 13C.[2] When introduced into a biological system, this compound is metabolized alongside its unlabeled counterpart. By using mass spectrometry to detect the mass shift imparted by the 13C atoms, researchers can track the incorporation of these labeled carbons into various downstream metabolites.[1][3] This approach, often referred to as metabolic flux analysis, provides a dynamic view of cellular metabolism that is not attainable with traditional metabolomics alone.
Applications in Research and Drug Development:
-
Elucidating Metabolic Pathways: Tracing the flow of 13C from phenylalanine can confirm known metabolic pathways and potentially uncover novel ones.[4]
-
Quantifying Metabolic Flux: This technique allows for the quantification of the rate of metabolic reactions, providing a deeper understanding of cellular metabolic activity.
-
Disease Research: Studying alterations in phenylalanine metabolism is crucial in understanding diseases like phenylketonuria (PKU) and certain cancers where metabolic reprogramming is a hallmark.
-
Drug Development: Assessing how a drug candidate alters the metabolic fluxes of key pathways can provide insights into its mechanism of action and potential off-target effects.
Experimental Design Considerations
A well-designed experiment is critical for obtaining meaningful and reproducible data. Key considerations for this compound-based metabolomics studies include:
-
Choice of Biological System: The protocols provided here are adaptable for both in vitro cell culture and in vivo animal models. The specific cell line or animal model should be chosen based on the research question.
-
Labeling Strategy:
-
Steady-State vs. Kinetic Labeling: For steady-state analysis, cells are cultured in the presence of this compound for a duration sufficient to achieve isotopic equilibrium in the metabolites of interest. Kinetic labeling involves collecting samples at multiple time points after the introduction of the tracer to measure the rate of label incorporation.
-
Tracer Concentration: The concentration of this compound in the culture medium should be carefully chosen. It is often used to replace the unlabeled phenylalanine in standard media formulations.
-
-
Controls: Appropriate controls are essential for data interpretation. These include:
-
Unlabeled Control: Cells cultured in a medium with unlabeled phenylalanine. This is crucial for identifying the natural isotopic distribution of metabolites.
-
Time-Zero Control: A sample collected immediately after the addition of the labeled tracer to establish a baseline.
-
-
Replicates: Biological and technical replicates are necessary to ensure the statistical significance of the findings.
Detailed Experimental Protocols
Protocol 1: In Vitro this compound Labeling of Adherent Mammalian Cells
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
This compound
-
Custom labeling medium (e.g., DMEM lacking phenylalanine)
-
6-well cell culture plates
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of the experiment.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the custom medium (lacking phenylalanine) with this compound to the desired final concentration (typically the same as in the complete medium).
-
Cell Culture: Culture the cells in their complete growth medium until they reach the desired confluency.
-
Medium Exchange:
-
Aspirate the complete growth medium.
-
Gently wash the cells twice with pre-warmed DPBS.
-
Add the pre-warmed this compound labeling medium to each well.
-
-
Labeling: Incubate the cells in the labeling medium for the desired duration (e.g., 24 hours for steady-state analysis).
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold DPBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes thoroughly.
-
-
Sample Processing:
-
Incubate the samples at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator.
-
Store the dried metabolite extracts at -80°C until LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of 13C-Labeled Metabolites
Instrumentation and Columns:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system is recommended.
-
A reversed-phase or HILIC column can be used depending on the polarity of the target metabolites.
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-15 min: 2-98% B; 15-18 min: 98% B; 18-20 min: 98-2% B; 20-25 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range | m/z 70-1000 |
| Data Acquisition | Full scan mode with data-dependent MS/MS |
Sample Preparation for Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).
-
Centrifuge the reconstituted samples to pellet any insoluble debris.
-
Transfer the supernatant to LC-MS vials for analysis.
Data Analysis and Presentation
The analysis of stable isotope tracing data involves identifying labeled metabolites and quantifying the extent of 13C incorporation.
Key Metrics:
-
Mass Isotopologue Distribution (MID): The relative abundance of each isotopologue (M+0, M+1, M+2, etc.) of a given metabolite.
-
Mole Percent Enrichment (MPE): The percentage of a metabolite pool that is labeled with the heavy isotope.
-
Tracer-to-Tracee Ratio (TTR): The ratio of the labeled metabolite (tracer) to the unlabeled metabolite (tracee).
Data Presentation:
Quantitative data from this compound metabolomics studies should be summarized in clearly structured tables for easy comparison.
Table 1: Tracer-to-Tracee Ratios (TTR) of Phenylalanine and Tyrosine in Plasma
| Time Point | Phenylalanine (TTR) | Tyrosine (TTR) |
| Baseline | 0.00 | 0.00 |
| 30 min | 0.15 ± 0.02 | 0.05 ± 0.01 |
| 60 min | 0.25 ± 0.03 | 0.12 ± 0.02 |
| 120 min | 0.30 ± 0.04 | 0.18 ± 0.03 |
| 240 min | 0.28 ± 0.03 | 0.20 ± 0.03 |
Data are presented as mean ± standard deviation and are representative examples.
Table 2: Mole Percent Enrichment (MPE) of Phenylalanine and its Metabolites in Tumor Tissue
| Metabolite | MPE (%) at 60 min | MPE (%) at 240 min |
| Phenylalanine | 55.2 ± 5.1 | 48.7 ± 4.5 |
| Tyrosine | 22.8 ± 3.2 | 35.1 ± 3.9 |
| Phenylpyruvate | 15.6 ± 2.1 | 25.4 ± 2.8 |
| Phenyllactate | 10.3 ± 1.5 | 18.9 ± 2.2 |
Data are presented as mean ± standard deviation and are representative examples.
Visualizations
Phenylalanine Metabolic Pathway
The following diagram illustrates the primary metabolic fates of phenylalanine that can be traced using this compound.
Caption: Phenylalanine metabolic pathway.
Experimental Workflow
This diagram outlines the key steps in an this compound-based metabolomics experiment.
Caption: Experimental workflow diagram.
Conclusion
This compound-based metabolomics is a robust and versatile technique for investigating the dynamics of phenylalanine metabolism. The protocols and guidelines presented in these application notes provide a comprehensive framework for researchers to design and execute these experiments, enabling the generation of high-quality, interpretable data. The insights gained from such studies are invaluable for advancing our understanding of metabolic regulation in health and disease and for the development of novel therapeutic strategies.
References
Troubleshooting & Optimization
Troubleshooting incomplete labeling in L-Phenylalanine-13C9 SILAC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using L-Phenylalanine-13C9 for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete SILAC labeling?
A1: The most common cause of incomplete labeling is the presence of unlabeled ("light") amino acids in the cell culture medium.[1] This often originates from the use of standard fetal bovine serum (FBS) instead of dialyzed FBS (dFBS).[1] Standard FBS contains free amino acids that compete with the "heavy" isotope-labeled amino acids for incorporation into newly synthesized proteins.[1]
Q2: How many cell doublings are required for complete incorporation of this compound?
A2: For most cell lines, a minimum of five to six cell doublings is recommended to achieve near-complete (>95%) incorporation of the labeled amino acid.[2] This is because protein labeling is achieved through both the synthesis of new, labeled proteins and the degradation and replacement of pre-existing, unlabeled proteins. For proteins with a low turnover rate, even more doublings may be necessary. It is crucial to experimentally verify the incorporation efficiency.
Q3: Can this compound be metabolically converted to other amino acids, affecting quantification?
A3: While the metabolic conversion of arginine to proline is a known issue in SILAC experiments with some cell lines, there is currently limited specific documentation of significant metabolic conversion of phenylalanine affecting SILAC results in mammalian cells. However, as L-phenylalanine is a precursor for tyrosine synthesis in vivo, it is advisable to check for any unexpected mass shifts in tyrosine-containing peptides. Adding an excess of unlabeled tyrosine to the medium can help suppress this potential conversion.
Q4: My cells grow poorly in the SILAC medium. What can I do?
A4: Poor cell growth in SILAC medium can be due to several factors. The use of dialyzed FBS can sometimes remove essential growth factors. If you observe reduced cell viability or growth rate, you can try supplementing the medium with purified growth factors or adding a small percentage (e.g., 1%) of normal FBS to the dialyzed FBS-supplemented medium. It is also important to ensure that the concentration of the heavy amino acid is not limiting for cell growth.
Q5: How do I check the incorporation efficiency of this compound?
A5: To check the incorporation efficiency, a small sample of cells should be harvested after at least five doublings. Proteins are then extracted, digested (e.g., with trypsin), and analyzed by mass spectrometry. By comparing the peak intensities of the "light" (unlabeled) and "heavy" (this compound-labeled) peptide pairs, the percentage of incorporation can be calculated. More than 95% incorporation is generally considered sufficient for quantitative analysis.
Troubleshooting Incomplete Labeling
Incomplete labeling is a critical issue that can significantly skew quantitative results. The following guide provides a systematic approach to troubleshooting this problem.
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Cell Doublings | Minimum of 5-6 doublings | For proteins with slow turnover, 8-10 doublings may be required. |
| Fetal Bovine Serum (FBS) | Use Dialyzed FBS (dFBS) | Standard FBS contains unlabeled amino acids that will lead to incomplete labeling. |
| This compound Concentration | Start with the concentration in standard media (e.g., DMEM: 32 mg/L, RPMI-1640: 32 mg/L) | Optimize based on cell line requirements and incorporation efficiency checks. |
| Incorporation Efficiency | >95% | Verify experimentally by mass spectrometry before starting the experiment. |
Experimental Protocols
A general protocol for a SILAC experiment using this compound is provided below. This should be optimized for your specific cell line and experimental conditions.
1. Media Preparation:
-
Prepare two types of SILAC media: "light" and "heavy".
-
Use a base medium that is deficient in L-phenylalanine (e.g., custom formulation of DMEM or RPMI-1640).
-
Supplement both media with 10% dialyzed fetal bovine serum, antibiotics, and other necessary supplements.
-
To the "light" medium, add unlabeled L-phenylalanine to the desired final concentration.
-
To the "heavy" medium, add this compound to the same final concentration.
-
Sterile-filter the prepared media.
2. Cell Culture and Labeling:
-
Culture two separate populations of your cells, one in the "light" medium and one in the "heavy" medium.
-
Passage the cells for at least five to six doublings to ensure complete incorporation of the respective amino acids. Maintain the cells in a logarithmic growth phase.
3. Checking Incorporation Efficiency:
-
After the labeling period, harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins, perform a tryptic digest, and analyze the peptides by LC-MS/MS.
-
Calculate the incorporation efficiency by comparing the signal intensities of heavy and light phenylalanine-containing peptides. Proceed with the main experiment only if the incorporation is >95%.
4. Experimental Treatment, Cell Harvesting, and Lysis:
-
Once complete labeling is confirmed, apply the experimental treatment to one or both cell populations.
-
Harvest the "light" and "heavy" cell populations.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
5. Protein Quantification, Mixing, and Digestion:
-
Determine the protein concentration of the "light" and "heavy" cell lysates.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
The mixed protein sample can then be further processed, for example, by SDS-PAGE followed by in-gel digestion or by in-solution digestion with trypsin.
6. Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Use appropriate software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.
Visualizations
Caption: Troubleshooting workflow for incomplete SILAC labeling.
Caption: General experimental workflow for this compound SILAC.
References
Minimizing matrix effects with L-Phenylalanine-13C9 in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Phenylalanine-¹³C₉ as an internal standard to minimize matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS and why are they a concern for the quantification of L-Phenylalanine?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as L-Phenylalanine, by the presence of co-eluting, often undetected, components in the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2][3] In complex biological matrices like plasma, serum, or tissue extracts, components such as phospholipids, salts, and endogenous metabolites can interfere with the ionization of L-Phenylalanine in the mass spectrometer's ion source.[4] This interference can compromise the accuracy, precision, and sensitivity of the analytical method.
Q2: How does L-Phenylalanine-¹³C₉ help in minimizing matrix effects?
A2: L-Phenylalanine-¹³C₉ is a stable isotope-labeled (SIL) internal standard. The "gold standard" for mitigating matrix effects is the use of a SIL internal standard that is chemically and structurally nearly identical to the analyte. The underlying principle is that the SIL internal standard will co-elute with the native L-Phenylalanine and experience the same degree of ion suppression or enhancement. Because a known amount of L-Phenylalanine-¹³C₉ is added to every sample, the ratio of the peak area of the analyte to the peak area of the internal standard remains constant, even if the absolute signal intensity of both is affected by the matrix. This allows for accurate quantification. Using a ¹³C-labeled standard is particularly advantageous over deuterium-labeled standards as it is less likely to exhibit chromatographic separation from the unlabeled analyte (a phenomenon known as the deuterium isotope effect), ensuring true co-elution and more effective compensation for matrix effects.
Q3: What are the ideal characteristics of L-Phenylalanine-¹³C₉ as an internal standard?
A3: An ideal SIL internal standard like L-Phenylalanine-¹³C₉ should possess the following characteristics:
-
Chemical and Structural Identity: It should be chemically identical to L-Phenylalanine, ensuring similar behavior during sample preparation and chromatography.
-
Sufficient Mass Difference: The mass difference between the labeled and unlabeled compound should be adequate (typically ≥3 mass units) to prevent spectral overlap. L-Phenylalanine-¹³C₉ has a mass difference of 9 Da, which is excellent.
-
High Isotopic Purity: The internal standard should have a very low percentage of the unlabeled analyte to avoid artificially inflating the analyte's signal, especially at low concentrations.
-
Chromatographic Co-elution: It must co-elute with the analyte to experience the same matrix effects.
-
Stable Isotopic Labels: The ¹³C labels are stable and do not undergo exchange during the analytical process.
Troubleshooting Guide
Problem 1: Poor accuracy and precision despite using L-Phenylalanine-¹³C₉.
-
Possible Cause: Differential matrix effects between the analyte and the internal standard. While L-Phenylalanine-¹³C₉ is an excellent internal standard, extreme matrix effects can still lead to inaccuracies. This can happen if the analyte and internal standard do not perfectly co-elute or if the matrix components are not homogeneously distributed.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat severe matrix effects is to remove interfering components before LC-MS analysis.
-
Protein Precipitation (PPT): While simple, it is often insufficient for removing phospholipids, a major source of matrix effects.
-
Liquid-Liquid Extraction (LLE): Optimize the solvent and pH to selectively extract L-Phenylalanine.
-
Solid-Phase Extraction (SPE): This is generally the most effective method for producing cleaner extracts.
-
-
Improve Chromatographic Separation: Modify the LC method to separate L-Phenylalanine from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.
-
Problem 2: The peak shape of L-Phenylalanine and/or L-Phenylalanine-¹³C₉ is distorted (e.g., tailing, fronting, or split peaks) in matrix samples but not in neat solutions.
-
Possible Cause: Co-eluting matrix components are interfering with the chromatography.
-
Troubleshooting Steps:
-
Enhance Sample Clean-up: Implement a more rigorous sample preparation method such as SPE to remove the interfering compounds.
-
Adjust Chromatographic Conditions:
-
Modify Gradient: A shallower gradient can improve the resolution between the analyte and interferences.
-
Change Column Chemistry: A column with a different stationary phase (e.g., a phenyl-hexyl or PFP column) may provide the necessary selectivity.
-
-
Check for Column Contamination: Inject a solvent blank. If the peak distortion persists, the analytical column may be contaminated and require cleaning or replacement.
-
Problem 3: High background signal observed for the unlabeled L-Phenylalanine transition, even in blank matrix.
-
Possible Cause 1: Presence of unlabeled analyte in the L-Phenylalanine-¹³C₉ internal standard material.
-
Troubleshooting Steps:
-
Verify IS Purity: Prepare and analyze a high-concentration solution of the L-Phenylalanine-¹³C₉ in a neat solvent.
-
Quantify Contribution: Determine the percentage of the unlabeled analyte in the internal standard and correct for its contribution to the analyte signal, especially for low-concentration samples.
-
-
Possible Cause 2: Endogenous L-Phenylalanine in the "blank" biological matrix.
-
Troubleshooting Steps:
-
Use a Surrogate Matrix: If possible, use a matrix that is free of endogenous L-Phenylalanine, such as a synthetic plasma or stripped serum, to prepare calibration standards.
-
Employ the Standard Addition Method: This involves adding known amounts of the analyte to the sample to determine the endogenous concentration.
-
Experimental Protocols and Data
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantification of ion suppression or enhancement.
Objective: To determine the percentage of matrix effect on the L-Phenylalanine signal.
Materials:
-
Blank, extracted sample matrix (e.g., plasma, urine).
-
L-Phenylalanine standard solution of a known concentration.
-
LC-MS/MS system.
Procedure:
-
Prepare 'Set A' (Neat Solution): Spike the L-Phenylalanine standard solution into the mobile phase or reconstitution solvent to a final concentration that is representative of the midpoint of your calibration curve. Prepare in triplicate.
-
Prepare 'Set B' (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. After the final step, spike the L-Phenylalanine standard into the extracted matrix to the same final concentration as in 'Set A'.
-
LC-MS/MS Analysis: Analyze both sets of samples using your validated LC-MS/MS method.
-
Data Analysis: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Representative Quantitative Data:
| Sample Preparation Method | Mean Peak Area (Neat Solution - Set A) | Mean Peak Area (Post-Spiked Matrix - Set B) | Matrix Effect (%) | Interpretation |
| Protein Precipitation (Acetonitrile) | 1,500,000 | 975,000 | 65.0 | Significant Ion Suppression |
| Liquid-Liquid Extraction (MTBE) | 1,500,000 | 1,275,000 | 85.0 | Mild Ion Suppression |
| Solid-Phase Extraction (Mixed-Mode) | 1,500,000 | 1,455,000 | 97.0 | Minimal Matrix Effect |
Protocol 2: General Method for Quantification of L-Phenylalanine in Human Plasma using L-Phenylalanine-¹³C₉
Objective: To accurately quantify the concentration of L-Phenylalanine in human plasma samples.
Materials:
-
Human plasma samples, calibration standards, and quality control (QC) samples.
-
L-Phenylalanine-¹³C₉ internal standard working solution (e.g., 50 µM in water).
-
Protein precipitation solvent (e.g., acetonitrile or methanol).
-
LC-MS/MS system.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 10 µL of the L-Phenylalanine-¹³C₉ internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Use a suitable C18 or HILIC column for chromatographic separation.
-
Monitor the appropriate MRM (Multiple Reaction Monitoring) transitions for both L-Phenylalanine and L-Phenylalanine-¹³C₉.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (L-Phenylalanine / L-Phenylalanine-¹³C₉).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of L-Phenylalanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
Caption: How L-Phenylalanine-¹³C₉ corrects for matrix effects.
References
Technical Support Center: Accurate Quantification of L-Phenylalanine-¹³C₉
Welcome to the technical support center for the accurate quantification of L-Phenylalanine using L-Phenylalanine-¹³C₉ as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the precision of their experimental results.
Frequently Asked Questions (FAQs)
Q1: Why should I use L-Phenylalanine-¹³C₉ as an internal standard over a deuterated standard like L-Phenylalanine-d5?
A1: L-Phenylalanine-¹³C₉ is considered the gold standard for quantitative analysis by mass spectrometry.[1] Unlike deuterated standards, which can exhibit a "chromatographic isotope effect" causing them to elute slightly earlier than the unlabeled analyte in reversed-phase chromatography, ¹³C-labeled standards have nearly identical physicochemical properties to their native counterparts.[1] This ensures perfect co-elution, leading to more effective correction for matrix effects and improved accuracy and precision in your quantification.[1]
Q2: What are matrix effects, and how can they affect my L-Phenylalanine-¹³C₉ quantification?
A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal) for both L-Phenylalanine and the L-Phenylalanine-¹³C₉ internal standard.[2] These effects are a major concern as they can compromise the accuracy, precision, and sensitivity of your quantitative analysis. While L-Phenylalanine-¹³C₉ is designed to compensate for these effects, significant or differential matrix effects can still lead to inaccurate results.
Q3: Can I use a UV detector with L-Phenylalanine-¹³C₉ for quantification?
A3: No, a UV detector is not suitable for distinguishing between L-Phenylalanine and L-Phenylalanine-¹³C₉. Both molecules possess the same chromophore and will absorb UV light at the same wavelength. Mass spectrometry is the required detection method to differentiate and quantify these isotopologues based on their mass-to-charge ratio.
Q4: What is the most common analytical technique for L-Phenylalanine and L-Phenylalanine-¹³C₉ analysis?
A4: The most robust and widely used technique is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method provides high selectivity and sensitivity, enabling accurate quantification even when the analyte and internal standard are not chromatographically separated.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the quantification of L-Phenylalanine using L-Phenylalanine-¹³C₉.
Issue 1: Poor Reproducibility and Accuracy
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | - Improve Sample Cleanup: Employ more effective sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. - Dilute the Sample: If possible, diluting the sample can minimize the impact of matrix effects. - Optimize Chromatography: Adjust the mobile phase composition or gradient to separate the analyte from interfering compounds. |
| Internal Standard Spiking Error | - Verify Pipetting: Ensure accurate and consistent addition of the L-Phenylalanine-¹³C₉ internal standard to all samples, standards, and quality controls. - Check IS Solution Integrity: Confirm the concentration and stability of your internal standard stock and working solutions. |
| Instrument Instability | - Perform System Suitability Tests: Regularly check the performance of your LC-MS system, including sensitivity, peak shape, and retention time stability. - Clean the Ion Source: A dirty ion source can lead to inconsistent ionization and signal suppression. |
Issue 2: Chromatographic Problems (Peak Tailing, Splitting, or Shifting Retention Times)
| Possible Cause | Troubleshooting Steps |
| Column Contamination or Degradation | - Implement a Column Wash Protocol: Regularly flush the column with a strong solvent to remove contaminants. - Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. - Replace the Column: If performance does not improve after washing, the column may need to be replaced. |
| Inappropriate Mobile Phase | - Prepare Fresh Mobile Phase Daily: Ensure the mobile phase is freshly prepared and properly degassed to avoid changes in composition and bubble formation. - Adjust pH: The pH of the mobile phase can affect the peak shape of amino acids. Ensure the pH is appropriate to maintain a consistent ionization state for L-Phenylalanine. |
| Sample Overload or Incompatible Injection Solvent | - Reduce Injection Volume or Concentration: Injecting too much sample can lead to peak fronting and broadening. - Match Injection Solvent to Mobile Phase: Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase to ensure good peak shape. |
Issue 3: Low or No Internal Standard Signal
| Possible Cause | Troubleshooting Steps |
| Forgetting to Add Internal Standard | - Review Sample Preparation Records: Double-check your workflow to ensure the internal standard was added to all samples. |
| Incorrect Mass Spectrometer Settings | - Verify MRM Transitions: Confirm that the correct precursor and product ions for L-Phenylalanine-¹³C₉ are being monitored. - Optimize Source and Compound Parameters: Ensure that parameters like collision energy, declustering potential, and ion source settings are optimized for L-Phenylalanine-¹³C₉. |
| Severe Ion Suppression | - Perform a Post-Column Infusion Experiment: This can help identify regions of significant ion suppression in your chromatogram. - Improve Sample Cleanup: As mentioned previously, a cleaner sample will result in less ion suppression. |
Experimental Protocols and Data
Protocol 1: L-Phenylalanine Quantification in Human Plasma via Protein Precipitation
This protocol describes a common method for preparing plasma samples for LC-MS/MS analysis.
Materials:
-
Human plasma samples, calibration standards, and quality controls
-
L-Phenylalanine-¹³C₉ internal standard working solution (e.g., 1 µg/mL in water)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add 10 µL of the L-Phenylalanine-¹³C₉ internal standard working solution to each tube.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to retain and elute L-Phenylalanine.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-Phenylalanine: Precursor ion (m/z) 166.1 → Product ion (m/z) 120.1
-
L-Phenylalanine-¹³C₉: Precursor ion (m/z) 175.1 → Product ion (m/z) 129.1
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for L-Phenylalanine quantification using a stable isotope-labeled internal standard.
| Performance Metric | LC-MS/MS | Reference |
| Intra-Assay Precision (CV%) | < 5% | |
| Inter-Assay Precision (CV%) | < 7% | |
| Linearity (Concentration Range) | 10 - 1000 µmol/L | |
| Correlation Coefficient (R²) | > 0.99 | |
| Recovery (%) | 95 - 105% |
Visualizations
Caption: A flowchart of the major steps in L-Phenylalanine quantification.
Caption: A logical workflow for troubleshooting inaccurate quantification results.
References
Addressing variability in L-Phenylalanine-13C9 oral vs. intravenous administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Phenylalanine-13C9 as a tracer in their experiments. The information addresses common sources of variability observed between oral and intravenous administration routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing high variability in plasma concentrations of this compound after oral administration compared to intravenous infusion?
A1: Variability in orally administered this compound plasma levels is multifactorial. Key contributing factors include:
-
Gastrointestinal (GI) Absorption Kinetics: The rate and extent of absorption from the gut can vary significantly between individuals and even within the same individual on different days. Factors such as gastric emptying time, intestinal motility, and pH can influence how quickly the tracer enters systemic circulation.[1]
-
First-Pass Metabolism: After absorption from the intestine, this compound passes through the liver before reaching systemic circulation. The extent of hepatic first-pass metabolism, where a portion of the tracer is metabolized before it can be measured in the blood, can differ among subjects.
-
Dietary Interactions: The presence of other amino acids and nutrients from food can compete for the same intestinal transporters, affecting the absorption of this compound.[2][3] To minimize this, it is crucial to standardize the dietary intake of subjects prior to and during the study.[4]
Q2: Why are peak plasma concentrations of this compound lower with oral administration compared to intravenous administration?
A2: Peak plasma concentrations are typically lower following oral administration due to incomplete bioavailability and the rate of absorption. With intravenous administration, 100% of the tracer is delivered directly into the systemic circulation, leading to a rapid increase in plasma concentration. In contrast, oral administration involves absorption from the GI tract, which is a slower process and may be incomplete, resulting in a lower and delayed peak concentration.[5]
Q3: Can the route of administration affect the metabolic fate of this compound?
A3: While the primary metabolic pathways of L-phenylalanine are the same regardless of the administration route, the contribution of first-pass metabolism in the liver is unique to oral administration. This can lead to a higher initial conversion of this compound to its metabolites, such as L-Tyrosine-13C9, before it distributes throughout the body. However, studies have shown that the overall conversion fraction to L-tyrosine can be similar between oral and intravenous routes over time.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| High inter-subject variability in plasma this compound levels after oral dosing. | 1. Differences in fasting state.2. Variable gastric emptying rates.3. Competition for absorption with dietary amino acids. | 1. Ensure all subjects adhere to a standardized fasting protocol (e.g., overnight fast).2. Consider a standardized liquid meal or beverage to normalize gastric emptying.3. Control and record dietary intake for a set period before the study. |
| Unexpectedly low bioavailability of oral this compound. | 1. Poor dissolution of the tracer formulation.2. Interaction with other components in the administered solution.3. Subject-specific malabsorption issues. | 1. Ensure the this compound is fully dissolved in a suitable vehicle before administration.2. Administer the tracer in a simple aqueous solution to avoid potential interactions.3. Screen subjects for any history of gastrointestinal disorders. |
| Delayed Tmax (time to reach peak concentration) after oral administration. | 1. Slow gastric emptying.2. Delayed intestinal transit. | 1. Administer the tracer with a fixed volume of water on an empty stomach.2. Avoid co-administration of substances known to slow GI motility. |
| Discrepancy between expected and measured enrichment in tissue samples. | 1. Incomplete equilibration of the tracer with the free amino acid pool.2. Contamination of samples during collection or processing. | 1. Ensure a sufficient tracer infusion/ingestion period to reach a steady state.2. Follow strict protocols for sample handling, including immediate freezing and proper storage, to prevent isotopic dilution or contamination. |
Data Presentation
Table 1: Pharmacokinetic Parameters of L-Phenylalanine Following Oral vs. Intravenous Administration
| Parameter | Oral Administration | Intravenous Administration | Reference |
| Peak Plasma Level (Cmax) | ~20 µg/mL | ~50 µg/mL | |
| Time to Peak (Tmax) | 30 - 60 minutes | Within 10 minutes | |
| Bioavailability | Variable, significantly less than 100% | 100% | N/A |
Note: The values presented are approximate and can vary based on the specific experimental conditions and subject population.
Experimental Protocols
Protocol 1: Comparative Bioavailability Study of Oral vs. Intravenous this compound
-
Subject Preparation: Subjects should fast overnight for at least 8-12 hours prior to the study. A standardized low-protein meal may be provided the evening before the study day.
-
Tracer Administration:
-
Oral Group: A pre-weighed dose of this compound is dissolved in 200 mL of water and ingested by the subject.
-
Intravenous Group: A sterile solution of this compound is infused at a constant rate over a specified period (e.g., 2 hours).
-
-
Blood Sampling: Venous blood samples are collected at baseline (pre-dose) and at regular intervals post-administration (e.g., 5, 15, 30, 60, 90, 120, 180, 240 minutes).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma samples are analyzed for this compound concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated for both administration routes to determine the relative bioavailability of the oral formulation.
Mandatory Visualizations
References
- 1. Comparison between the oral and intravenous L-[1-13C]phenylalanine breath test for the assessment of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the variation in plasma phenylalanine in patients with phenylketonuria on diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral versus intravenous L-phenylalanine loading compared by simultaneous application of L-[2H5] and L-[15N]phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for L-Phenylalanine-¹³C₉ Labeled Peptide Detection
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection and quantification of L-Phenylalanine-¹³C₉ labeled peptides.
Troubleshooting Guides
This section provides structured guidance to diagnose and resolve common issues that can lead to low sensitivity or poor data quality in experiments involving L-Phenylalanine-¹³C₉ labeled peptides.
Table 1: Common Issues and Solutions in L-Phenylalanine-¹³C₉ Peptide Analysis
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Suboptimal Sample Preparation: Inefficient protein digestion, peptide loss during cleanup, or presence of interfering substances.[1] | - Ensure complete protein denaturation, reduction, and alkylation before digestion. - Optimize protease-to-protein ratio (typically 1:20 to 1:100 w/w for trypsin) and digestion time (4-18 hours at 37°C).[2] - Use low-binding tubes and pipette tips to minimize peptide adsorption.[3] - Perform desalting and cleanup of the peptide mixture using C18 spin columns or tips to remove salts and detergents. |
| Inefficient Ionization: Matrix effects from co-eluting substances or suboptimal mass spectrometer source settings. | - Improve chromatographic separation to reduce co-eluting interferences. - Optimize electrospray ionization (ESI) source parameters such as spray voltage, capillary temperature, and gas flows. | |
| Incorrect Mass Spectrometry Method: Suboptimal selection of precursor and fragment ions (transitions) for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). | - For L-Phenylalanine, a common transition is m/z 166.2 → 120.2. For L-Phenylalanine-¹³C₉, the expected transition would be m/z 175.2 → 129.2 (assuming full labeling). It is crucial to experimentally verify the optimal transitions. | |
| High Background Noise | Sample Contamination: Presence of polymers (e.g., polyethylene glycol), detergents, or keratin contamination. | - Use high-purity solvents and reagents. - Wear gloves and work in a clean environment to minimize keratin contamination. - Ensure thorough cleanup of the sample to remove detergents and other contaminants. |
| LC-MS System Contamination: Carryover from previous samples or contaminated LC system components. | - Run blank injections between samples to assess for carryover. - Clean the LC system, including the autosampler, tubing, and column, if carryover is detected. | |
| Poor Peak Shape | Suboptimal Chromatography: Inappropriate column chemistry, mobile phase composition, or gradient. | - Use a suitable reversed-phase column (e.g., C18) for peptide separations. - Optimize the mobile phase composition (e.g., 0.1% formic acid in water and acetonitrile) and gradient to achieve good peak shape and resolution. |
| Sample Overload: Injecting too much sample onto the LC column. | - Reduce the amount of sample injected onto the column. | |
| Inaccurate Quantification | Incomplete Isotopic Labeling: If using metabolic labeling, insufficient incorporation of L-Phenylalanine-¹³C₉ can lead to an underestimation of the labeled peptide. | - For cell culture experiments (e.g., SILAC), ensure a sufficient number of cell divisions (at least 5-6) in the labeling medium for complete incorporation. - Verify labeling efficiency by analyzing a small aliquot of the labeled sample. |
| "Light" Contamination in Heavy Standard: The isotopically labeled internal standard may contain a small amount of the unlabeled ("light") version, leading to an overestimation of the endogenous peptide. | - Characterize the isotopic purity of the L-Phenylalanine-¹³C₉ labeled peptide standard. - If significant light contamination is present, correct the quantitative data accordingly. | |
| Non-Linear Response: The detector response may not be linear across the concentration range of the analyte. | - Prepare a calibration curve using a range of known concentrations of the analyte and internal standard to assess linearity. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for enhancing the sensitivity of L-Phenylalanine-¹³C₉ labeled peptide detection?
A1: While the entire workflow is important, sample preparation is arguably the most critical stage. Inefficient protein digestion, loss of peptides due to non-specific binding, and the presence of interfering substances like salts and detergents can significantly reduce signal intensity. Optimizing each step, from cell lysis and protein denaturation to enzymatic digestion and peptide cleanup, is paramount for achieving high sensitivity.
Q2: How do I choose the optimal precursor and fragment ion transitions for my L-Phenylalanine-¹³C₉ labeled peptide in an MRM experiment?
A2: The selection of Multiple Reaction Monitoring (MRM) transitions is crucial for specificity and sensitivity. For a peptide containing L-Phenylalanine-¹³C₉, you would first determine the mass-to-charge ratio (m/z) of the "heavy" precursor ion. Then, you would perform a product ion scan (MS/MS) of this precursor to identify the most intense and specific fragment ions. The most intense and stable fragment ions are typically chosen for the MRM transitions. For a peptide containing a single L-Phenylalanine-¹³C₉, the precursor ion will have a mass shift of +9 Da compared to its "light" counterpart.
Q3: Can I use L-Phenylalanine-¹³C₉ as an internal standard for absolute quantification?
A3: Yes, a synthetic peptide containing L-Phenylalanine-¹³C₉ with a known concentration is an excellent internal standard for absolute quantification (AQUA). By spiking a known amount of this "heavy" peptide into your sample, you can create a ratio of the endogenous "light" peptide to the "heavy" internal standard. This ratio can then be used to determine the absolute concentration of the endogenous peptide.
Q4: My signal-to-noise ratio is low. What are the first things I should check?
A4: For a low signal-to-noise ratio, start by troubleshooting the following:
-
Sample Cleanliness: Ensure your sample is free of contaminants like salts and detergents by using a robust desalting and cleanup protocol.
-
LC-MS System Performance: Check the performance of your LC-MS system by injecting a standard peptide mixture. This will help you determine if the issue is with your sample or the instrument.
-
Ionization Source Parameters: Optimize the electrospray ionization (ESI) source settings to ensure efficient ionization of your peptide.
Q5: How can I minimize the loss of my labeled peptide during sample preparation?
A5: Peptide loss is a common issue and can be minimized by:
-
Using low-protein-binding microcentrifuge tubes and pipette tips.
-
Avoiding unnecessary sample transfer steps.
-
Ensuring that the pH of your solutions is appropriate to maintain peptide solubility.
-
For very hydrophobic peptides, you may need to add a small amount of organic solvent to your buffers.
Experimental Protocols
Detailed Protocol: In-Solution Digestion and Cleanup of a Protein Sample for L-Phenylalanine-¹³C₉ Peptide Analysis
This protocol outlines a standard procedure for preparing a protein sample for LC-MS/MS analysis.
1. Protein Denaturation, Reduction, and Alkylation: a. To your protein sample (in a suitable buffer like ammonium bicarbonate), add a denaturing agent such as urea to a final concentration of 8 M. b. For reduction of disulfide bonds, add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 37°C for 1 hour. c. For alkylation, add iodoacetamide to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark.
2. Protein Digestion: a. Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M. b. Add mass spectrometry grade trypsin at a 1:50 (w/w) protease-to-protein ratio. c. Incubate overnight at 37°C.
3. Digestion Quenching and Sample Acidification: a. Stop the digestion by adding formic acid to a final concentration of 1%.
4. Peptide Desalting and Cleanup (using a C18 spin column): a. Condition the C18 spin column by passing through 200 µL of 100% acetonitrile, followed by 200 µL of 0.1% formic acid in water. b. Load the acidified peptide sample onto the column. c. Wash the column with 200 µL of 0.1% formic acid in water to remove salts and other hydrophilic impurities. d. Elute the peptides with 100 µL of 50% acetonitrile/0.1% formic acid. e. Dry the eluted peptides in a vacuum centrifuge.
5. Sample Reconstitution: a. Reconstitute the dried peptides in a suitable volume (e.g., 50 µL) of 0.1% formic acid in water for LC-MS/MS analysis.
Visualizations
Experimental Workflow for Quantitative Analysis
Caption: A generalized workflow for quantitative proteomics experiments.
Troubleshooting Logic for Low Signal Intensity
Caption: A decision tree for troubleshooting low signal intensity.
References
L-Phenylalanine-13C9 Data Analysis: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using L-Phenylalanine-13C9 for stable isotope tracing experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a stable isotope-labeled version of the essential amino acid L-phenylalanine, where all nine carbon atoms are replaced with the heavy isotope ¹³C.[1] It is not radioactive and can be safely used in various experimental settings, including human studies. Its primary applications include:
-
Metabolic Flux Analysis (MFA): To quantify the rates (fluxes) of metabolic pathways in which phenylalanine is involved.[2]
-
Protein Synthesis Measurement: To determine the rate of protein synthesis in cells, tissues, or whole organisms.[3][4]
-
Quantitative Proteomics: Used in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to compare protein abundance between different samples.[5]
-
Internal Standard: Serves as an internal standard for the accurate quantification of unlabeled L-phenylalanine in biological samples using mass spectrometry.
Q2: Which analytical techniques are most suitable for analyzing this compound incorporation?
A2: The most common and robust techniques are mass spectrometry (MS) based methods, typically coupled with a separation technique:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity and selectivity in complex biological matrices like plasma or cell lysates.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Also widely used, especially for analyzing amino acids. Samples typically require chemical derivatization to make them volatile for GC analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, particularly for probing the structure and dynamics of macromolecules.
Q3: Can I use a UV detector instead of a mass spectrometer for analysis?
A3: No. While L-phenylalanine absorbs UV light, a UV detector cannot differentiate between the unlabeled ("light") L-phenylalanine and the ¹³C-labeled ("heavy") this compound because they have the same chromophore. Mass spectrometry is required to distinguish them based on their mass difference.
Q4: What software is available for analyzing data from this compound tracing experiments?
A4: Several software packages are available for processing mass spectrometry data and performing metabolic flux analysis. The choice depends on the specific application and data format.
-
Vendor-Specific Software: Instrument manufacturers (e.g., Agilent, Thermo Fisher) provide software for initial data processing (e.g., ChemStation).
-
Metabolic Flux Analysis (MFA) Software: Specialized software is used to calculate flux rates from mass isotopomer distribution data. Examples include INCA, OpenFLUX, 13CFLUX2, and iMS2Flux.
-
Data Correction Tools: Software like IsoCorrectoR or IsoCor can be used to correct raw mass spectrometry data for the natural abundance of stable isotopes.
Data Analysis and Experimental Protocols
This compound Data Analysis Workflow
The general workflow for a stable isotope tracing experiment using this compound involves several key stages, from experimental setup to data interpretation.
References
Validation & Comparative
A Head-to-Head Comparison of Leading Methods for Protein Synthesis Measurement
For researchers, scientists, and drug development professionals, accurately quantifying protein synthesis is paramount to understanding cellular metabolism, disease progression, and the efficacy of therapeutic interventions. The incorporation of stable isotope-labeled amino acids, such as L-Phenylalanine-¹³C₉, into newly synthesized proteins provides a powerful tool for these measurements. This guide offers an objective comparison of the L-Phenylalanine-¹³C₉ tracer method with two prominent alternatives: the non-isotopic SUnSET/OP-Puro technique and the deuterium oxide (D₂O) labeling approach. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document serves as a comprehensive resource for selecting the optimal method for your research needs.
Performance Comparison at a Glance
The choice of methodology for measuring protein synthesis hinges on factors such as the required sensitivity, the experimental model, and the desired temporal resolution. The following table summarizes the key quantitative performance metrics of L-Phenylalanine-¹³C₉, SUnSET/OP-Puro, and D₂O methods.
| Feature | L-Phenylalanine-¹³C₉ | SUnSET / OP-Puro | Deuterium Oxide (D₂O) |
| Principle | Incorporation of a stable isotope-labeled amino acid into nascent proteins, measured by mass spectrometry. | Incorporation of a puromycin analog into elongating peptide chains, detected by immunoblotting or fluorescence. | Incorporation of deuterium from body water into amino acids (primarily alanine) and then into proteins, measured by mass spectrometry. |
| Typical Measurement | Fractional Synthesis Rate (FSR) in % per hour (%/h). | Relative change in protein synthesis (e.g., fold change). | Fractional Synthesis Rate (FSR) in % per hour (%/h). |
| Reported FSR (Basal Muscle) | ~0.051 - 0.065 %/h (based on L-[ring-¹³C₆]-phenylalanine data)[1][2] | Not directly measured as FSR. Reports show comparable fold-changes to isotopic methods (e.g., 3.4-fold increase vs 3.6-fold with ³H-phenylalanine)[3] | ~0.050 %/h[1][2] |
| Reported FSR (Stimulated Muscle) | ~0.089 %/h (based on L-[ring-¹³C₆]-phenylalanine data) | Not directly measured as FSR. | ~0.088 %/h |
| Primary Advantage | Direct measurement of amino acid incorporation, providing a quantitative FSR. | Simplicity, cost-effectiveness, and suitability for single-cell analysis and high-throughput screening. | Less invasive (oral administration), measures long-term synthesis rates (days to weeks). |
| Primary Limitation | Requires intravenous infusion and mass spectrometry, can be costly and invasive. | Primarily provides relative quantification; potential for off-target effects at high concentrations. | Indirectly measures synthesis via alanine incorporation; may have slower equilibration time for the precursor pool. |
In-Depth Experimental Protocols
A clear understanding of the experimental procedures is crucial for the successful implementation and validation of protein synthesis measurements. Below are detailed protocols for each of the compared methods.
L-Phenylalanine-¹³C₉ Infusion Method
This protocol outlines the primed, continuous intravenous infusion of L-Phenylalanine-¹³C₉ to measure the fractional synthesis rate (FSR) of muscle protein.
1. Isotope Preparation and Infusion:
-
A sterile solution of L-[U-¹³C₉]-phenylalanine is prepared in saline.
-
A priming dose (e.g., 2 µmol/kg) is administered intravenously to rapidly enrich the body's free amino acid pool.
-
Immediately following the prime, a continuous infusion (e.g., 0.05 µmol/kg/min) is maintained for the duration of the experiment (typically 4-6 hours).
2. Sample Collection:
-
Arterialized venous blood samples are collected at regular intervals to monitor plasma enrichment of L-Phenylalanine-¹³C₉.
-
Muscle tissue biopsies are obtained at the beginning and end of the infusion period to measure the incorporation of the tracer into tissue proteins.
3. Sample Processing:
-
Blood samples are centrifuged to separate plasma, which is then deproteinized.
-
Muscle tissue is homogenized, and proteins are precipitated. The intracellular free amino acid pool and the protein-bound amino acids are separated.
-
The protein pellet is hydrolyzed to release individual amino acids.
4. Mass Spectrometry Analysis:
-
The isotopic enrichment of L-Phenylalanine-¹³C₉ in plasma, the muscle intracellular free pool, and the protein hydrolysate is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. FSR Calculation:
-
The fractional synthesis rate is calculated using the precursor-product equation: FSR (%/h) = (E_p / E_precursor) * (1 / t) * 100 Where:
-
E_p is the change in protein-bound L-Phenylalanine-¹³C₉ enrichment between the two biopsies.
-
E_precursor is the average enrichment of L-Phenylalanine-¹³C₉ in the precursor pool (plasma or intracellular free amino acids) during the infusion.
-
t is the time in hours between the biopsies.
-
SUnSET (Surface Sensing of Translation) / OP-Puro Method
This non-isotopic method provides a relative measure of protein synthesis.
1. Reagent Preparation:
-
A stock solution of puromycin or its analog, O-propargyl-puromycin (OP-Puro), is prepared in a suitable solvent (e.g., DMSO).
2. Cell/Tissue Treatment:
-
For in vitro studies, cells are incubated with a low concentration of puromycin (e.g., 1 µg/mL) for a short period (e.g., 10-30 minutes).
-
For in vivo studies, animals are injected with a solution of puromycin.
3. Sample Lysis and Protein Quantification:
-
Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA).
4. Detection:
-
For SUnSET (Western Blot): Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-puromycin antibody. The intensity of the puromycin signal, normalized to a loading control, reflects the relative rate of protein synthesis.
-
For OP-Puro (Fluorescence): If OP-Puro is used, the incorporated alkyne-modified puromycin is detected via a click chemistry reaction with a fluorescently labeled azide. The fluorescence intensity can be measured by microscopy or flow cytometry.
Deuterium Oxide (D₂O) Method
This method allows for the measurement of long-term protein synthesis rates.
1. D₂O Administration:
-
A priming dose of D₂O (e.g., 70% D₂O) is administered orally to enrich the body water pool to a target level (e.g., 0.5-1.0%).
-
This is followed by daily oral maintenance doses of D₂O to maintain a stable body water enrichment over the desired measurement period (days to weeks).
2. Sample Collection:
-
Saliva, blood, or urine samples are collected periodically to monitor body water enrichment.
-
Tissue biopsies are collected at the beginning and end of the study period.
3. Sample Processing:
-
Body water enrichment is measured from saliva, plasma, or urine.
-
Tissue samples are processed to isolate protein, which is then hydrolyzed into amino acids.
4. Mass Spectrometry Analysis:
-
The deuterium enrichment of alanine in the protein hydrolysate is measured by GC-pyrolysis-isotope ratio mass spectrometry (GC-P-IRMS).
-
The body water enrichment is used as a surrogate for the precursor (alanine) enrichment.
5. FSR Calculation:
-
The FSR is calculated based on the rate of deuterium incorporation into protein-bound alanine over time, corrected for the average body water enrichment.
Visualizing the Methodologies and Underlying Biology
To further clarify the experimental processes and the key regulatory pathway of protein synthesis, the following diagrams are provided.
Caption: Comparative experimental workflows for protein synthesis measurement.
Caption: The mTOR signaling pathway in protein synthesis regulation.
References
- 1. Internal comparison between deuterium oxide (D2O) and L-[ring-13C6] phenylalanine for acute measurement of muscle protein synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal comparison between deuterium oxide (D2O) and L-[ring-13C6] phenylalanine for acute measurement of muscle protein synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Phenylalanine-13C9 and Deuterium-Labeled Phenylalanine Tracers in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, stable isotope-labeled amino acids are indispensable tools for elucidating the intricate dynamics of protein synthesis, amino acid kinetics, and metabolic flux. Among these, phenylalanine tracers are frequently employed due to phenylalanine's essential role in protein synthesis and its metabolic conversion to tyrosine. This guide provides an objective comparison between the fully carbon-13 labeled L-Phenylalanine (L-Phenylalanine-13C9) and various deuterium-labeled phenylalanine tracers (e.g., L-Phenylalanine-d1, -d5, -d8), supported by experimental data and detailed methodologies.
At a Glance: Key Performance Differences
The choice between carbon-13 and deuterium-labeled tracers hinges on a balance of analytical precision, potential for metabolic isotope effects, and cost. While both serve as effective tracers, their fundamental isotopic differences can influence experimental outcomes and data interpretation.
| Performance Metric | This compound (and other 13C-labeled variants) | Deuterium-Labeled Phenylalanine (e.g., L-[ring-2H5]phenylalanine) | Key Considerations |
| Analytical Precision | Generally higher precision and lower background interference in mass spectrometry.[1] | Can be measured with high precision, but may have higher background noise. | The larger mass shift of 13C9-Phenylalanine from the unlabeled analyte reduces spectral overlap. |
| Isotope Effect | Minimal to no discernible kinetic isotope effect.[2] | Potential for kinetic isotope effects, which may slightly alter metabolic rates.[2][3] | The stronger C-D bond compared to the C-H bond can sometimes slow enzymatic reactions. |
| Metabolic Stability of Label | The 13C label is metabolically stable and does not exchange. | Deuterium labels on the phenyl ring are generally stable, but exchange can occur in some metabolic processes. | This is a crucial factor for long-term studies or when tracing through multiple metabolic steps. |
| Cost | Typically higher due to the more complex synthesis process. | Generally more cost-effective. | Budgetary constraints can be a significant factor in tracer selection. |
| Tracer Incorporation Measurement | Can be accurately measured using GC-MS, LC-MS/MS, and GC-C-IRMS.[4] | Also readily measured by GC-MS and LC-MS/MS. | The choice of analytical instrumentation may depend on the required sensitivity and sample throughput. |
Experimental Data Summary
The following table summarizes quantitative data from studies comparing the performance of 13C-labeled and deuterium-labeled phenylalanine tracers in measuring muscle protein synthesis (MPS).
| Study Parameter | L-[ring-13C6]phenylalanine | L-[ring-2H5]phenylalanine | L-[5,5,5-2H3]leucine | Reference |
| Basal Muscle Protein Synthesis (FSR, %/h) | 0.051 ± 0.004 | 0.051 ± 0.004 | 0.063 ± 0.005 | |
| Fed Muscle Protein Synthesis (FSR, %/h) | 0.066 ± 0.005 | 0.066 ± 0.005 | 0.080 ± 0.007 | |
| Postabsorptive Myofibrillar Protein Synthesis (%·h−1) | 0.065 ± 0.004 | - | - | |
| Postprandial Myofibrillar Protein Synthesis (%·h−1) | 0.089 ± 0.006 | - | - |
FSR: Fractional Synthesis Rate. Data are presented as mean ± SEM. L-[ring-13C6]phenylalanine is used as a proxy for this compound due to the wider availability of comparative data for the former.
These data indicate that while different amino acid tracers (leucine vs. phenylalanine) can yield different absolute FSR values, the use of different phenylalanine isotopologues (13C vs. 2H) provides comparable results for muscle protein synthesis rates. Another study comparing L-[ring-13C6]phenylalanine with deuterium oxide (D2O) also found qualitatively similar increases in muscle protein synthesis under stimulated conditions.
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and experimental design where these tracers are employed, the following diagrams are provided.
The above diagram illustrates the primary metabolic fates of L-Phenylalanine, including its incorporation into proteins and its conversion to L-Tyrosine, which is a precursor for catecholamines.
This diagram outlines a typical workflow for a clinical study investigating muscle protein synthesis using a primed, continuous infusion of a stable isotope-labeled phenylalanine tracer.
Experimental Protocols
Below is a synthesized protocol for the determination of mixed muscle protein fractional synthesis rate (FSR) using a labeled phenylalanine tracer. This protocol is a composite of methodologies described in the literature.
1. Subject Preparation:
-
Subjects fast overnight for at least 8-10 hours.
-
A baseline venous blood sample is collected.
-
A baseline muscle biopsy is obtained from a target muscle (e.g., vastus lateralis) under local anesthesia.
2. Tracer Infusion:
-
A primed, continuous intravenous infusion of the chosen phenylalanine tracer (e.g., L-[ring-13C6]phenylalanine) is initiated.
-
The priming dose is administered to rapidly achieve isotopic steady state in the plasma.
-
The continuous infusion is maintained for a predetermined period, typically 3-6 hours.
3. Sample Collection:
-
Venous blood samples are collected at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to monitor plasma tracer enrichment.
-
At the end of the infusion period, a second muscle biopsy is taken from the same muscle, typically from a separate incision a few centimeters proximal to the first.
4. Sample Processing:
-
Blood: Plasma is separated by centrifugation and stored at -80°C. For analysis, plasma proteins are precipitated (e.g., with perchloric acid), and the supernatant containing free amino acids is collected.
-
Muscle: The muscle tissue is immediately frozen in liquid nitrogen and stored at -80°C. The tissue is later weighed, and intracellular free amino acids and muscle proteins are separated. The muscle protein is hydrolyzed to its constituent amino acids.
5. Mass Spectrometry Analysis (GC-MS or LC-MS/MS):
-
Derivatization: Amino acids from plasma and muscle hydrolysates are derivatized to enhance their volatility and chromatographic properties for GC-MS analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA) or to improve ionization efficiency for LC-MS/MS.
-
Instrumentation:
-
GC-MS: A gas chromatograph coupled to a mass spectrometer is used to separate the derivatized amino acids and measure the isotopic enrichment of phenylalanine. Selected ion monitoring (SIM) is employed to monitor the ions corresponding to the unlabeled and labeled phenylalanine.
-
LC-MS/MS: A liquid chromatograph coupled to a tandem mass spectrometer is used for the analysis. Multiple reaction monitoring (MRM) is typically used to enhance specificity and sensitivity for quantifying the different phenylalanine isotopologues.
-
-
Quantification: The enrichment of the labeled phenylalanine is determined by measuring the ratio of the labeled to unlabeled ions.
6. Calculation of Fractional Synthesis Rate (FSR):
-
FSR is calculated using the precursor-product equation: FSR (%/h) = [(E_protein_t2 - E_protein_t1) / E_precursor] * (1 / t) * 100 Where:
-
E_protein_t2 and E_protein_t1 are the enrichments of the tracer in the protein-bound pool at the end and beginning of the infusion, respectively.
-
E_precursor is the average enrichment of the tracer in the precursor pool (e.g., plasma or muscle intracellular free amino acid pool) over the infusion period.
-
t is the duration of the tracer incorporation period in hours.
-
Conclusion
Both this compound and deuterium-labeled phenylalanine tracers are powerful tools in metabolic research. The choice between them should be guided by the specific experimental goals, the required level of precision, and budgetary considerations.
-
This compound and its 13C-labeled counterparts are often favored for studies requiring the highest analytical precision and where the potential for kinetic isotope effects could confound the results. They are considered the "gold standard" when these factors are paramount.
-
Deuterium-labeled phenylalanine tracers are a cost-effective and widely used alternative that provides reliable data for many applications, including the measurement of muscle protein synthesis. While the potential for isotope effects exists, in many comparative studies, the observed differences in key metabolic outcomes have been minimal.
Ultimately, a thorough understanding of the strengths and limitations of each tracer type, as outlined in this guide, will enable researchers to select the most appropriate tool for their specific scientific inquiry.
References
- 1. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of isotopic ratios of L-leucine and L-phenylalanine and their stable isotope labeled analogues in biological samples by gas chromatography/triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: L-Phenylalanine-13C9 Tracer and Western Blot in the Assessment of Protein Expression
For researchers, scientists, and professionals in drug development, the accurate measurement of protein expression is paramount. Two widely utilized techniques for this purpose are the L-Phenylalanine-13C9 stable isotope tracer method and the traditional Western blot. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
The this compound tracer method offers a dynamic and quantitative measure of protein synthesis rates, reflecting the actual metabolic incorporation of an amino acid into newly synthesized proteins. In contrast, Western blotting provides a semi-quantitative snapshot of the total abundance of a specific protein at a single point in time. Understanding the fundamental differences in what these techniques measure is crucial for the correct interpretation of experimental results.
At a Glance: this compound Tracer vs. Western Blot
| Feature | This compound Tracer | Western Blot |
| Principle | Measures the rate of incorporation of a stable isotope-labeled amino acid into newly synthesized proteins. | Detects the total amount of a specific protein using antibodies. |
| Type of Measurement | Dynamic; measures the rate of protein synthesis (Fractional Synthesis Rate - FSR). | Static; measures the relative abundance of a protein at a specific time point. |
| Quantification | Quantitative.[1] | Semi-quantitative. |
| Nature of Data | Provides a rate (e.g., % per hour), reflecting the metabolic activity of a cell or tissue. | Provides a relative signal intensity, often normalized to a loading control. |
| Experimental Complexity | High; requires tracer administration (often in vivo), tissue sampling over time, and mass spectrometry analysis. | Moderate; involves gel electrophoresis, protein transfer, antibody incubation, and imaging. |
| Throughput | Lower; analysis is complex and time-consuming. | Higher; multiple samples can be processed in parallel. |
| Cost | High; requires stable isotopes and access to a mass spectrometer. | Moderate; requires antibodies, reagents, and imaging equipment. |
| Application | Ideal for studying the dynamic regulation of protein synthesis in response to stimuli (e.g., nutrition, exercise, drug treatment). | Suitable for assessing relative changes in the total pool of a specific protein between different conditions or time points. |
Delving into the Data: A Quantitative Comparison
The key distinction between the two methods lies in the nature of their output. The this compound tracer method yields a fractional synthesis rate (FSR), a direct measure of the percentage of the protein pool that is newly synthesized per unit of time. Western blot, on the other hand, provides a relative measure of protein abundance.
A study investigating basal muscle protein synthesis rates in humans using a similar tracer, L-[ring-13C6]-phenylalanine, provides concrete examples of the quantitative data generated by this technique.
Table 1: Basal Muscle Protein Synthesis Rates in Different Human Muscles Measured by L-[ring-13C6]-Phenylalanine Tracer [1]
| Muscle | Fractional Synthesis Rate (%/h) (Mean ± SEM) |
| Vastus Lateralis | 0.054 ± 0.005 |
| Rectus Abdominis | 0.089 ± 0.008 |
| Pectoralis Major | 0.041 ± 0.008 |
| Temporalis | 0.083 ± 0.011 |
Data from a study on post-absorptive muscle protein synthesis rates in humans. The fractional synthesis rates were calculated based on the incorporation of L-[ring-13C6]-phenylalanine into muscle protein, with tissue-free L-[ring-13C6]-phenylalanine enrichments used as the precursor pool.[1]
It is important to note that a direct quantitative comparison of FSR values with Western blot band intensities is not feasible as they measure fundamentally different parameters. An increase in the rate of protein synthesis (higher FSR) will, over time, lead to an increase in the total protein abundance, which would be detectable by Western blot. However, the Western blot result is also influenced by the rate of protein degradation, a factor not measured by the this compound tracer method alone.
Experimental Protocols: A Step-by-Step Look
This compound Tracer Methodology for Measuring Muscle Protein Synthesis
This protocol outlines the key steps for an in vivo measurement of muscle protein synthesis using a primed, continuous intravenous infusion of this compound.
-
Subject Preparation: Subjects are typically studied in a post-absorptive state, requiring an overnight fast.
-
Tracer Infusion: A priming dose of this compound is administered intravenously to rapidly achieve isotopic steady state in the blood, followed by a continuous infusion for a defined period (e.g., several hours).
-
Blood and Tissue Sampling: Blood samples are collected at regular intervals to monitor the plasma enrichment of the tracer. Muscle biopsies are obtained at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.
-
Sample Processing:
-
Plasma: Proteins are precipitated from plasma samples, and the supernatant containing free amino acids is collected.
-
Muscle Tissue: The muscle biopsy is homogenized, and proteins are precipitated. The supernatant containing the intracellular free amino acids (the precursor pool) is separated from the protein pellet. The protein pellet is then hydrolyzed to release its constituent amino acids.
-
-
Mass Spectrometry Analysis: The isotopic enrichment of this compound in the plasma, the intracellular free amino acid pool, and the protein hydrolysate is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation of Fractional Synthesis Rate (FSR): The FSR is calculated using the following formula:
FSR (%/h) = (E_p / E_precursor) / t * 100
Where:
-
E_p is the enrichment of this compound in the muscle protein.
-
E_precursor is the enrichment of this compound in the precursor pool (intracellular free amino acid).
-
t is the time of tracer incorporation in hours.
-
Standard Western Blot Protocol for Protein Expression Analysis
This protocol provides a general workflow for semi-quantitative Western blotting.
-
Sample Preparation: Cells or tissues are lysed in a buffer containing detergents and protease inhibitors to extract total proteins. The protein concentration of each lysate is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: After further washing, a chemiluminescent substrate is added to the membrane. The HRP enzyme catalyzes a reaction that produces light, which is captured by an imaging system.
-
Analysis: The intensity of the bands corresponding to the target protein is quantified using densitometry software. The target protein signal is typically normalized to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.
Visualizing the Concepts
To better understand the biological and experimental processes, the following diagrams illustrate the key pathways and workflows.
References
Cross-validation of metabolic flux data obtained with L-Phenylalanine-13C9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Phenylalanine-13C9 with alternative tracers for use in metabolic flux analysis (MFA). The information presented is based on experimental data to assist researchers in selecting the most appropriate tracer for their studies of phenylalanine metabolism.
Performance Comparison of Phenylalanine Tracers
The selection of a stable isotope tracer is a critical step in designing metabolic flux analysis experiments. The choice of tracer can significantly influence the accuracy and interpretation of the resulting flux data. This section provides a quantitative comparison of metabolic flux rates determined using L-[1-13C]phenylalanine and a commonly used alternative, L-[ring-2H5]phenylalanine.
The following table summarizes the rates of phenylalanine conversion to tyrosine and total phenylalanine oxidation in healthy adult men in both fasted and fed states. The data is derived from a study where both tracers were administered simultaneously to allow for a direct comparison.[1][2]
Table 1: Comparison of Phenylalanine Metabolic Fluxes Measured by L-[1-13C]phenylalanine and L-[ring-2H5]phenylalanine [1]
| Metabolic Flux Parameter | Tracer | Fasted State (μmol·kg⁻¹·h⁻¹) (Mean ± SD) | Fed State (μmol·kg⁻¹·h⁻¹) (Mean ± SD) |
| Phenylalanine Conversion to Tyrosine | L-[ring-2H5]phenylalanine | 5.1 ± 2.9 | 6.8 ± 3.4 |
| L-[1-13C]phenylalanine | 11.1 ± 5.6 | 12.7 ± 7.7 | |
| Phenylalanine Oxidation | L-[1-13C]phenylalanine | 9.9 ± 2.0 | 13.5 ± 2.6 |
*Statistically significant difference (P < .05) compared to L-[ring-2H5]phenylalanine.[1]
The data indicates that the rate of phenylalanine conversion to tyrosine was significantly higher when measured with L-[1-13C]phenylalanine compared to L-[ring-2H5]phenylalanine in both the fasted and fed states.[1] The rates of phenylalanine oxidation, determined using L-[1-13C]phenylalanine, were not significantly different from the rates of phenylalanine conversion to tyrosine measured with the same tracer. These findings suggest that the choice of isotope label on phenylalanine can impact the measured flux rates and should be carefully considered in the context of the specific metabolic pathways under investigation.
Experimental Protocols
This section outlines a detailed methodology for an in vivo metabolic flux analysis study using this compound. The protocol is adapted from established methods for stable isotope tracer studies in humans.
Protocol: In Vivo this compound Tracer Study in Humans
1. Subject Preparation:
-
Subjects should fast overnight (10-12 hours) to achieve a postabsorptive state.
-
A baseline blood sample is collected before the tracer infusion begins.
2. Tracer Administration:
-
A primed, continuous intravenous infusion of this compound is administered.
-
The priming dose is calculated to rapidly bring the plasma phenylalanine enrichment to a steady state.
-
The continuous infusion is maintained for a designated period, typically 4-8 hours, to ensure isotopic steady state is maintained.
3. Sample Collection:
-
Venous blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period.
-
Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.
-
For studies involving oxidation measurements, expired air samples are collected in gas-tight bags.
4. Sample Processing:
-
Plasma is separated from whole blood by centrifugation at 4°C.
-
An internal standard (e.g., L-[ring-13C6]phenylalanine) may be added to the plasma samples for accurate quantification.
-
Proteins in the plasma are precipitated using an appropriate agent (e.g., perchloric acid or methanol).
-
The supernatant containing the amino acids is collected after centrifugation and stored at -80°C until analysis.
5. Analytical Measurement:
-
The isotopic enrichment of phenylalanine and its metabolites (e.g., tyrosine) in plasma is determined using mass spectrometry (MS), typically gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
The 13CO2 enrichment in expired air is measured using isotope ratio mass spectrometry (IRMS).
6. Data Analysis and Flux Calculation:
-
The isotopic enrichment (tracer-to-tracee ratio) of phenylalanine and tyrosine in plasma is determined from the MS data.
-
Metabolic flux rates, such as the rate of appearance of phenylalanine and its conversion to tyrosine, are calculated using steady-state isotopic tracer kinetic models.
-
Phenylalanine oxidation is calculated from the appearance of 13CO2 in breath.
-
Computational software (e.g., INCA, 13CFLUX) can be used for more complex metabolic network modeling.
Visualizing Metabolic Pathways and Workflows
Key Metabolic Fates of L-Phenylalanine
The following diagram illustrates the primary metabolic pathways of L-Phenylalanine in the body. L-Phenylalanine is an essential amino acid that is primarily utilized for protein synthesis and, to a lesser extent, converted to L-Tyrosine.
Caption: Major metabolic pathways of L-Phenylalanine.
Experimental Workflow for In Vivo Metabolic Flux Analysis
The diagram below outlines the key steps involved in conducting an in vivo metabolic flux study using this compound.
Caption: In vivo experimental workflow with this compound.
References
A Head-to-Head Comparison: L-Phenylalanine-13C9 vs. SUnSET for Protein Synthesis Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of protein synthesis is paramount to unraveling complex biological processes and developing effective therapeutics. Two prominent methods employed for this purpose are stable isotope labeling using compounds like L-Phenylalanine-13C9 and the non-isotopic SUnSET assay. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Principle of the Methods
This compound , a stable isotope-labeled amino acid, is metabolically incorporated into newly synthesized proteins.[1][2] The subsequent detection and quantification of the heavy isotope-labeled peptides by mass spectrometry allow for a precise measurement of protein synthesis rates.[1] This method is a direct and highly sensitive approach to quantify the dynamics of protein turnover.
The SUnSET (Surface Sensing of Translation) assay, on the other hand, is a non-isotopic method that utilizes the aminonucleoside antibiotic puromycin.[3][4] Puromycin is a structural analog of tyrosyl-tRNA and gets incorporated into the C-terminus of elongating polypeptide chains, leading to their premature release from the ribosome. The amount of puromycin-incorporated peptides, detected by western blotting or immunofluorescence using a specific anti-puromycin antibody, serves as a proxy for the global rate of protein synthesis.
Performance Comparison
| Feature | This compound (Stable Isotope Labeling) | SUnSET (Puromycin-based) |
| Principle | Metabolic incorporation of a stable isotope-labeled amino acid into newly synthesized proteins. | Incorporation of a puromycin analog into nascent polypeptide chains, leading to termination. |
| Detection Method | Mass Spectrometry (MS) | Western Blotting, Immunofluorescence, Flow Cytometry |
| Quantification | Absolute or relative quantification of newly synthesized proteins. | Relative quantification of global protein synthesis rates. |
| Sensitivity | High, capable of detecting low abundance proteins. | High, with a dynamic range similar to 35S-methionine labeling. |
| Accuracy | Considered a highly accurate and direct measurement of protein synthesis. | Provides results that are quantitatively similar and often indistinguishable from traditional isotopic methods. |
| Cost | Higher, due to the cost of stable isotope-labeled amino acids and mass spectrometry analysis. | Lower, as it relies on standard laboratory equipment and reagents. |
| Throughput | Can be high with multiplexing techniques like SILAC. | High, especially with western blotting and flow cytometry. |
| Single-Cell Analysis | Challenging | Readily applicable for single-cell analysis via immunofluorescence and flow cytometry. |
| In Vivo Studies | Applicable | Applicable and validated in various tissues. |
Supporting Experimental Data
Studies have demonstrated a strong correlation between the results obtained with SUnSET and traditional isotopic methods. For instance, one study showed that the magnitude of a decrease in protein synthesis induced by food deprivation, as measured by WB-SUnSET, was very similar to what has been reported with traditional radioactive techniques. Another study found excellent agreement between SUnSET and a [3H]phenylalanine method when detecting increases in skeletal muscle protein synthesis. Specifically, a 3.6-fold increase in puromycin-labeled peptides detected by WB-SUnSET was indistinguishable from the 3.4-fold increase measured with the 3H-phenylalanine flooding dose methodology.
Experimental Protocols
This compound Labeling for Protein Synthesis Measurement (General Workflow)
-
Cell Culture and Labeling: Cells are cultured in a medium depleted of regular L-phenylalanine and supplemented with a known concentration of this compound for a defined period.
-
Cell Lysis and Protein Extraction: After the labeling period, cells are washed and lysed to extract total protein.
-
Protein Digestion: Proteins are denatured, reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of peptides containing this compound versus unlabeled L-phenylalanine is determined to calculate the rate of protein synthesis.
SUnSET Assay for Protein Synthesis Measurement
-
Cell Culture and Treatment: Cells are cultured under desired experimental conditions.
-
Puromycin Pulse: A low concentration of puromycin (e.g., 1-10 µM) is added to the culture medium for a short period (e.g., 10-30 minutes). At these concentrations, puromycin does not inhibit the overall rate of translation.
-
Cell Lysis: Cells are washed and lysed to collect total protein.
-
Western Blotting:
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with a primary antibody specific for puromycin.
-
After washing, the membrane is incubated with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate. The intensity of the puromycin signal across the entire lane is quantified as a measure of global protein synthesis.
-
-
Immunofluorescence (for single-cell analysis):
-
Cells grown on coverslips are treated with puromycin as described above.
-
Cells are fixed, permeabilized, and incubated with the anti-puromycin antibody.
-
A fluorescently labeled secondary antibody is used for detection.
-
Cells are imaged using a fluorescence microscope to visualize and quantify protein synthesis in individual cells.
-
Visualizing the Methodologies
Below are diagrams illustrating the core principles of each technique.
Caption: Workflow of this compound based protein synthesis measurement.
References
- 1. longdom.org [longdom.org]
- 2. Stable Isotope Labeling in Omics Research: Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Amino Acid Tracers: L-Phenylalanine-13C9 vs. Alternatives in Metabolic Studies
For researchers, scientists, and drug development professionals, the precise measurement of metabolic processes is paramount. In the study of protein kinetics, stable isotope-labeled amino acids are indispensable tools. This guide provides an objective comparison of L-Phenylalanine-¹³C₉ against other commonly used amino acid tracers, supported by experimental data, detailed protocols, and visual guides to aid in experimental design and interpretation.
The selection of an appropriate tracer is a critical decision in metabolic research, influencing the accuracy and interpretation of results. L-Phenylalanine, an essential amino acid, is a popular choice due to its unique metabolic properties. Unlike branched-chain amino acids such as leucine, phenylalanine is not oxidized in skeletal muscle. Its primary metabolic fates are incorporation into protein and hydroxylation to tyrosine, a process largely confined to the liver.[1] This makes L-Phenylalanine an excellent tracer for assessing whole-body and muscle protein synthesis.
Comparative Analysis of Tracer Performance
The most common alternative to phenylalanine for muscle protein synthesis studies is L-Leucine. Both tracers have been used extensively, and direct comparisons reveal important considerations for researchers.
Studies simultaneously infusing phenylalanine and leucine tracers have shown that while both effectively measure changes in protein synthesis, the absolute values of the fractional synthetic rate (FSR) can differ. For instance, one study found that FSR calculated using a leucine tracer was approximately 20% greater than that calculated from phenylalanine enrichment data under both basal and fed conditions.[2][3] However, the relative increase in protein synthesis in response to an anabolic stimulus (like feeding or exercise) was consistent between the two tracers.[2][4]
Another investigation comparing whole-body protein synthesis using phenylalanine-tyrosine and leucine tracers found comparable estimates postprandially, but only when intracellular precursor pools were used for calculations. Using plasma precursor pools resulted in significantly different estimates, highlighting the importance of the chosen analytical model.
These findings underscore that while both tracers are valid for detecting physiological changes, direct quantitative comparison of absolute FSR values from studies using different tracers should be approached with caution.
Quantitative Data Summary
The following tables summarize quantitative data from comparative studies, offering a clear overview of tracer performance.
Table 1: Comparison of Muscle Protein Fractional Synthetic Rate (FSR) - Phenylalanine vs. Leucine Tracers
| Condition | Tracer | FSR (%·h⁻¹) (Mean ± SE/SD) | Source |
| Resting (Vastus Lateralis) | [²H₅]-Phenylalanine | 0.080 ± 0.007 | |
| [²H₃]-Leucine | 0.085 ± 0.004 | ||
| Post-Exercise (Vastus Lateralis) | [²H₅]-Phenylalanine | 0.110 ± 0.010 | |
| [²H₃]-Leucine | 0.109 ± 0.005 | ||
| Basal (Fasted) | [ring-¹³C₆]Phenylalanine | 0.051 ± 0.004 | |
| [5,5,5-²H₃]Leucine | 0.063 ± 0.005 | ||
| Fed | [ring-¹³C₆]Phenylalanine | 0.066 ± 0.005 | |
| [5,5,5-²H₃]Leucine | 0.080 ± 0.007 |
Table 2: Comparison of Whole-Body Protein Synthesis - Phenylalanine vs. Leucine Tracers
| Condition | Precursor Pool | Tracer Method | Change in Protein Synthesis (mg·kg⁻¹·min⁻¹) (Mean ± SE) | Source |
| Postprandial | Intracellular | Phenylalanine-Tyrosine | +0.51 ± 0.21 | |
| Intracellular | Leucine | +0.57 ± 0.14 | ||
| Plasma | Phenylalanine-Tyrosine | +1.17 ± 0.19 | ||
| Plasma | Leucine | +0.50 ± 0.13 |
Key Metabolic Pathways and Experimental Workflow
To effectively use these tracers, understanding their metabolic journey and the typical experimental procedure is crucial.
Metabolic Fate of L-Phenylalanine
L-Phenylalanine has two primary metabolic fates in the body: it can be incorporated into proteins or hydroxylated to form L-Tyrosine. This relative simplicity is a key advantage in tracer studies.
Caption: Metabolic fate of the L-Phenylalanine tracer.
Standard Experimental Workflow
Metabolic studies using stable isotope tracers follow a rigorous, multi-step process to ensure data accuracy and reproducibility. The primed-constant infusion technique is a gold standard method.
Caption: Workflow for a primed-constant infusion study.
Experimental Protocol: Primed-Constant Infusion of L-[ring-¹³C₆]Phenylalanine
This section details a representative protocol for measuring mixed muscle protein FSR in humans.
1. Participant Preparation:
-
Participants arrive at the clinical research unit after an overnight fast.
-
Two intravenous catheters are placed: one in an antecubital vein for tracer infusion and another in a dorsal hand vein of the contralateral, heated arm for "arterialized" venous blood sampling.
-
A baseline blood sample is collected to determine background isotopic enrichment.
2. Tracer Infusion Protocol:
-
A priming dose of L-[ring-¹³C₆]phenylalanine (e.g., 2.0 µmol·kg⁻¹) is administered as a bolus to rapidly enrich the body's free amino acid pools.
-
Immediately following the prime, a continuous intravenous infusion of L-[ring-¹³C₆]phenylalanine is initiated and maintained at a constant rate (e.g., 0.05 µmol·kg⁻¹·min⁻¹) for the duration of the study (e.g., 4 hours).
3. Sampling:
-
Muscle Biopsies: Muscle tissue samples (e.g., 50-100 mg) are collected from the vastus lateralis muscle using a Bergström needle with suction under local anesthesia. A baseline biopsy is taken at the start of the infusion (t=0), and a second biopsy is taken at the end of the infusion period (e.g., t=4 hours). The tissue is immediately blotted, frozen in liquid nitrogen, and stored at -80°C.
-
Blood Samples: Arterialized venous blood samples are collected at regular intervals throughout the infusion to confirm isotopic steady state in the plasma.
4. Sample Analysis:
-
Precursor Pool Enrichment: Blood samples are centrifuged, and plasma is collected. Muscle tissue is homogenized, and intracellular free amino acids are separated from protein. The isotopic enrichment of L-[ring-¹³C₆]phenylalanine in the plasma and muscle intracellular fluid (the precursor pools) is determined by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Protein-Bound Enrichment: The protein pellet from the muscle homogenate is extensively washed to remove free amino acids. The protein is then hydrolyzed to release its constituent amino acids. The enrichment of L-[ring-¹³C₆]phenylalanine incorporated into the mixed muscle protein pool is determined by mass spectrometry.
5. Calculation of Fractional Synthetic Rate (FSR):
-
FSR is calculated using the precursor-product equation:
-
FSR (%/h) = (ΔE_protein / E_precursor) * (1 / t) * 100
-
Where:
-
ΔE_protein is the change in isotopic enrichment in muscle-bound protein between the two biopsies.
-
E_precursor is the average isotopic enrichment of the precursor pool (either plasma or intracellular phenylalanine) during the infusion period.
-
t is the time in hours between the biopsies.
-
-
Conclusion: Choosing the Right Tracer
Both L-Phenylalanine-¹³C₉ and labeled Leucine are powerful and valid tracers for investigating protein metabolism.
-
L-Phenylalanine is an excellent choice due to its simple metabolic fate (it is not oxidized in muscle), making it a robust tracer for muscle and whole-body protein synthesis.
-
L-Leucine is also widely used and provides reliable data, particularly for muscle protein synthesis.
The key takeaway from comparative studies is that while the magnitude of the response to stimuli is consistent between tracers, the absolute calculated synthesis rates can differ. Therefore, researchers should consistently use the same tracer within a given study or for longitudinal comparisons. The choice between them may ultimately depend on the specific research question, the tissue of interest, and the analytical methods available. This guide provides the foundational data and procedural framework to make an informed decision and execute a rigorous, reproducible metabolic study.
References
- 1. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal validation of L-Phenylalanine-13C9 findings
An essential component of rigorous scientific research is the validation of experimental findings through independent methods. In the context of metabolomics and metabolic flux analysis, where stable isotopes like L-Phenylalanine-13C9 are employed to trace metabolic pathways, orthogonal validation is critical to ensure the accuracy and reliability of the data. This guide provides a comparative overview of various orthogonal methods to validate findings derived from this compound tracer studies, aimed at researchers, scientists, and drug development professionals.
The Importance of Orthogonal Validation
Comparison of Analytical Methods for Phenylalanine Quantification
The primary method for analyzing this compound incorporation is mass spectrometry. However, different mass spectrometry techniques can be used for validation, each with its own strengths and weaknesses. Additionally, non-mass spectrometry-based methods can provide further independent verification.
Mass Spectrometry-Based Methods
A comparison of various mass spectrometry techniques for the measurement of L-[ring-13C6]phenylalanine incorporation into muscle protein highlights the differences in precision and sample requirements.[3] While the specific isotope differs slightly, the principles and comparative performance are relevant for this compound.
| Feature | GC/C/IRMS | LC/MS/MS | GC/MS/MS | GC/MS |
| Intra-assay Precision (CV) | 13.0% | 1.7% | 6.3% | 13.5% |
| Inter-assay Precision (CV) | 9.2% | 3.2% | 10.2% | 25% |
| Sample Size Required (muscle) | 8 µg | 0.8 µg | 3 µg | 3 µg |
| Coefficient of Determination (R²) vs GC/C/IRMS | - | 0.9962 | 0.9942 | 0.9217 |
| Table 1: Performance comparison of different mass spectrometry techniques for measuring phenylalanine enrichment. Data is adapted from a study on L-[ring-13C6]phenylalanine. |
Based on these data, LC/MS/MS demonstrates superior precision and requires the smallest sample size, making it a highly suitable method for validating findings from other mass spectrometry approaches.
Non-Mass Spectrometry-Based Methods
For total phenylalanine concentration (labeled and unlabeled), other methods can be used for orthogonal validation. These methods do not distinguish between isotopes but can validate the overall concentration of phenylalanine in a sample.
| Method | Principle | Advantages | Disadvantages |
| Enzymatic Determination | Enzymatic reaction specific to phenylalanine produces a measurable product. | High specificity, suitable for high-throughput screening. | May be less sensitive than MS methods. |
| Ion Exchange Chromatography | Separates amino acids based on their charge properties, followed by detection (e.g., ninhydrin reaction). | Well-established and robust method. | Slower turnaround time compared to other methods. |
| Bacterial Inhibition Assay (Guthrie Test) | Growth of a phenylalanine-dependent bacterium is proportional to the phenylalanine concentration in the sample. | Simple and cost-effective. | Semi-quantitative, less precise than other methods. |
| Table 2: Comparison of non-mass spectrometry methods for phenylalanine determination. |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and reliable results. Below are example protocols for a typical this compound tracing experiment and its validation.
Protocol 1: this compound Tracing in Cell Culture
-
Cell Culture: Culture cells in a standard medium. For the experiment, replace the standard medium with a medium containing a known concentration of this compound. Incubate for a time course determined by the specific metabolic pathway of interest.
-
Quenching and Metabolite Extraction: Rapidly remove the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Quench metabolism by adding a cold solvent, typically 80% methanol, and scraping the cells.
-
Sample Processing: Vortex the cell lysate and centrifuge at high speed to pellet cell debris. Transfer the supernatant containing the intracellular metabolites to a new tube for analysis.
-
LC-MS/MS Analysis:
-
Separate metabolites using liquid chromatography.
-
Analyze the eluent using a tandem mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to detect and quantify L-Phenylalanine and its 13C9-labeled isotopologue.
-
Integrate the peak areas for both the unlabeled and labeled L-phenylalanine transitions.
-
Calculate the peak area ratio (this compound / Total L-Phenylalanine) to determine the fractional enrichment.
-
Protocol 2: Orthogonal Validation by GC/MS
-
Derivatization: The extracted metabolites must be derivatized to make them volatile for gas chromatography. This is a key difference from LC-MS analysis.
-
GC/MS Analysis:
-
Inject the derivatized sample into a gas chromatograph for separation.
-
The separated compounds are then introduced into a mass spectrometer.
-
Use selected ion monitoring (SIM) to detect the specific fragments of derivatized phenylalanine and its labeled counterpart.
-
-
Data Analysis: Calculate the isotopic enrichment from the abundance of the specific mass fragments for the labeled and unlabeled analyte. Compare these results with the primary LC-MS/MS findings.
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex experimental workflows and biological pathways.
L-Phenylalanine is an essential amino acid with several key metabolic fates, including incorporation into proteins and conversion to other important biomolecules.
Data Analysis and Model Validation in Metabolic Flux Analysis
In 13C-Metabolic Flux Analysis (13C-MFA), fluxes are estimated by fitting a mathematical model to the mass isotopomer distribution data. The validation of these findings is not just about the analytical measurement but also about the validity of the model itself.
A common method for model validation in 13C-MFA is the chi-squared (χ²) goodness-of-fit test. This test assesses the discrepancy between the experimentally measured mass isotopomer distributions and those predicted by the model. A statistically acceptable fit suggests that the model is a plausible representation of the biological system. However, it's important to be aware of the limitations of the χ²-test, as factors like imposed flux bounds can complicate the interpretation.
References
A Head-to-Head Battle: GC-MS vs. LC-MS for L-Phenylalanine-13C9 Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of stable isotope-labeled compounds is paramount. L-Phenylalanine-13C9, a non-radioactive labeled version of the essential amino acid phenylalanine, is a critical tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis. The two leading analytical techniques for its measurement are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an in-depth, objective comparison of their performance for this compound analysis, supported by experimental data and detailed methodologies.
At a Glance: Key Performance Metrics
The choice between GC-MS and LC-MS for this compound analysis hinges on the specific demands of the study, including required sensitivity, precision, sample throughput, and the nature of the sample matrix. The following table summarizes key quantitative performance metrics for the analysis of isotopically labeled phenylalanine, offering a snapshot of what each technique can deliver.
| Performance Metric | GC-MS / GC-MS/MS | LC-MS/MS |
| Intra-Assay Precision (%CV) | 6.3% - 13.5% | 1.7% - 4.1% |
| Inter-Assay Precision (%CV) | 10.2% - 25% | 3.2% |
| Limit of Detection (LOD) | 1.2 µmol/L for Phenylalanine | ~0.70 ppm (approx. 4.2 µmol/L) for Phenylalanine |
| Limit of Quantitation (LOQ) | ~10 pg for labeled compound | Not consistently reported for L-Phenylalanine-d1 |
| Sample Size Requirement | 3 µg of muscle protein | 0.8 µg of muscle protein |
| Derivatization Requirement | Mandatory | Optional, but can improve performance |
The Analytical Workflow: A Visual Comparison
The fundamental divergence in the analytical workflow between GC-MS and LC-MS for polar compounds like this compound lies in the sample preparation stage. GC-MS necessitates a chemical derivatization step to increase the analyte's volatility, a step that is typically not required for LC-MS.
Detailed Experimental Protocols
Below are representative protocols for the analysis of this compound in a biological matrix using both GC-MS and LC-MS. These protocols are intended as a guide and may require optimization for specific applications.
GC-MS Protocol with Derivatization
This protocol describes the analysis of this compound using a common derivatization agent, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms stable tert-butyldimethylsilyl (TBDMS) derivatives.
-
Sample Preparation:
-
To 100 µL of plasma, add an appropriate amount of an internal standard (if this compound is not the internal standard).
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 50°C.
-
-
Derivatization:
-
To the dried extract, add 50 µL of MTBSTFA with 1% tert-butyldimethylchlorosilane (t-BDMCS) and 50 µL of acetonitrile.
-
Cap the vial tightly and heat at 100°C for 2 hours to ensure complete derivatization.
-
Cool the vial to room temperature before analysis.
-
-
GC-MS Analysis:
-
GC Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Interface Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the this compound-TBDMS derivative.
-
LC-MS/MS Protocol for Underivatized Analysis
This protocol outlines a method for the direct analysis of this compound without derivatization, often preferred for its simplicity and higher throughput.
-
Sample Preparation:
-
To 100 µL of plasma, add an appropriate amount of an internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Analysis:
-
LC Column: HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm) or a reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound. For this compound, the precursor ion would be m/z 175.1 and a potential product ion would be m/z 129.1 (corresponding to the loss of the carboxyl group from the labeled molecule). A study monitoring this compound,15N used the transition m/z 175.1 to 120.1.
-
In-Depth Comparison
Derivatization: A Key Differentiator
The most significant difference between the two techniques is the necessity of derivatization for GC-MS. Amino acids are polar and non-volatile, making them unsuitable for direct GC analysis. Derivatization converts them into volatile and thermally stable compounds. While this adds a sample preparation step, it can also improve chromatographic peak shape and sensitivity. However, derivatization can be a source of variability and may not be suitable for all amino acids. In contrast, LC-MS can directly analyze polar compounds like this compound in their native form, simplifying sample preparation.
Sensitivity and Precision
For the analysis of isotopically labeled phenylalanine, studies have consistently shown that LC-MS/MS can offer superior precision compared to GC-MS. One study reported an intra-assay coefficient of variation (CV) of 1.7% for LC-MS/MS, compared to 6.3% for GC-MS/MS and 13.5% for GC/MS. Similarly, the inter-assay CV for LC-MS/MS was 3.2%, while it was 10.2% for GC-MS/MS and 25% for GC/MS. This higher precision with LC-MS/MS is particularly advantageous in studies where small changes in isotope enrichment are being measured.
Sample Throughput and Automation
LC-MS methods, particularly those that do not require derivatization, generally offer higher throughput. The sample preparation is simpler and faster. Furthermore, modern LC-MS systems are highly amenable to automation, allowing for the analysis of large numbers of samples with minimal manual intervention. While GC-MS sample preparation can also be automated, the additional derivatization step can make the overall workflow more complex and time-consuming.
Matrix Effects
Both techniques can be susceptible to matrix effects, where other components in the sample can interfere with the ionization and detection of the analyte. In LC-MS, ion suppression or enhancement from co-eluting compounds is a common issue, especially with electrospray ionization. In GC-MS, while the chromatographic separation is often very efficient, matrix components can sometimes interfere with the derivatization reaction or co-elute with the analyte of interest. The use of a stable isotope-labeled internal standard, such as L-Phenylalanine-d5 or 13C6-L-Phenylalanine
A Comparative Guide to Inter-Laboratory Analysis of L-Phenylalanine-¹³C₉
This guide offers a comparative overview of common analytical methods for the quantification of L-Phenylalanine-¹³C₉, a stable isotope-labeled amino acid crucial in metabolic research and clinical studies. In the absence of a formal, large-scale inter-laboratory comparison study for this specific analyte, this document synthesizes performance data from independent validation studies to provide a comprehensive reference for researchers, scientists, and drug development professionals. The aim is to facilitate the selection of suitable quantification methods and promote the standardization of protocols to enhance the comparability of results across different laboratories.
L-Phenylalanine-¹³C₉ is an essential aromatic amino acid that serves as a vital tracer in metabolic flux analysis (MFA) to investigate the dynamics of phenylalanine metabolism.[1] It is a precursor for protein synthesis and the biosynthesis of important signaling molecules like tyrosine and catecholamines.[1] Dysregulation of its metabolism is linked to metabolic disorders such as phenylketonuria (PKU).[1]
Data Presentation: Comparative Performance of Analytical Methods
The choice of an analytical method for quantifying L-Phenylalanine-¹³C₉ is critical and depends on the specific requirements for sensitivity, precision, and accuracy. The following tables summarize quantitative performance data for Phenylalanine analysis from various studies. These values are indicative of the performance that can be expected for L-Phenylalanine-¹³C₉ quantification, particularly when using an isotope dilution approach.[2]
Table 1: Performance Characteristics of LC-MS/MS Methods for Phenylalanine Quantification [2]
| Parameter | Method 1 | Method 2 |
| Linearity Range (µmol/L) | 25 - 1200 | 0 - 1000 |
| Limit of Detection (LOD) (µmol/L) | 0.2 | Not Reported |
| Limit of Quantification (LOQ) (µmol/L) | 0.5 | Not Reported |
| Lower Limit of Quantification (LLOQ) (µmol/L) | 3.8 | Not Reported |
| Within-Run Precision (%CV) | 1.8 - 3.7 | Not Reported |
| Between-Run Precision (%CV) | 4.7 - 5.9 | Not Reported |
| Recovery (%) | 93.8 - 100.4 | Not Reported |
Table 2: Comparison of Mass Spectrometry Techniques for L-[ring-¹³C₆]phenylalanine Enrichment in Muscle Protein
| Parameter | GC/C/IRMS | LC/MS/MS | GC/MS/MS | GC/MS |
| Intra-Assay Precision (%CV) | 13.0% | 1.7% | 6.3% | 13.5% |
| Inter-Assay Precision (%CV) | 9.2% | 3.2% | 10.2% | 25.0% |
| Required Muscle Sample Size | 8 µg | 0.8 µg | 3 µg | 3 µg |
| Coefficient of Determination (R²) | Reference | 0.9962 | 0.9942 | 0.9217 |
Based on these findings, LC-MS/MS is optimally suited for precise measurements of L-[ring-¹³C₆]phenylalanine tracer enrichment in samples of low abundance and small quantity.
Experimental Protocols
Standardized experimental protocols are fundamental for achieving reproducible and comparable results across different laboratories.
Protocol 1: Sample Preparation (Protein Precipitation)
A common method for preparing plasma or serum samples is protein precipitation:
-
To 100 µL of plasma or serum, add 300 µL of cold methanol (or another suitable organic solvent like acetonitrile) containing the internal standard (e.g., L-Phenylalanine-d5).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a phosphate buffer and methanol mixture.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detection with excitation at 260 nm and emission at 280 nm.
Protocol 3: GC-MS Analysis
-
Derivatization: Samples are derivatized (e.g., with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) to improve volatility and thermal stability.
-
Chromatographic Column: A capillary column suitable for amino acid analysis (e.g., DB-5ms).
-
Temperature Program: An initial oven temperature of 100°C, held for 1 minute, then ramped to 300°C at 10°C/min, and held for 5 minutes.
-
Mass Spectrometry: Electron ionization (EI) with selected ion monitoring (SIM) of characteristic ions of the derivatized L-Phenylalanine-¹³C₉ and the internal standard.
Protocol 4: In Vivo Metabolic Flux Analysis
-
Subject Preparation: Subjects should fast overnight (10-12 hours) to reach a postabsorptive state. A baseline blood sample is collected.
-
Tracer Administration: A primed, continuous intravenous infusion of L-Phenylalanine-¹³C₉ is administered. The priming dose helps to rapidly achieve an isotopic steady state, and the continuous infusion is maintained for 4-6 hours.
-
Sample Collection: Venous blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period.
-
Data Analysis and Flux Calculation: The isotopic enrichment in plasma is determined from the LC-MS/MS data. Metabolic flux rates are then calculated using established metabolic models and computational software.
Visualizations of Pathways and Workflows
Caption: Key metabolic pathways of L-Phenylalanine.
References
Safety Operating Guide
Proper Disposal of L-Phenylalanine-13C9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of L-Phenylalanine-13C9, a non-radioactive, isotopically labeled amino acid.
This compound is not classified as a hazardous material; however, adherence to standard laboratory safety protocols is essential.[1] Waste should be managed in accordance with federal, state, and local environmental regulations.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Recommended PPE |
| Gloves |
| Protective Clothing |
| Safety Goggles or Glasses with Side Shields |
In the event of a spill, avoid dust formation.[1] The material should be carefully swept or shoveled into a suitable, labeled container for disposal.[1]
Step-by-Step Disposal Procedure
The primary recommendation for the disposal of this compound is to treat it as a non-hazardous chemical waste and to engage a licensed professional waste disposal service.[1]
-
Collection :
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, contaminated PPE), in a clearly labeled, sealed container.
-
The container should be appropriate for solid chemical waste.
-
-
Storage :
-
Store the waste container in a designated chemical waste storage area.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Keep the waste segregated from incompatible materials, such as strong oxidizing agents.
-
-
Documentation :
-
Maintain a log of the waste, noting the chemical name (this compound) and approximate quantity.
-
-
Professional Disposal :
-
Arrange for the collection and disposal of the waste through a licensed and reputable chemical waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling L-Phenylalanine-13C9
Essential Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety and logistical information for the proper handling and disposal of L-Phenylalanine-13C9, a stable isotope-labeled amino acid crucial for a variety of research applications. By adhering to these procedural steps, you can ensure a safe laboratory environment and maintain the integrity of your experiments.
This compound, as a stable isotope-labeled compound, is not radioactive and therefore does not necessitate specialized radiological precautions.[1] However, it should be handled with the same care as its unlabeled counterpart, following good laboratory practices.
Personal Protective Equipment (PPE) and Hazard Mitigation
When working with this compound, which is typically a white, solid powder, the primary risks are inhalation of dust particles and contact with skin and eyes.[2][3][4] Adherence to the following PPE protocols is mandatory to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times to protect against dust particles. A face shield may be required for operations with a high potential for dust generation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact. |
| Body Protection | Laboratory coat | A standard lab coat is sufficient to protect against incidental contact with the chemical powder. |
| Respiratory Protection | NIOSH/CEN approved respirator | Recommended when working in areas with poor ventilation or when dust formation is likely. |
Hazard Identification and First Aid:
While this compound is not classified as a hazardous substance, it may cause mild irritation upon contact.
| Exposure Route | Potential Symptoms | First Aid Measures |
| Inhalation | May cause respiratory tract irritation. | Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician. |
| Skin Contact | May cause skin irritation. | Wash the affected area thoroughly with soap and plenty of water. |
| Eye Contact | May cause eye irritation. | Immediately flush eyes with water for at least 15 minutes. |
| Ingestion | May be harmful if swallowed. | Do not induce vomiting. Rinse the mouth with water and consult a physician. |
Operational and Disposal Plans: A Step-by-Step Approach
Proper handling and disposal are critical for laboratory safety and environmental responsibility. The following workflow outlines the necessary steps from receiving the compound to its final disposal.
Storage:
Upon receipt, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.
Handling:
Always handle the compound in a well-ventilated area, preferably within a fume hood or other contained ventilation system, to minimize dust formation.
Disposal:
As a stable isotope-labeled compound, this compound does not require special disposal procedures beyond those for a non-hazardous chemical. Dispose of the unused product and any contaminated materials (e.g., gloves, weigh boats) in accordance with federal, state, and local environmental regulations for non-hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
